molecular formula C9H13NO B1304174 1-(2-Methoxyphenyl)ethanamine CAS No. 40023-74-3

1-(2-Methoxyphenyl)ethanamine

Cat. No.: B1304174
CAS No.: 40023-74-3
M. Wt: 151.21 g/mol
InChI Key: VENQOHAPVLVQKV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Methoxy-phenyl)-ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENQOHAPVLVQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383190
Record name 1-(2-Methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-74-3
Record name 1-(2-Methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-(2-Methoxyphenyl)ethanamine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine: Properties, Synthesis, and Applications in Asymmetric Synthesis

Introduction

(R)-1-(2-Methoxyphenyl)ethanamine is a chiral amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where the stereochemical purity of a molecule is often paramount to its biological activity and safety profile.[1] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of (R)-1-(2-Methoxyphenyl)ethanamine, with a focus on its role as a chiral resolving agent and a precursor for complex molecular architectures.

The significance of this compound lies in its stereogenic center, which allows it to be employed in asymmetric synthesis to control the formation of a specific enantiomer of a target molecule.[1] It serves as a powerful tool for chemists to introduce chirality, either by acting as a temporary chiral auxiliary to direct a stereoselective reaction or by separating racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts.[1][2][3]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (R)-1-(2-Methoxyphenyl)ethanamine is fundamental to its effective use in a laboratory setting. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[4][5][6][7]
Molecular Weight 151.21 g/mol [4][5][6][7]
CAS Number 68285-23-4[4][5][8][9][10]
Appearance Colorless to light yellow liquid[9]
Boiling Point 118 °C at 17 mmHg[9]
Density (Predicted) 1.003 ± 0.06 g/cm³[9]
pKa (Predicted) 9.13 ± 0.10[9]
Solubility Soluble in dimethyl sulfoxide (DMSO)[9][11]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[9]
Sensitivity Air sensitive[9]
Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (R)-1-(2-Methoxyphenyl)ethanamine. Available spectral data includes ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[4][6]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals corresponding to the nine carbon atoms. One would expect to see four signals in the aromatic region (approx. 110-160 ppm), a signal for the methoxy carbon (approx. 55 ppm), and signals for the two carbons of the ethylamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and strong C-O stretching for the methoxy ether group (around 1240 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 151, consistent with its molecular formula.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(2-Methoxyphenyl)ethanamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (R)-enantiomer.

General Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

A common and efficient method for preparing the racemic amine is through the reductive amination of 2-methoxyacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

G cluster_synthesis Reductive Amination of 2-Methoxyacetophenone ketone 2-Methoxyacetophenone imine Imine Intermediate ketone->imine Formation of Imine Intermediate ammonia Ammonia Source (e.g., NH₃, NH₄OAc) ammonia->imine reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) racemic_amine Racemic this compound reducing_agent->racemic_amine imine->racemic_amine Reduction G cluster_resolution Chiral Resolution Workflow start Racemic Amine Mixture step1 React with Chiral Acid (e.g., L-Tartaric Acid) start->step1 step2 Formation of Diastereomeric Salts step1->step2 step3 Fractional Crystallization step2->step3 step4 Isolate Less Soluble Salt (Filtration) step3->step4 step5 Liberate Free Amine with Base (e.g., NaOH) step4->step5 end (R)-1-(2-Methoxyphenyl)ethanamine (Enantiopure) step5->end

Caption: Workflow for the chiral resolution of this compound.

Applications in Drug Development and Asymmetric Synthesis

The high enantiomeric purity achievable for (R)-1-(2-Methoxyphenyl)ethanamine makes it a critical component in the synthesis of chiral pharmaceuticals and fine chemicals.

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. 12-1-(2-Methoxyphenyl)ethanamine can be reacted with an achiral substrate, such as a carboxylic acid, to form an amide. The steric and electronic properties of the chiral amine then direct the approach of a reagent to one face of the molecule, leading to the formation of one stereoisomer in excess. After the reaction, the auxiliary can be cleaved and recovered.

G cluster_auxiliary Use as a Chiral Auxiliary achiral Achiral Substrate (e.g., Carboxylic Acid) chiral_intermediate Chiral Intermediate (e.g., Amide) achiral->chiral_intermediate auxiliary (R)-1-(2-Methoxyphenyl)ethanamine auxiliary->chiral_intermediate stereoselective_reaction Stereoselective Reaction (e.g., Alkylation) chiral_intermediate->stereoselective_reaction diastereomeric_product Diastereomerically Enriched Product stereoselective_reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Sources

(S)-1-(2-Methoxyphenyl)ethanamine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 68285-24-5 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol

Introduction: The Strategic Importance of a Chiral Amine

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its structure, featuring a stereogenic center adjacent to a phenyl ring bearing a sterically influential ortho-methoxy group, makes it a valuable chiral building block and resolving agent in asymmetric synthesis.[1][2][] The precise spatial arrangement of its functional groups allows for a high degree of stereochemical control in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its synthesis, properties, and applications, offering a technical resource for professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (S)-1-(2-Methoxyphenyl)ethanamine is fundamental to its effective application in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 68285-24-5[4]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
Appearance LiquidGeneral chemical supplier data
Density (predicted) 1.003 ± 0.06 g/cm³
Water Solubility (predicted) 22 g/L
pKa (predicted) 9.5 ± 0.1

Spectroscopic Characterization:

  • ¹H NMR: The proton spectrum is expected to show a doublet for the methyl group (CH₃) around 1.3-1.5 ppm, a quartet for the methine proton (CH-NH₂) between 4.0-4.3 ppm, and a singlet for the methoxy group (OCH₃) protons around 3.8-3.9 ppm. The aromatic protons will appear as a multiplet in the 6.8-7.3 ppm region. The amine (NH₂) protons will likely present as a broad singlet.

  • ¹³C NMR: The carbon spectrum will feature distinct signals for the methyl, methine, and methoxy carbons, as well as characteristic signals for the aromatic carbons, including the carbon bearing the methoxy group at a downfield shift.

Synthesis and Enantiomeric Resolution: A Two-Stage Approach

The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)ethanamine is typically achieved through a two-step process: first, the synthesis of the racemic amine, followed by chiral resolution to isolate the desired (S)-enantiomer.

Stage 1: Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

A common and robust method for the synthesis of the racemic amine is the reductive amination of the corresponding ketone, 2'-methoxyacetophenone. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a well-established one-pot procedure for this transformation.[7][8][9]

Reaction Scheme: Leuckart Reaction

2'-methoxyacetophenone → Racemic this compound

Experimental Protocol: Leuckart Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-methoxyacetophenone (1 equivalent) and ammonium formate (3-4 equivalents).

  • Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add a 10-20% aqueous solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the mixture and make it basic (pH > 10) with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by vacuum distillation.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic amine into its constituent enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent.[10][11] L-(-)-Tartaric acid is a cost-effective and frequently used resolving agent for chiral amines.[12] The principle lies in the differential solubility of the two diastereomeric salts formed, ((S)-amine-(L)-tartrate and (R)-amine-(L)-tartrate), allowing for their separation by fractional crystallization.[11][12]

// Nodes RacemicAmine [label="Racemic (R/S)-Amine\n(this compound)", fillcolor="#F1F3F4"]; ResolvingAgent [label="Add Chiral Resolving Agent\n(L-(-)-Tartaric Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Formation of Diastereomeric Salts\n((S)-Amine-(L)-Tartrate & (R)-Amine-(L)-Tartrate)", fillcolor="#FBBC05"]; Crystallization [label="Fractional Crystallization\n(e.g., in Methanol)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; LessSoluble [label="Less Soluble Diastereomer\n((S)-Amine-(L)-Tartrate)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MoreSoluble [label="More Soluble Diastereomer\n(in Mother Liquor)", shape=box, fillcolor="#F1F3F4"]; Liberation [label="Liberation of Free Amine\n(Base Treatment, e.g., NaOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAmin [label="(S)-1-(2-Methoxyphenyl)ethanamine\n(Desired Enantiomer)", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RacemicAmine -> ResolvingAgent [label="React with"]; ResolvingAgent -> Diastereomers; Diastereomers -> Crystallization; Crystallization -> Filtration; Filtration -> LessSoluble [label="Solid"]; Filtration -> MoreSoluble [label="Filtrate"]; LessSoluble -> Liberation; Liberation -> SAmin [label="Isolate"]; }

Sources

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)ethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)ethanamine, a chiral amine of significant interest to researchers in organic synthesis and medicinal chemistry. The document begins by establishing its fundamental physicochemical properties, centered on a precise molecular weight of 151.21 g/mol .[1][2][3] It further delves into a detailed, field-proven protocol for its synthesis via reductive amination, elucidating the chemical principles that govern the reaction. The guide explores the compound's critical role as a chiral building block, resolving agent, and a versatile precursor for developing complex molecular architectures, particularly in the context of pharmacologically active agents.[4][5] Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This paper is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Core Physicochemical Properties and Structural Analysis

This compound is a primary amine featuring a chiral center at the carbon atom adjacent to the amino group. Its structure, comprising a methoxy-substituted benzene ring, imparts specific electronic and steric characteristics that are crucial for its reactivity and utility in synthesis.[4][5]

The molecular weight, a cornerstone of stoichiometric calculations in synthesis, has been computationally determined to be 151.21 g/mol .[1][2][3][6] This value is derived from its molecular formula, C₉H₁₃NO.[1][2][3] A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Weight 151.21 g/mol [1][2][3][6]
Molecular Formula C₉H₁₃NO[1][2][3]
Density ~1.003 g/cm³ (Predicted)[6][7]
Boiling Point 118°C / 17 mmHg[6][7]
CAS Number 40023-74-3 (Racemic)[2]
68285-23-4 ((R)-enantiomer)[1]
68285-24-5 ((S)-enantiomer)[3][6]
Solubility Soluble in water (22 g/L), Dimethyl Sulfoxide (DMSO)[6][7]
pKa 9.13 ± 0.10 (Predicted)[7]

Structural Insights:

  • Chiral Center: The stereogenic carbon (the ethyl carbon bonded to the amine) allows the molecule to exist as two non-superimposable mirror images: (R)- and (S)-enantiomers.[4] This chirality is the foundation of its use in asymmetric synthesis, where controlling stereochemistry is paramount for achieving desired biological activity.[4]

  • Amine Group: The primary amine (-NH₂) is a nucleophilic and basic center, readily participating in reactions such as acylation, alkylation, and imine formation. Its basicity (pKa ≈ 9.13) is typical for a primary alkylamine.[7]

  • 2-Methoxy Group: The methoxy group (-OCH₃) at the ortho position of the phenyl ring is an electron-donating group. It influences the electronic properties of the aromatic ring and can sterically hinder reactions at adjacent positions. Its presence also impacts the compound's polarity and solubility.[4]

Synthesis Protocol: Reductive Amination of 2-Methoxyacetophenone

One of the most direct and reliable methods for synthesizing this compound is the reductive amination of 2-methoxyacetophenone. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the target amine. This protocol is designed to be self-validating through monitoring of the reaction progress via Thin Layer Chromatography (TLC).

Experimental Workflow: Synthesis via Reductive Amination

G reactant reactant process process product product intermediate intermediate A 2-Methoxyacetophenone + Ammonium Acetate B Imine Formation (Condensation) A->B Methanol (Solvent) Heat C Imine Intermediate (in situ) B->C D Reduction C->D F This compound (Crude Product) D->F E Sodium Cyanoborohydride (Reducing Agent) E->D Acidic pH G Aqueous Workup & Extraction F->G Adjust pH > 10 DCM or Ether H Purified Product G->H Drying & Evaporation

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Methoxyacetophenone

  • Ammonium Acetate

  • Methanol (Anhydrous)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (3M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in anhydrous methanol.

    • Causality: Ammonium acetate serves as the ammonia source. A large excess is used to drive the equilibrium towards the formation of the imine intermediate, according to Le Châtelier's principle. Methanol is an effective polar protic solvent for all reactants.

  • Imine Formation: Heat the mixture to reflux for 1-2 hours. Monitor the conversion of the starting ketone to the imine by TLC.

    • Causality: Heating provides the activation energy for the condensation reaction, where the ketone carbonyl reacts with ammonia to form a hemiaminal, which then dehydrates to the imine.

  • Reduction: Cool the reaction mixture to room temperature. In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents). Cautiously adjust the pH to 6-7 by the dropwise addition of 1M HCl.

    • Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone starting material. This selectivity prevents wasteful reduction of the unreacted ketone. The reaction is more efficient on the protonated iminium ion.

  • Reaction Completion: Stir the mixture at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.

  • Workup and Extraction: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add 3M NaOH until the aqueous layer is strongly basic (pH > 10).

    • Causality: Basification deprotonates the ammonium salt of the product amine, rendering it a free base that is soluble in organic solvents and enabling its extraction from the aqueous phase.

  • Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude amine can be purified further by vacuum distillation or column chromatography if high purity is required.

Core Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chemical intermediate, particularly leveraging its chiral nature.

Key Application Areas:

  • Chiral Resolving Agent: The racemic amine can be resolved into its pure (R) and (S) enantiomers. These enantiomerically pure amines are then used to separate racemic mixtures of chiral acids by forming diastereomeric salts, which can be separated by crystallization.[4]

  • Chiral Auxiliary: An enantiopure form of the amine can be temporarily attached to a non-chiral molecule to direct a subsequent reaction to occur stereoselectively, after which the auxiliary is cleaved. This is a powerful strategy for controlling stereochemistry in complex syntheses.[4]

  • Precursor for Pharmaceutical Scaffolds: The phenethylamine backbone is a common structural motif in a vast number of centrally active compounds, including stimulants and psychedelics (e.g., the 2C family of drugs).[8][9] While this compound itself is not a regulated substance, its derivatives are foundational in the synthesis of novel research chemicals and potential therapeutic agents targeting the central nervous system.[5][8]

  • Ligand Synthesis: Derivatives of this compound have been utilized to develop potential ligands for radioiodinated antagonists, which are used for the in vivo imaging of serotonin 5-HT1A receptors.[7]

G central central application application outcome outcome A This compound B Asymmetric Synthesis A->B Chiral Resolving Agent A->B Chiral Auxiliary C Pharmaceutical Intermediates A->C Scaffold for Derivatization D CNS Drug Discovery A->D Phenethylamine Backbone E Enantiopure Acids & Bases B->E F Stereocontrolled Molecules B->F G Novel Bioactive Compounds C->G H Receptor Ligands & Imaging Agents D->H

Caption: The role of this compound as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[10][11][12]

Trustworthiness Through Self-Validating Safety Protocols: Adherence to the following protocols is mandatory to ensure user safety and experimental integrity.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]

Handling Procedures:

  • Avoid all direct contact with the substance.[10]

  • Do not breathe vapors or mists.[11]

  • Wash hands thoroughly after handling.[10]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

  • The compound is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[10]

Conclusion

This compound is a fundamentally important chemical reagent whose utility is defined by its precise molecular weight of 151.21 g/mol and its chiral nature. Its synthesis is readily achievable through standard organic chemistry techniques like reductive amination. For researchers in drug development and asymmetric synthesis, this compound serves as an invaluable tool—a chiral resolving agent, a stereodirecting auxiliary, and a foundational scaffold for building the complex molecules that may become the next generation of therapeutics. Its effective use, however, is contingent upon a thorough understanding of its properties and strict adherence to safety protocols.

References

  • PubChem. (R)-1-(2-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • ChemBK. (S)-1-(2-METHOXYPHENYL)ETHANAMINE. ChemBK. [Link]

  • Molbase. 1-(2-methoxyphenyl)ethan-1-amine. Molbase. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubMed. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. National Library of Medicine. [Link]

  • Wikipedia. 2C-B. Wikipedia. [Link]

  • Federal Register. Established Aggregate Production Quotas for Schedule I and II Controlled Substances. Federal Register. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)ethanamine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. We will delve into its chemical structure, stereochemistry, and physicochemical properties. Detailed methodologies for its synthesis via reductive amination and subsequent chiral resolution are presented, with an emphasis on the underlying chemical principles that guide these processes. Furthermore, the critical role of this molecule as a key building block in the synthesis of complex pharmaceutical agents is highlighted, with a specific focus on its application in the production of the atypical antipsychotic, Asenapine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1][2] Its structure features a phenyl ring substituted with a methoxy group at the ortho-position, and an ethylamine group attached to the ring. The carbon atom alpha to the amino group is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-1-(2-methoxyphenyl)ethanamine and (S)-1-(2-methoxyphenyl)ethanamine.[3] This chirality is of paramount importance in medicinal chemistry, as the biological activity of chiral molecules can differ significantly between their enantiomeric forms.[3][4]

The presence of the methoxy group influences the molecule's electronic properties and solubility, making it a valuable component in multi-step synthetic pathways.[3] The amine group is basic and readily participates in a variety of chemical reactions, including N-alkylation, acylation, and nucleophilic substitutions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₁₃NO[1][2]
Molecular Weight151.21 g/mol [1][2]
Boiling Point118°C at 17 mmHg[1]
Density~1.003 g/cm³ (predicted)[1]
Water Solubility22 g/L[5]
pKa~9.13 (predicted)[1]

Synthesis of Racemic this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 2'-methoxyacetophenone.[6][7] This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.[8]

The Rationale Behind Reductive Amination

Direct alkylation of ammonia is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines. Reductive amination provides a more selective route to the primary amine. The choice of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄).[6][9][10] This is because NaBH₃CN and NaBH(OAc)₃ are selective for the reduction of the protonated imine (iminium ion) over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[10][11] The reaction is typically carried out under mildly acidic conditions, which facilitates both imine formation and its subsequent reduction.

G ketone 2'-Methoxyacetophenone imine Imine Intermediate ketone->imine Condensation amine_source Ammonium Acetate amine_source->imine product This compound imine->product Reduction reducing_agent Sodium Cyanoborohydride reducing_agent->product

Diagram 1: Workflow for the reductive amination of 2'-methoxyacetophenone.
Experimental Protocol: Reductive Amination

Materials:

  • 2'-Methoxyacetophenone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture with aqueous HCl (e.g., 2M HCl) to a pH of ~2 to quench any remaining reducing agent and to protonate the amine product.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with diethyl ether or DCM to remove any unreacted starting material and non-basic impurities.

  • Basify the aqueous layer with a concentrated NaOH solution to a pH of >12.

  • Extract the product into diethyl ether or DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic this compound.

Chiral Resolution of this compound

The separation of the racemic mixture into its individual enantiomers is a critical step for its use in the synthesis of enantiomerically pure pharmaceuticals.[12] A widely used and industrially scalable method for the resolution of chiral amines is diastereomeric salt formation using a chiral resolving agent.[13]

Principles of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives.[5] This reaction forms a pair of diastereomeric salts, for example, (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[8] One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base.

G racemic_amine Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate) racemic_amine->diastereomeric_salts resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation1 Basification (e.g., NaOH) less_soluble->liberation1 liberation2 Basification (e.g., NaOH) more_soluble->liberation2 enantiomer1 Enantiopure Amine 1 liberation1->enantiomer1 enantiomer2 Enantiopure Amine 2 liberation2->enantiomer2

Diagram 2: General workflow for the chiral resolution of a racemic amine.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol or ethanol in an Erlenmeyer flask.

  • In a separate flask, dissolve the racemic this compound (1 equivalent) in the same solvent.

  • Slowly add the amine solution to the tartaric acid solution with gentle swirling. The formation of a precipitate may be observed.

  • Gently heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature. For optimal crystallization, it is recommended to let the solution stand undisturbed for 24 hours.

  • Collect the crystalline diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold solvent.

  • To liberate the free amine, suspend the collected crystals in a mixture of water and DCM.

  • Add a sufficient amount of aqueous NaOH solution to the mixture until the aqueous layer is strongly basic (pH > 12) and all the solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with additional portions of DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton (CH), the methyl group protons (CH₃), and the amine protons (NH₂). The aromatic protons will appear in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The methine proton will be a quartet around δ 4.1 ppm, coupled to the methyl protons. The methyl protons will be a doublet around δ 1.4 ppm, coupled to the methine proton. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon will be around δ 55 ppm. The chiral methine carbon will appear around δ 50 ppm, and the methyl carbon will be in the upfield region, around δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹, characteristic of the primary amine.

  • C-H stretch (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong absorption around 1240 cm⁻¹.

  • C-N stretch: An absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 151. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would lead to the loss of a methyl radical (CH₃•) to form a stable iminium ion at m/z 136, which is often the base peak.[12][14][15]

Table 2: Expected Mass Spectrometry Fragmentation

m/zFragment
151[M]⁺
136[M - CH₃]⁺

Application in Pharmaceutical Synthesis: The Case of Asenapine

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[16] A prominent example is the atypical antipsychotic drug, Asenapine, which is used for the treatment of schizophrenia and bipolar disorder.[1][17]

The synthesis of Asenapine involves the use of a key intermediate derived from this compound. While the exact synthetic routes employed by pharmaceutical companies are often proprietary, published synthetic strategies demonstrate the incorporation of the 2-methoxyphenyl ethylamine moiety into the final drug structure.[16][18] The structural features of this fragment are crucial for the drug's interaction with its biological targets, which include dopamine and serotonin receptors.[1] The 2-methoxyphenyl group, in particular, plays a significant role in modulating the pharmacological activity of many CNS-active compounds.[19]

G amine This compound intermediate Key Chiral Intermediate amine->intermediate Multi-step synthesis asenapine Asenapine intermediate->asenapine Final synthetic steps

Diagram 3: Role of this compound in the synthesis of Asenapine.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[20] It is also harmful if inhaled or swallowed. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]

Conclusion

This compound is a fundamentally important chiral intermediate in modern organic and medicinal chemistry. Its synthesis via reductive amination and subsequent resolution into enantiomerically pure forms are well-established and scalable processes. The unique structural and electronic properties conferred by the 2-methoxyphenyl ethylamine moiety make it a valuable building block for the construction of complex, biologically active molecules, as exemplified by its role in the synthesis of the antipsychotic drug Asenapine. A thorough understanding of its chemistry, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development.

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1-(2-Methoxyphenyl)ethanamine solubility characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of 1-(2-Methoxyphenyl)ethanamine

Introduction

This compound is a primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and as a chiral resolving agent.[1] Its molecular structure, featuring a basic ethylamine side chain and a methoxy-substituted phenyl ring, dictates its physicochemical properties and, consequently, its behavior in various solvent systems.[2] A thorough understanding of its solubility is paramount for researchers and drug development professionals to ensure success in experimental design, reaction optimization, formulation, and bioavailability studies. Low solubility can lead to unpredictable results in vitro, hinder purification processes, and ultimately result in poor bioavailability for drug candidates.[3][4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its core physicochemical properties. It details the influence of critical factors such as pH and temperature and provides field-proven, step-by-step protocols for the accurate determination of its solubility.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key parameters are its basicity (pKa) and lipophilicity (LogP), which govern its interaction with aqueous and organic media.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₁₃NO[5][6]Provides the elemental composition.
Molar Mass 151.21 g/mol [5][6][7]Essential for converting mass concentration (g/L) to molar concentration (mol/L).
pKa (Predicted) 9.13 ± 0.10[5]Indicates it is a weak base. The amine group will be protonated and positively charged at pH values significantly below 9.13, drastically increasing aqueous solubility.
LogP (Predicted) 1.71[6]A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, suggesting moderate lipophilicity and limited solubility of the free base in water.
Aqueous Solubility 22 g/L[5]This is the measured thermodynamic solubility of the neutral form in water, providing a critical baseline value.
Physical Form Liquid[5][8]As a liquid at room temperature, dissolution is not limited by the energy required to break a crystal lattice.

Section 2: Aqueous Solubility Profile & The Critical Role of pH

The most significant factor governing the aqueous solubility of this compound is the pH of the solution. As a primary amine, it acts as a weak base, accepting a proton to form its conjugate acid, the 1-(2-methoxyphenyl)ethanaminium ion.

The equilibrium between the neutral free base (B) and the protonated cation (BH⁺) is described by the Henderson-Hasselbalch equation and is dictated by the compound's pKa of approximately 9.13.[5]

  • At pH < pKa (e.g., pH 2-7): The equilibrium shifts strongly towards the protonated, cationic form (BH⁺). This charged species is significantly more polar than the neutral base and readily forms strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[9][10]

  • At pH > pKa (e.g., pH 11-12): The compound exists predominantly as the neutral, free base (B). In this form, its solubility is limited by its moderate lipophilicity (LogP ≈ 1.71) and is determined to be 22 g/L.[5][6]

This pH-dependent behavior is a classic characteristic of amine-containing compounds and is a critical consideration for any process involving aqueous solutions, such as extractions, formulations, and biological assays.[11][12]

Caption: pH-dependent equilibrium of this compound.

Section 3: Solubility in Organic Solvents

The principle of "like dissolves like" is a reliable guide for estimating solubility in organic solvents.[13] The presence of the phenyl ring and methoxy group imparts lipophilic character, while the amine group provides a site for hydrogen bonding, allowing for miscibility with a range of solvent polarities.[1][2]

SolventPolarityExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleExplicitly mentioned as a suitable solvent.[8] Its high polarity and hydrogen bond accepting capability facilitate dissolution.
Methanol / Ethanol Polar ProticSolubleThe amine can act as a hydrogen bond donor and acceptor with the alcohol's hydroxyl group, promoting miscibility.
Acetonitrile Polar AproticSolubleThe polarity is sufficient to dissolve the compound.
Dichloromethane (DCM) Non-polarSolubleThe lipophilic phenyl ring and overall molecular structure allow for favorable van der Waals interactions.
Toluene / Hexanes Non-polarModerately to Sparingly SolubleWhile the phenyl ring is compatible, the polar amine group may limit solubility in highly non-polar aliphatic solvents like hexanes.

Section 4: Influence of Temperature on Solubility

For most solid organic compounds dissolved in a liquid solvent, solubility increases as the temperature rises.[13][14] This relationship is governed by the enthalpy of dissolution.

  • Endothermic Dissolution: If the dissolution process absorbs heat (most common for solids), increasing the temperature will shift the equilibrium towards dissolution, increasing solubility according to Le Châtelier's Principle.[15]

  • Exothermic Dissolution: If the process releases heat, increasing the temperature will decrease solubility.[15]

Section 5: Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[18][19]

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality: The core principle is to create a saturated solution by allowing excess solid (or liquid) solute to equilibrate with the solvent over an extended period. This ensures the measured concentration represents the true thermodynamic maximum. Shaking facilitates the dissolution process and ensures homogeneity.[18][20]

Self-Validation: The presence of undissolved solid/liquid at the end of the experiment visually confirms that saturation has been achieved. Analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent results validates that equilibrium has been reached.

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial (e.g., 20-50 mg into 1-2 mL of the chosen solvent). The excess is critical to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 850 rpm) for at least 24 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for a short period to let the undissolved material settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating undissolved material, it is crucial to filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as LC-MS/MS (see Protocol 2).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides highly sensitive and selective quantification.

Causality: LC separates the analyte of interest from matrix components, while MS/MS provides unambiguous identification and quantification based on the analyte's specific mass-to-charge ratio and fragmentation pattern. Isotope dilution is often used for the highest accuracy.[21][22]

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the filtered sample from the shake-flask experiment (Protocol 1) with the mobile phase to a concentration that falls within the range of the standard curve.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The formic acid ensures the amine is protonated for good chromatographic peak shape.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition for this compound (e.g., m/z 152.1 → 135.1).

  • Analysis: Inject the standards and the diluted sample. Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of the diluted sample from this curve and multiply by the dilution factor to calculate the final solubility.

Protocol 3: Investigating pH-Dependent Aqueous Solubility

This protocol adapts the shake-flask method to measure solubility across a range of pH values.

Causality: By using a series of well-defined buffers, the shake-flask experiment can be performed under fixed pH conditions, allowing for the direct measurement of solubility at each pH point.[23]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10, 12). Use buffers with sufficient capacity to resist pH changes upon dissolution of the amine.

  • Execution: Perform the Shake-Flask Method (Protocol 1) in parallel for each buffer solution.

  • Quantification: Analyze the concentration in the filtered supernatant from each buffer using LC-MS/MS (Protocol 2).

  • Data Analysis: Plot the measured solubility (in g/L or mol/L) as a function of pH to generate a pH-solubility profile.

Conclusion

The solubility of this compound is a multi-faceted characteristic defined by its molecular structure. It exhibits moderate lipophilicity and has a baseline aqueous solubility of 22 g/L in its neutral, free base form.[5] The primary amine group (pKa ≈ 9.13) is the dominant functional group influencing its behavior, making its aqueous solubility highly dependent on pH; it is significantly more soluble under acidic conditions where it exists as a protonated cation.[5] It is generally soluble in a wide range of polar organic solvents like DMSO and alcohols. The experimental protocols detailed herein, particularly the gold-standard shake-flask method coupled with specific LC-MS/MS analysis, provide a robust framework for researchers to accurately quantify these solubility characteristics, enabling informed decisions in synthesis, formulation, and drug development.

References

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An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)ethanamine: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to 1-(2-methoxyphenyl)ethanamine, a key chiral building block in the development of various pharmaceuticals.[1][2] We will delve into the core synthetic strategies, offering a detailed analysis of starting materials, reaction mechanisms, and process optimization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a recurring feature in a variety of biologically active compounds. The strategic placement of the methoxy group on the phenyl ring, coupled with the chiral center at the ethylamine side chain, makes it a valuable synthon for creating complex molecular architectures with specific pharmacological profiles. The enantiomers of this compound, (R)- and (S)-1-(2-methoxyphenyl)ethanamine, can exhibit different physiological effects, highlighting the importance of stereoselective synthesis.[1]

Core Synthetic Strategy: Reductive Amination of 2-Methoxyacetophenone

The most prevalent and industrially scalable approach to synthesizing this compound is the reductive amination of 2-methoxyacetophenone.[3][4] This method is favored for its high efficiency and the ready availability of the starting ketone, which can be synthesized from o-hydroxyacetophenone.[5] The overall transformation involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine.[6][7]

Scheme 1: General Reductive Amination Pathway

G A 2-Methoxyacetophenone C Imine/Enamine Intermediate A->C + B Amine Source (e.g., NH3, NH4OAc) B->C D This compound C->D Reduction E Reducing Agent (e.g., NaBH4, H2/Catalyst) E->D

Caption: Reductive amination workflow for this compound.

Experimental Protocol: Leuckart-Wallach Reaction

A classic and robust method for this transformation is the Leuckart-Wallach reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent.[3][8][9][10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyacetophenone and an excess of ammonium formate.

  • Heating: Heat the reaction mixture to a temperature of 160-185 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Hydrolysis: After completion, the intermediate N-formyl derivative is hydrolyzed.[9] Cool the reaction mixture and add a strong base, such as sodium hydroxide, and heat to reflux to liberate the free amine.

  • Extraction and Purification: Cool the mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Excess Ammonium Formate: The use of excess ammonium formate drives the equilibrium towards the formation of the imine and also serves as the hydride source for the reduction.[8][9]

  • High Temperature: The Leuckart-Wallach reaction requires high temperatures to facilitate the decomposition of formate to provide the necessary reducing equivalents.[3][9]

  • Basic Hydrolysis: The N-formyl intermediate is stable, and basic hydrolysis is required to cleave the formyl group and yield the desired primary amine.

Alternative Reducing Agents and Conditions

While the Leuckart-Wallach reaction is effective, modern synthetic chemistry often employs milder and more selective reducing agents.

Reducing AgentAmine SourceTypical ConditionsYield (%)Notes
Sodium Borohydride (NaBH₄)Ammonium AcetateMethanol, Room Temp70-85A common, mild, and inexpensive reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Ammonia/Ammonium ChlorideMethanol, pH 6-780-95More selective for the iminium ion over the ketone, reducing side reactions. Requires careful pH control.[6]
Catalytic Hydrogenation (H₂)AmmoniaPd/C, PtO₂HighClean reaction with water as the only byproduct. Requires specialized high-pressure equipment.[11]

Trustworthiness and Self-Validating Systems:

The progress of these reactions should be meticulously monitored by TLC or GC-MS to confirm the consumption of the starting material and the formation of the product. The identity and purity of the final product must be confirmed by analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Asymmetric Synthesis: Accessing Enantiomerically Pure Amines

For many pharmaceutical applications, obtaining a single enantiomer of this compound is crucial.[1] This can be achieved through several asymmetric synthetic strategies.[12][13][14][15]

Asymmetric Reductive Amination

This approach modifies the reductive amination protocol by using a chiral catalyst or a chiral auxiliary to induce stereoselectivity.[13]

Example: Asymmetric Transfer Hydrogenation

Chiral ruthenium or rhodium complexes can catalyze the asymmetric transfer hydrogenation of the intermediate imine.

G A 2-Methoxyacetophenone C Prochiral Imine A->C + B Ammonium Formate B->C E (R)- or (S)-1-(2-Methoxyphenyl)ethanamine C->E Asymmetric Reduction D Chiral Ru or Rh Catalyst D->E

Caption: Asymmetric transfer hydrogenation for chiral amine synthesis.

Key Considerations:

  • Catalyst Selection: The choice of the chiral ligand on the metal catalyst is critical for achieving high enantioselectivity.

  • Hydrogen Source: Formic acid or isopropanol often serve as the hydrogen source in transfer hydrogenation.

Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.[16] This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[17][18]

Workflow for Classical Resolution:

  • Salt Formation: The racemic amine is treated with a chiral acid (e.g., tartaric acid, mandelic acid) in a suitable solvent.[17][19]

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[17][18]

  • Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.[17][18]

G A Racemic this compound C Diastereomeric Salt Mixture A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Base Treatment E->F G Enantiomerically Pure Amine F->G

Sources

Commercial availability of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 1-(2-Methoxyphenyl)ethanamine

Introduction: A Versatile Chiral Building Block

This compound is a primary amine whose molecular architecture is foundational in modern organic synthesis and medicinal chemistry. Its structure is characterized by an ethylamine group attached to a methoxy-substituted benzene ring. The critical feature of this molecule is the chiral center at the carbon atom adjacent to the nitrogen, giving rise to two distinct, non-superimposable enantiomers: (R)-1-(2-Methoxyphenyl)ethanamine and (S)-1-(2-Methoxyphenyl)ethanamine.

The stereochemistry of this compound is of paramount importance. In drug development, the biological activity of two enantiomers can vary dramatically, with one often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the ability to source enantiomerically pure forms of this amine is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the commercial landscape for this compound. It is designed to equip researchers and drug development professionals with the necessary information to strategically source this key intermediate, with a focus on supplier options, quality considerations, and procurement workflows.

Section 1: Chemical Identity and Core Properties

A precise understanding of the compound's properties is the first step in successful procurement and application. The compound and its common variants are identified by unique CAS numbers, which are essential for accurate searching across supplier databases.

Property Value / Information
Compound Name This compound
Synonyms 1-(2-Methoxyphenyl)ethylamine
Molecular Formula C₉H₁₃NO[2][3]
Molecular Weight 151.21 g/mol [2][3]
Racemic CAS Number 40023-74-3[2][4]
(S)-Enantiomer CAS 68285-24-5[3]
(R)-Enantiomer CAS 68285-23-4[5][6]
(S)-HCl Salt CAS 1332832-15-1[7]
(R)-HCl Salt CAS 704892-60-4[8]
Typical Physical Form Liquid (Free Base), Solid (Hydrochloride Salt)[7]
Typical Purity ≥95% to ≥98%[2]

Section 2: Commercial Suppliers and Product Specifications

This compound is readily available from a multitude of chemical suppliers, catering to needs from early-stage research (milligrams) to process development (kilograms). The choice of supplier often depends on the required scale, purity, enantiomeric form, and available documentation. Below is a comparative summary of offerings from prominent vendors.

Supplier Product Variant CAS Number Purity Typical Quantities Notes
Sigma-Aldrich (S)-1-(2-Methoxyphenyl)ethan-1-amine68285-24-595%100 mg - 1 gSold as an Aldrich partner product.
Sigma-Aldrich (S)-1-(2-Methoxyphenyl)ethan-1-amine HCl1332832-15-195%[7]-Available as the hydrochloride salt.
ChemScene 1-(2-Methoxyphenyl)ethan-1-amine40023-74-3≥98%[2]-Racemic mixture.
Santa Cruz Biotech (1S)-1-(2-methoxyphenyl)ethanamine68285-24-5--For Research Use Only.[3]
Cenmed (R)-1-(2-Methoxyphenyl)ethanamine68285-23-4≥95%[5]100 mg-
BLDpharm (R)-1-(2-Methoxyphenyl)ethanamine HCl704892-60-4--Hydrochloride salt, requires cold-chain transport.[8]
Aladdin Scientific 1-(2-Methoxy-phenyl)-ethylamine40023-74-3min 95%[4]1 gRacemic mixture.

Expert Insight: For drug discovery applications, sourcing the specific (R) or (S) enantiomer is typically required. The free base is a liquid, while the hydrochloride salt is a solid, which can be advantageous for handling, stability, and weighing accuracy. Always verify the enantiomeric purity or excess (e.e.) from the supplier's Certificate of Analysis, especially for applications in asymmetric synthesis.

Section 3: Quality Control and Analytical Verification

The integrity of research and development hinges on the quality of the starting materials. For a chiral intermediate like this compound, quality verification extends beyond simple chemical purity to encompass stereochemical identity.

Self-Validating Protocols for Material Acceptance: A trustworthy procurement process includes robust analytical verification. Researchers should expect or request the following data from a supplier's Certificate of Analysis (CoA) and, for critical applications, consider independent verification.

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure and the absence of significant organic impurities.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Purity Assessment:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, typically reported as a percentage area.

  • Enantiomeric Purity:

    • Chiral HPLC: This is the gold standard for determining the ratio of the (R) and (S) enantiomers and calculating the enantiomeric excess (e.e.). For chiral drug synthesis, an e.e. of >99% is often required.

Causality in Experimental Choices: Why is chiral HPLC critical? In asymmetric synthesis, the enantiomeric purity of a chiral auxiliary or building block directly dictates the maximum possible enantiomeric purity of the final product. Using a starting material with low e.e. will invariably lead to a product that is difficult and costly to purify to the desired stereochemical standard.

Section 4: Strategic Procurement Workflow

Sourcing specialty chemicals requires a systematic approach to ensure the material meets all technical, regulatory, and timeline requirements. The following workflow outlines a best-practice model for procuring this compound.

G cluster_prep Phase 1: Requirement Definition cluster_sourcing Phase 2: Sourcing & Selection cluster_procurement Phase 3: Purchase & Verification cluster_final Phase 4: Final Acceptance Req Define Technical Needs: - Enantiomer ((R), (S), Racemic) - Required Purity (e.g., >98%) - Enantiomeric Excess (e.g., >99% e.e.) - Quantity (mg, g, kg) Search Identify Suppliers via CAS Number Search (e.g., 68285-24-5 for S-form) Req->Search Compare Compare Suppliers: - Price - Purity / e.e. Specs - Lead Time & Availability - Available Documentation (CoA, SDS) Search->Compare Quote Request Quotation (For Bulk Quantities) Compare->Quote Bulk Need? Order Place Purchase Order Compare->Order Lab Scale Quote->Order Safety Review Safety Data Sheet (SDS) for Handling & Storage Protocols Order->Safety QC Incoming QC: Perform Analytical Verification (NMR, HPLC, Chiral HPLC) Safety->QC Material Received QC->Compare Fails Specs Accept Release Material for Research / Development Use QC->Accept Passes Specs

Caption: Strategic workflow for procuring this compound.

Section 5: Relevance in Modern Drug Discovery

This compound and its analogs are prevalent in medicinal chemistry, serving as key intermediates for constructing more complex, biologically active molecules. The phenethylamine scaffold is a well-established pharmacophore found in numerous APIs and neurotransmitters.[9]

Derivatives of this compound are particularly relevant in neuroscience research. For example, related N-benzylphenethylamines have been developed as potent and selective agonists for the serotonin 5-HT₂A receptor, which is a key target in understanding and treating psychiatric disorders.[10] The synthesis of these advanced research tools, such as [¹¹C]CIMBI-36, relies on the availability of high-quality precursors like this compound.[10] This underscores the direct link between sourcing reliable chemical building blocks and advancing the frontiers of pharmaceutical research.

Section 6: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.

  • Storage Conditions: Most suppliers recommend refrigerated storage (2-8°C) to preserve stability.[11] For sensitive applications, storage under an inert atmosphere may also be advised to prevent slow oxidation.[11]

  • Safety Information: The hydrochloride salt is typically classified as a warning or danger-level substance, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or inhaled.[7] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and vital chiral building block for the scientific research community. It is available in racemic and enantiomerically pure forms, as well as a more stable hydrochloride salt, from a wide range of global suppliers. For professionals in drug development, the critical considerations are not merely price and availability, but the verifiable chemical and enantiomeric purity of the material. By implementing a strategic sourcing workflow that includes rigorous evaluation of supplier documentation and, where necessary, independent analytical verification, researchers can ensure the integrity of their starting materials, which is the bedrock of reproducible and successful scientific outcomes.

References

  • ethylbenzylamine | CAS#:3789-59-1. Chemsrc. [Link]

  • 1-(2-Methoxy-phenyl)-ethylamine, min 95%, 1 gram. Aladdin Scientific. [Link]

  • (R)-1-(2-Methoxyphenyl)ethanamine (C007B-468927). Cenmed. [Link]

  • (R)-1-(2-Methoxyphenyl)ethanamine. PubChem. [Link]

  • Request Bulk Quote. ChemUniverse. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. [Link]

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Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 1-(2-Methoxyphenyl)ethanamine

This compound, a substituted phenethylamine, is a chiral organic compound utilized as an intermediate in various synthetic pathways.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment. The presence of a chiral center means it exists as (R) and (S) enantiomers, which may have different biological activities but share fundamental chemical hazards.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NO[3][4]
Molecular Weight 151.21 g/mol [3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 118°C at 17 mmHg[1][5]
Density ~1.003 g/cm³ (Predicted)[1][5]
Solubility Soluble in water (22 g/L) and dimethyl sulfoxide.[1][5]
CAS Number 40023-74-3 (racemic), 68285-23-4 ((R)-enantiomer), 68285-24-5 ((S)-enantiomer)[3][4][6]

Note: Properties may vary slightly between enantiomers and the racemic mixture.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and acute toxicity upon inhalation.[3][7] This profile is common for many substituted phenethylamines, which can cause severe tissue damage and systemic effects.[8][9][10][11]

Table 2: GHS Hazard Classification

Hazard ClassHazard CodeStatement
Acute Toxicity, InhalationH331Toxic if inhaled.[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3][7]
Serious Eye DamageH318Causes serious eye damage.[9][12]
Hazardous to the Aquatic Environment (Long-term)H412Harmful to aquatic life with long lasting effects.[3]

The corrosive properties stem from the amine functional group, which is basic and can readily react with biological tissues, leading to chemical burns. The inhalation toxicity necessitates stringent engineering controls to prevent respiratory exposure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent the inhalation of toxic vapors.[7][8]

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any potential fugitive emissions.[13][14]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact.[8][15]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[16][17] A face shield should be worn over goggles when there is a significant risk of splashing.[18]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and changed immediately upon contamination.[17][19] Do not reuse disposable gloves.

    • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a standard lab coat should be worn. Ensure it is fully buttoned.[18]

  • Footwear: Fully enclosed shoes made of a non-porous material are required.[19] Perforated shoes or sandals are strictly prohibited.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[18] Respirator use requires a formal respiratory protection program, including fit-testing and training.[15][18]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and degradation of the material.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Clear the work area of any unnecessary items.

  • Aliquotting: When transferring the liquid, use spark-proof tools and techniques to minimize aerosol generation.[20]

  • Compatibility: Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent vigorous or explosive reactions.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[17][21] Contaminated clothing should be removed immediately and washed before reuse.[7]

Storage Protocol
  • Conditions: Store in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[8][14][15] The recommended storage temperature is often under refrigeration (2-8°C).[5][17]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[8][22] Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon) due to air sensitivity.[5][14]

  • Location: Store in a designated corrosives area, physically separated from incompatible chemicals.[8][9] The storage area should be locked to restrict access to authorized personnel only.[7][8]

Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures.

Accidental Release Measures
  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, keeping upwind of the spill.[12]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[7][13][14] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13] Use spark-proof tools for collection.[20]

  • Decontamination: Decontaminate the spill area thoroughly. Ventilate the area until it is safe to return.[21]

First-Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method if the victim ingested the substance).[8][9] If breathing is difficult, administer oxygen. Seek immediate emergency medical attention.[7][23]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with large amounts of water for at least 15 minutes.[23][24] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][23] Remove contact lenses if present and easy to do.[12] Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting.[7][8] If the victim is conscious, rinse their mouth with water.[10][12] Never give anything by mouth to an unconscious person.[17] Call a physician or poison control center immediately.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][16]

  • Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][12][17]

Waste Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Procedure: All waste must be disposed of through a licensed chemical destruction facility.[20] Do not discharge into sewer systems or the environment.[13][20]

  • Containers: Use properly labeled, sealed containers for waste collection.

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[12][25]

Toxicological and Ecological Information

While comprehensive toxicological data for this specific compound is limited in the public domain, the hazard classification points to significant risks. Substituted phenethylamines can act as central nervous system stimulants.[26][27] The primary documented risks are acute toxicity and corrosivity.[3][7]

  • Acute Effects: The main concerns are severe chemical burns to skin and eyes and toxicity if inhaled.[3][7] Ingestion can cause severe damage to the gastrointestinal tract.[9]

  • Ecological Effects: The compound is classified as harmful to aquatic life with long-lasting effects.[3] Releases into the environment must be strictly avoided.

Visualized Workflows and Diagrams

Diagram 1: Standard Handling Protocol

This diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep1->prep2 prep3 Clear & Prepare Work Area prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Use Spark-Proof Tools handle1->handle2 handle3 Keep Away from Incompatibles handle2->handle3 clean1 Tightly Seal Container handle3->clean1 clean2 Return to Secure Storage clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Doff & Dispose of Contaminated PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

Diagram 2: Emergency Response Decision Tree

This flowchart provides a clear decision-making path for responding to spills or personnel exposure.

G node_action node_action start Emergency Event spill_or_exposure Spill or Exposure? start->spill_or_exposure exposure_type Exposure Type? spill_or_exposure->exposure_type Exposure spill_size Minor or Major Spill? spill_or_exposure->spill_size Spill action_skin Immediately flush with water for 15+ min. Remove contaminated clothing. Seek IMMEDIATE medical attention. exposure_type->action_skin Skin/Eye Contact action_inhalation Move to fresh air. Provide respiratory support if needed. Seek IMMEDIATE medical attention. exposure_type->action_inhalation Inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. Seek IMMEDIATE medical attention. exposure_type->action_ingestion Ingestion action_minor_spill Alert others. Don full PPE. Contain with inert absorbent. Collect in hazardous waste container. spill_size->action_minor_spill Minor (Manageable by lab staff) action_major_spill EVACUATE AREA. Activate emergency alarm. Contact institutional safety office. spill_size->action_major_spill Major (Unmanageable/Uncontrolled)

Caption: Decision tree for emergency response to spills and exposures.

References

  • PubChem. (R)-1-(2-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • ChemBK. (S)-1-(2-METHOXYPHENYL)ETHANAMINE. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Phenethylamine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Virginia School of Medicine. (2024). ToxTalks: Phenethylamines. Blue Ridge Poison Center. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. [Link]

  • The Confederation of Fire Protection Associations Europe (CFPA-E). (2013). GUIDELINE No 18:2013 F - Fire and protection in chemical manufacturing site. [Link]

  • University of Rochester Medical Center. First Aid: Chemical Exposure. Health Library. [Link]

  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • Hill, S. L., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • American Elements. 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride. [Link]

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The Versatile Scaffold: A Technical Guide to the Research Applications of 1-(2-Methoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-(2-methoxyphenyl)ethanamine and its derivatives, a class of compounds with significant potential in neuroscience research and drug development. We will delve into their synthesis, pharmacological activities, and the critical structure-activity relationships that govern their interactions with key neurological targets. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical scaffold for novel therapeutic discoveries.

Introduction: The this compound Core

This compound is a primary amine derivative of phenethylamine, characterized by a methoxy group at the ortho position of the phenyl ring. This seemingly simple substitution pattern imparts unique electronic and conformational properties that make it a valuable building block in medicinal chemistry. The presence of the methoxy group can influence the molecule's lipophilicity, metabolic stability, and, most importantly, its binding affinity and selectivity for various biological targets.

The core structure possesses a chiral center at the ethylamine side chain, leading to (R) and (S) enantiomers. This stereochemistry is often a critical determinant of biological activity, with one enantiomer typically exhibiting significantly higher potency or a different pharmacological profile than the other. Its role as a chiral building block is crucial in the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and selective serotonin reuptake inhibitors (SSRIs).[1]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound and its derivatives can be achieved through several strategic routes, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Reductive Amination of 2-Methoxyacetophenone

A common and efficient method for the synthesis of the parent compound and its N-substituted derivatives is the reductive amination of 2-methoxyacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of 2-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt, a base such as triethylamine or sodium bicarbonate should be added to liberate the free amine. A dehydrating agent, such as magnesium sulfate or molecular sieves, can be added to drive the reaction towards imine formation. The reaction is typically stirred at room temperature for 1-4 hours.

  • Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

For a specific example of synthesizing 2'-Methoxyacetophenone from o-hydroxyacetophenone, a yield of 86% has been reported using lithium hydroxide monohydrate and dimethyl sulfate in tetrahydrofuran.[2]

Synthesis of Chiral Derivatives

Enantiomerically pure derivatives can be obtained through several methods, including the use of chiral starting materials, chiral auxiliaries, or resolution of a racemic mixture. For instance, a process for the synthesis of (S)-(-)-l-(4-methoxyphenyl) ethylamine has been described involving the reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine.[1]

Pharmacological Applications: Targeting Key Neurotransmitter Systems

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. This makes them attractive candidates for the development of treatments for a range of psychiatric and neurological disorders.

Serotonin Receptor Ligands: Modulating Mood and Anxiety

The serotonin (5-HT) system is a critical regulator of mood, anxiety, sleep, and cognition. This compound derivatives have been extensively explored as ligands for various 5-HT receptor subtypes.

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Derivatives of 1-(2-methoxyphenyl)piperazine, a class of compounds that can be synthesized from the core this compound scaffold, have shown high affinity for the 5-HT1A receptor.[3][4] For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a potent 5-HT1A antagonist.[4] Structure-activity relationship studies have demonstrated that modifications to the terminal group of the piperazine side chain can significantly impact affinity and selectivity.[3][4]

Signaling Pathway of 5-HT1A Receptor Activation

G_protein_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Neuronal_Activity Decreased Neuronal Firing cAMP->Neuronal_Activity Leads to ATP ATP ATP->AC

Caption: 5-HT1A receptor signaling cascade.

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT1A receptor are cultured and harvested. The cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in the assay buffer.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT1A antagonist (e.g., [³H]-WAY-100635) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor Ligands: A Focus on Antipsychotic Potential

The dopamine D2 receptor is a primary target for antipsychotic medications used to treat schizophrenia and other psychotic disorders. Several derivatives of this compound have been investigated as D2 receptor ligands.

Structure-Activity Relationship Insights

Studies on N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides have shown that the topology of the molecule and the nature of the heteroaryl group significantly influence the affinity for both D2 and 5-HT1A receptors.[5] Docking simulations suggest that the protonated nitrogen of the piperazine ring interacts with aspartate residues in the receptor binding pocket.[6]

Dopamine D2 Receptor Signaling Pathway

D2_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist Dopamine / D2 Agonist Receptor D2 Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to ATP ATP ATP->AC in_vivo_workflow Start Select Lead Compound Formulation Compound Formulation for In Vivo Administration Start->Formulation Animal_Model Select Appropriate Animal Model (e.g., mouse, rat) Formulation->Animal_Model Dose_Response Dose-Response and Pharmacokinetic Studies Animal_Model->Dose_Response Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze, Forced Swim Test) Dose_Response->Behavioral_Test Data_Analysis Data Collection and Statistical Analysis Behavioral_Test->Data_Analysis Conclusion Evaluation of Therapeutic Potential Data_Analysis->Conclusion

Caption: Workflow for in vivo behavioral studies.

Models of Anxiety
  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

Models of Depression
  • Forced Swim Test (FST): In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, and antidepressant drugs are known to reduce this immobility time.

  • Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails. Antidepressants decrease the duration of immobility.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel central nervous system agents. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Designing derivatives with high selectivity for specific receptor subtypes to minimize off-target effects.

  • Exploring biased agonism: Developing ligands that selectively activate specific downstream signaling pathways of a receptor, potentially leading to more targeted therapeutic effects with fewer side effects.

  • Investigating novel targets: Expanding the scope of research to explore the activity of these derivatives at other CNS targets.

References

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Computational Modeling of 1-(2-Methoxyphenyl)ethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 1-(2-Methoxyphenyl)ethanamine, a chiral amine with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the in-silico investigation of this molecule. We will explore its potential biological targets, delineate methodologies for predicting its binding affinity and metabolic fate, and provide actionable insights to guide further experimental work. The protocols described herein are designed to be self-validating, promoting scientific rigor and reproducibility.

Introduction: The Significance of this compound and the Role of Computational Modeling

This compound is a primary amine featuring a methoxy-substituted phenyl ring.[1] Its structure is reminiscent of endogenous neurotransmitters and other psychoactive compounds, suggesting potential interactions with biological targets within the central nervous system. The presence of a chiral center underscores the importance of stereospecificity in its potential biological activity, a factor that can be effectively investigated using computational methods.[2]

Computational modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize lead compounds, elucidate mechanisms of action, and predict pharmacokinetic properties. By simulating molecular interactions at an atomic level, we can gain a deeper understanding of a compound's behavior and make more informed decisions in the drug development pipeline. This guide will focus on a multi-faceted computational approach to characterize this compound.

Identifying Potential Biological Targets: An Evidence-Based Approach

Based on the structural similarity of this compound to other phenethylamine derivatives, several potential biological targets can be hypothesized. Phenethylamines are known to interact with monoamine transporters and can be metabolized by cytochrome P450 enzymes.[3][4]

Monoamine Transporters: DAT, SERT, and NET

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels in the synaptic cleft.[5][6] Many psychotropic drugs exert their effects by modulating the activity of these transporters.[7][8] Given the phenethylamine scaffold of our target molecule, these transporters represent high-priority targets for investigation. Crystal structures for human DAT, SERT, and NET are available in the Protein Data Bank (PDB), providing the necessary templates for molecular docking and dynamics studies.[9][10][11][12][13][14][15]

Cytochrome P450 2D6 (CYP2D6)

Cytochrome P450 enzymes, particularly CYP2D6, are responsible for the metabolism of a vast number of drugs, including many with a basic nitrogen and a planar aromatic ring.[16][17][18][19] Understanding the potential for this compound to be a substrate or inhibitor of CYP2D6 is crucial for predicting its metabolic stability and potential for drug-drug interactions. The availability of the human CYP2D6 crystal structure allows for detailed in-silico analysis of these potential interactions.[16][17][18][20]

In-Depth Technical Protocols for Computational Modeling

This section provides detailed, step-by-step workflows for the computational investigation of this compound. These protocols are designed to be adaptable and can be applied to other small molecules of interest.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.

Experimental Workflow: Molecular Docking

Caption: Workflow for molecular docking studies.

Step-by-Step Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., hDAT, PDB ID: 8ZPB) from the RCSB Protein Data Bank.[22]

    • Using molecular modeling software such as AutoDock Tools, remove water molecules and any co-crystallized ligands.[23][24]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical sketcher and exporting it in a suitable format (e.g., .mol2 or .pdb).

    • Generate different conformers of the ligand to account for its flexibility.

    • Assign partial charges to the ligand atoms.

  • Grid Box Generation:

    • Define the binding site on the protein. This is typically centered on the active site or a known ligand binding pocket.

    • Create a grid box that encompasses this binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution:

    • Use a docking program like AutoDock Vina to perform the docking calculations.[25]

    • The program will systematically search for the best binding poses of the ligand within the defined grid box and rank them based on a scoring function.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring values).

    • Visualize the top-ranked poses in the context of the protein's binding site using software like PyMOL or UCSF Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[26]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

MD simulations provide a dynamic view of molecular systems, allowing for the assessment of the stability of a protein-ligand complex over time and the characterization of conformational changes.[27][28][29][30]

Experimental Workflow: Molecular Dynamics Simulation

Caption: General workflow for molecular dynamics simulations.

Step-by-Step Protocol:

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound-protein complex.

    • Solvate the system in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein over the course of the simulation.

Quantum Mechanics (QM) Calculations: Predicting Metabolic Fate

QM calculations can be used to predict the sites of metabolism on a molecule by identifying the atoms that are most susceptible to enzymatic attack.[2][31][32] This is particularly useful for predicting the metabolites that may be formed by enzymes like CYP2D6.

Logical Relationship: QM in Metabolism Prediction

G Molecule This compound Structure QM Quantum Mechanics Calculation (e.g., DFT) Molecule->QM Properties Calculate Electronic Properties (e.g., Fukui functions, bond dissociation energies) QM->Properties Prediction Predict Sites of Metabolism Properties->Prediction

Caption: Role of QM in predicting metabolic sites.

Step-by-Step Protocol:

  • Geometry Optimization:

    • Optimize the geometry of this compound using a suitable QM method (e.g., Density Functional Theory - DFT) and basis set.

  • Calculation of Reactivity Descriptors:

    • Calculate reactivity descriptors such as Fukui functions or bond dissociation energies for the C-H and N-H bonds. These descriptors indicate the likelihood of an atom to undergo electrophilic, nucleophilic, or radical attack.

  • Identification of Metabolic Hotspots:

    • The atoms with the highest reactivity are predicted to be the most likely sites of metabolism. For example, a C-H bond with a low bond dissociation energy is more susceptible to hydroxylation by a P450 enzyme.

Data Presentation and Interpretation

To facilitate the interpretation of the computational results, it is essential to present the data in a clear and organized manner.

Table 1: Summary of Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
hDAT8ZPB[Example Value][Example Residues]
hSERT5I6X[Example Value][Example Residues]
hNET8HFF[Example Value][Example Residues]
CYP2D62F9Q[Example Value][Example Residues]

Table 2: Predicted Sites of Metabolism from QM Calculations

AtomPredicted Metabolic ReactionRationale (e.g., Low BDE)
[Example Atom]Hydroxylation[Example Rationale]
[Example Atom]N-dealkylation[Example Rationale]

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the characterization of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain valuable insights into its potential biological targets, binding modes, and metabolic fate. The results from these in-silico studies can then be used to guide and prioritize experimental validation, ultimately accelerating the drug discovery and development process. Future work should focus on the synthesis and experimental testing of this compound and its enantiomers to validate the computational predictions and further explore its therapeutic potential.

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Physical and chemical properties of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(2-Methoxyphenyl)ethanamine

Introduction

This compound, a chiral primary amine, is a pivotal building block in modern organic and medicinal chemistry. Its structure, featuring a methoxy-substituted phenyl ring attached to an ethylamine backbone, provides a unique combination of steric and electronic properties.[1] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of its core physical and chemical characteristics, spectroscopic signature, synthesis, and applications, grounding all claims in established scientific data. The carbon atom adjacent to the nitrogen is a chiral center, meaning the compound exists as two non-superimposable mirror images: (R)- and (S)-enantiomers.[2] This chirality is fundamental to its utility in asymmetric synthesis and the development of stereospecific pharmaceuticals.[2]

Physicochemical and Structural Properties

The physical properties of this compound are dictated by its molecular structure. The presence of the amine and methoxy groups allows for hydrogen bonding, influencing its boiling point and solubility.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[3][4][5]
Molecular Weight 151.21 g/mol [3][4][6]
CAS Number 40023-74-3 (Racemate)[3][5]
68285-23-4 ((R)-enantiomer)[6]
68285-24-5 ((S)-enantiomer)[4][7]
Appearance Colorless to light yellow liquid[8]
Boiling Point 118°C at 17 mmHg[7][8][9]
Density ~1.003 g/cm³ (Predicted)[7][8][9]
Solubility Soluble in water (22 g/L) and dimethyl sulfoxide.[7][8][10]
pKa 9.13 ± 0.10 (Predicted)[8]

Chemical Reactivity and Stereochemistry

The chemical behavior of this compound is dominated by the nucleophilic and basic nature of its primary amine group and the stereochemistry of its chiral center.

Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it a competent nucleophile and a Brønsted-Lowry base. It readily participates in a wide array of chemical transformations, including:

  • N-Alkylation and N-Acylation: Reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for incorporating the amine into larger molecular frameworks.[2]

  • Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to a more complex amine. This is a cornerstone of amine synthesis.

  • Salt Formation: As a base, it reacts with acids to form ammonium salts, a property often exploited for purification or to improve a compound's handling characteristics.

Stereochemical Significance: The chirality of this compound is its most critical feature in the context of drug development. Biological systems, being inherently chiral, often exhibit different pharmacological responses to different enantiomers of a drug.[2] Consequently, this amine is highly valued as:

  • A Chiral Resolving Agent: Used to separate racemic mixtures of chiral acids. The amine's enantiomerically pure form reacts with the racemic acid to create a mixture of diastereomeric salts, which can be separated by physical methods like crystallization due to their different physical properties.

  • A Chiral Auxiliary: Temporarily attached to a non-chiral molecule to direct a subsequent chemical reaction to produce a single desired stereoisomer.[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the reductive amination of 2-methoxyacetophenone. This robust and scalable method is a staple in synthetic organic chemistry.

G ketone 2-Methoxyacetophenone imine Intermediate Imine ketone->imine Condensation ammonia Ammonia (NH3) or Ammonium Source ammonia->imine product This compound (Racemic) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd-C) reducing_agent->product

Caption: Reductive amination workflow for synthesizing this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following protocol outlines the characterization of this compound by ¹³C NMR.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm the number and chemical environment of unique carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard, relatively non-polar solvent that effectively dissolves the analyte and provides a deuterium signal for the spectrometer's lock system.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Rationale: Shimming is critical for achieving high-resolution spectra with sharp, well-defined peaks.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A typical experiment might involve a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Signal averaging over several hundred to a few thousand scans is usually necessary to achieve an adequate signal-to-noise ratio. Rationale: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination.

Expected Outcome: The spectrum should display nine distinct signals corresponding to the nine unique carbon atoms in the structure. The chemical shifts (δ) will be indicative of their electronic environment (e.g., aromatic carbons, aliphatic carbons, and the carbon bonded to the methoxy group). Spectroscopic data for this compound and its isomers are available in public databases.[6][11]

Applications in Drug Discovery and Development

The structural motif of this compound is present in various biologically active compounds. Its derivatives are explored as potential ligands for various receptors. For instance, certain derivatives have been investigated as potential radioiodinated antagonists for in vivo imaging of 5-HT1A receptors, which are implicated in mood disorders and anxiety.[8][10] Furthermore, related structures like 2-(2-methoxyphenoxy)ethylamine are key intermediates in the synthesis of major pharmaceuticals such as Carvedilol (a beta-blocker for heart failure) and Tamsulosin (for benign prostatic hyperplasia).[12][13]

The workflow for leveraging such a chiral amine in drug synthesis often involves its use as a resolving agent, as depicted below.

G cluster_0 Resolution Process racemate Racemic Mixture (R-Acid + S-Acid) diastereomers Diastereomeric Salts (R-Acid/S-Amine + S-Acid/S-Amine) racemate->diastereomers chiral_amine (S)-1-(2-Methoxyphenyl)ethanamine chiral_amine->diastereomers Reaction separation Separation (e.g., Crystallization) diastereomers->separation salt_R R-Acid/S-Amine Salt separation->salt_R salt_S S-Acid/S-Amine Salt separation->salt_S acidification Acidification salt_R->acidification pure_R Pure R-Acid acidification->pure_R

Caption: Workflow for chiral resolution using an enantiopure amine.

Safety and Handling

This compound is a corrosive compound that requires careful handling to prevent exposure.

  • Hazards: It is classified as causing severe skin burns and eye damage.[14] Inhalation may be toxic.[6][14]

  • Handling: Work in a well-ventilated area or under a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][14] Avoid breathing vapors or mist.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][15] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[8][9]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] In all cases of significant exposure, seek immediate medical attention.[14]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, stereochemically defined molecules. A thorough understanding of its physical properties, chemical reactivity, and spectroscopic profile is essential for its effective and safe use in research and development. Its role as a chiral building block ensures its continued relevance in the pharmaceutical industry and the broader field of asymmetric synthesis.

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A Guide to 1-(2-Methoxyphenyl)ethanamine: Synthesis, Resolution, and Application as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis and pharmaceutical development, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and accessing enantiomerically pure target molecules. 1-(2-Methoxyphenyl)ethanamine stands out as a versatile and highly valuable chiral amine. Its structural features—a primary amine on a stereogenic center adjacent to an ortho-methoxy substituted phenyl ring—impart unique reactivity and coordinating properties. This technical guide provides an in-depth exploration of this compound, covering its synthesis from common starting materials, robust methodologies for its chiral resolution, and its diverse applications as a chiral auxiliary and a precursor for complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in their work.

Foundational Significance: Why this compound?

Chirality is a fundamental principle in drug design, as the enantiomers of a therapeutic agent often exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of single-enantiomer drugs is therefore not just a preference but a regulatory and safety imperative. Chiral amines, in particular, are ubiquitous structural motifs in over 80% of all drugs and drug candidates.[2]

This compound serves as a critical tool in this context. The molecule possesses a single stereocenter at the carbon bearing the amino group, allowing it to exist as two distinct, non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] The presence of the ortho-methoxy group is not merely an incidental feature; it influences the molecule's conformational rigidity and electronic properties through steric and electronic effects, which can be exploited to enhance stereoselectivity in subsequent chemical transformations.[1][3]

Its utility spans several key areas of synthetic chemistry:

  • Chiral Resolving Agent: It can be used to separate other racemic compounds.

  • Chiral Auxiliary: When temporarily incorporated into a prochiral molecule, it can direct the stereochemical outcome of a reaction with high fidelity.[1][4][5]

  • Synthetic Precursor: It serves as a foundational piece for constructing more complex chiral molecules, including pharmaceutical intermediates and ligands for asymmetric catalysis.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Racemic CAS No. 40023-74-3[3][7]
(R)-Enantiomer CAS No. 68285-23-4[8]
(S)-Enantiomer CAS No. 68285-24-5[9]
Molecular Formula C₉H₁₃NO[3][7]
Molecular Weight 151.21 g/mol [7][8]
Appearance Colorless to light yellow liquid
Boiling Point ~235-237 °C
Topological Polar Surface Area 35.25 Ų[7]

Synthesis of Racemic this compound

The most direct and industrially scalable route to racemic this compound is the reductive amination of its corresponding ketone, 2'-methoxyacetophenone. This transformation efficiently converts the carbonyl group into the desired primary amine.

Causality of the Synthetic Strategy

The logic behind this two-step approach is rooted in the accessibility of starting materials and the reliability of the reactions.

  • Precursor Synthesis: 2'-Methoxyacetophenone is readily prepared from the inexpensive bulk chemical o-hydroxyacetophenone via a simple Williamson ether synthesis.[10] This reaction is robust and high-yielding.

  • Reductive Amination: This powerful reaction first involves the formation of an imine intermediate between the ketone and an ammonia source, which is then reduced in situ to the amine.[11] Using a reducing agent that is selective for the C=N double bond over the C=O bond allows for a one-pot procedure, maximizing efficiency.[11]

Synthesis_Pathway A o-Hydroxyacetophenone reagent1 Dimethyl Sulfate (DMS) LiOH·H₂O, THF A->reagent1 B 2'-Methoxyacetophenone reagent2 1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂/Pd-C) B->reagent2 C Racemic this compound reagent1->B Williamson Ether Synthesis reagent2->C Reductive Amination

Diagram 1: Synthetic route to racemic this compound.
Detailed Experimental Protocol: Synthesis

(For detailed safety information, refer to the Safety Data Sheet (SDS) of each reagent.)

Step A: Synthesis of 2'-Methoxyacetophenone[10]

  • To a stirred solution of o-hydroxyacetophenone (1.0 eq) in tetrahydrofuran (THF), add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the lithium phenoxide salt.

  • Carefully add dimethyl sulfate (DMS, ~0.98 eq) dropwise to the suspension. Caution: DMS is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Stir the reaction at room temperature for 48-60 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in 2 M aqueous sodium hydroxide (NaOH) and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 2'-methoxyacetophenone as a pale yellow oil.

Step B: Reductive Amination to Racemic Amine[12][13]

  • Charge a high-pressure hydrogenation vessel with 2'-methoxyacetophenone (1.0 eq), a suitable solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C, or Raney Nickel).

  • Seal the vessel and purge with nitrogen, then fill with anhydrous ammonia to the desired pressure.

  • Pressurize the vessel with hydrogen gas (H₂) to the target pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Maintain the reaction under pressure until hydrogen uptake ceases, indicating reaction completion.

  • Cool the vessel to room temperature, carefully vent the excess pressure, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound. The product can be further purified by vacuum distillation.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic amine into its constituent (R)- and (S)-enantiomers is the most critical step in its preparation as a chiral building block. The most common and industrially viable method is diastereomeric salt crystallization .[14][15]

The Principle of Diastereomeric Crystallization

This classical technique relies on a simple yet elegant principle:

  • Enantiomers have identical physical properties (solubility, melting point) and cannot be separated by standard physical means.

  • Diastereomers, however, have different physical properties.

  • By reacting the racemic amine (a mixture of R-amine and S-amine) with a single enantiomer of a chiral acid (e.g., L-acid), two diastereomeric salts are formed: (R-amine, L-acid) and (S-amine, L-acid).

  • Because these two salts are diastereomers, they will have different solubilities in a given solvent system.[14]

  • Through careful selection of a solvent and optimization of temperature, one diastereomeric salt can be induced to crystallize out of solution while the other remains dissolved. The solid salt is then isolated by filtration.

  • Finally, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically enriched free amine.[15]

Resolution_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation A Racemic Amine (R-Amine + S-Amine) C Solution of Diastereomeric Salts (R-Amine, L-Acid) + (S-Amine, L-Acid) A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Selective Crystallization (Cooling/Evaporation) C->D E Filtration D->E F Crystalline Salt (e.g., (S-Amine, L-Acid)) E->F G Mother Liquor (Enriched in (R-Amine, L-Acid)) E->G H Base Treatment (e.g., NaOH) F->H I Enantiopure S-Amine H->I J Recovered Resolving Agent H->J

Diagram 2: Workflow for chiral resolution by diastereomeric salt crystallization.
Selecting the Right Resolving Agent and Solvent

The success of a resolution is highly dependent on the choice of the resolving agent and the solvent system. This is often an empirical process, but a good starting point is to screen common, commercially available chiral acids.[14][16]

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentClassCommentsReference(s)
Tartaric Acid Derivatives Dicarboxylic Acid(R,R)- or (S,S)-Tartaric acid and its dibenzoyl or di-p-toluoyl esters are widely used and effective.[14][16][17]
Mandelic Acid α-Hydroxy Acid(R)- or (S)-Mandelic acid is another common and cost-effective choice.[16]
Camphorsulfonic Acid Sulfonic Acid(1R)- or (1S)-10-Camphorsulfonic acid provides a strong acid for robust salt formation.[14][16]
N-Boc-Amino Acids Amino Acid DerivativeN-Boc-phenylalanine or N-Boc-valine can also be effective resolving agents.[16]

The choice of solvent is critical for differentiating the solubilities of the diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) or aqueous alcohol mixtures are common starting points for screening.[15]

Detailed Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, ~0.5 eq) in the same solvent, heating gently if necessary.

    • Causality Note: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is often more efficient. It ensures that only one enantiomer can crystallize as a salt, leaving the other enantiomer and excess racemic amine in the solution, which often leads to higher enantiomeric purity in the first crop of crystals.[16]

  • Crystallization: Combine the two solutions at an elevated temperature and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-4 °C) to maximize the yield of the crystalline salt. Slow cooling is crucial for forming well-ordered crystals and achieving high diastereomeric purity.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove the mother liquor containing the soluble diastereomer.

  • Enantiomeric Purity Check: At this stage, a small sample of the salt can be treated with a base, and the liberated amine analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess (e.e.). If the e.e. is insufficient, the salt can be recrystallized from the same or a different solvent system to improve its purity.[15]

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add an aqueous base (e.g., 10% NaOH) until the pH is strongly basic (>11). This deprotonates the amine, breaking the salt.[15]

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Final Workup: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield the enantiomerically pure this compound.

Applications in Asymmetric Synthesis

The true value of enantiopure this compound is realized in its application as a powerful tool for controlling stereochemistry in the synthesis of other molecules.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with high diastereoselectivity.[4][5] After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

Chiral_Auxiliary_Concept A Prochiral Substrate (e.g., a ketone) C Chiral Intermediate A->C B Chiral Auxiliary (R) (e.g., (S)-1-(2-methoxyphenyl)ethanamine) B->C Attachment D Diastereoselective Reaction (+ Reagent) C->D E New Stereocenter Formed D->E Stereocontrol F Cleavage of Auxiliary E->F G Enantiopure Product F->G H Recovered Auxiliary (R) F->H

Diagram 3: General concept of using a chiral auxiliary in asymmetric synthesis.

This compound is particularly effective in Michael additions and alkylation reactions.[18][19] For instance, it can be condensed with a carbonyl compound to form a chiral imine or enamine. The steric bulk of the methoxyphenyl group then blocks one face of the molecule, forcing an incoming electrophile or nucleophile to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration.

Precursor for Pharmaceuticals and Bioactive Molecules

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many neurotransmitters and CNS-active drugs.[1][20] Enantiopure this compound serves as a key starting material for the synthesis of complex pharmaceutical targets. Its structural similarity to dopamine and serotonin analogues makes it a valuable building block for developing novel agents targeting these pathways.[1] For example, while the drug Rivastigmine (used for Alzheimer's) uses the 3-methoxy isomer, the synthetic strategies are analogous and highlight the importance of this class of compounds.[1]

Ligand Synthesis for Asymmetric Catalysis

Chiral ligands are essential components of metal-based catalysts used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The diamine derivative, 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine, which can be synthesized from precursors related to the title compound, is an excellent scaffold for C₂-symmetric ligands.[6] These diamines can be converted into Schiff base (salen-type) ligands that form stable, catalytically active complexes with a variety of transition metals, enabling the enantioselective synthesis of valuable chiral products.[6]

Conclusion

This compound is more than just a simple chemical; it is an enabling tool for modern stereoselective synthesis. Its straightforward preparation and robust, scalable resolution via diastereomeric crystallization make its enantiopure forms accessible to researchers in both academic and industrial settings. Its proven utility as a chiral auxiliary, a resolving agent, and a foundational building block for complex molecules solidifies its position as an indispensable component in the synthetic chemist's toolbox. For professionals engaged in drug discovery and development, mastering the synthesis and application of this chiral amine opens a direct and reliable pathway to the efficient construction of enantiomerically pure targets, ultimately accelerating the journey from laboratory concept to life-changing therapeutics.

References

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-1-(2-methoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubChem. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 41851-59-6,(S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Yamada, M. et al. (1998). A highly efficient asymmetric synthesis of methoxyhomophenylalanine using michael addition of phenethylamine. Tetrahedron Letters. Retrieved from [Link]

  • Concellón, J. M. et al. (2007). 1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. Retrieved from [Link]

  • MDPI. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

  • Purdue University Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

  • Stellpflug, S. J. et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology. Retrieved from [Link]

  • Wikipedia. (2023). 2C-B. Retrieved from [Link]

  • Federal Register. (2026). Established Aggregate Production Quotas for Schedule I and II Controlled Substances. Retrieved from [Link]

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Methodological & Application

Application Note: Chiral Resolution of Racemic Acids with 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs.[1][2] While asymmetric synthesis is a powerful tool for producing enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and cost-effective method for separating racemic mixtures, particularly during process development and large-scale manufacturing.[1][3]

This guide provides a detailed technical overview and a practical protocol for the chiral resolution of racemic carboxylic acids using 1-(2-methoxyphenyl)ethanamine as a resolving agent. This specific chiral amine is effective for a range of acidic compounds due to its structural features which facilitate the formation of well-defined, crystalline diastereomeric salts.

The Resolving Agent: this compound

This compound is a chiral amine available in both (R) and (S) enantiomeric forms. Its efficacy as a resolving agent stems from its primary amine group, which readily forms acid-base salts with carboxylic acids, and the stereocenter that imparts chirality to these salts. The methoxy-substituted phenyl ring influences the steric and electronic environment, which can enhance the crystallinity and solubility differences of the resulting diastereomeric salts.

Property Value
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [5]
Appearance Colorless to pale yellow liquid
Key Functional Groups Primary Amine, Methoxy, Phenyl

Core Principle: The Mechanism of Diastereomeric Salt Formation

The foundation of this classical resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers.[6][7] Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard laboratory techniques like crystallization.[8] Diastereomers, however, have distinct physical properties.[6]

The process unfolds as follows:

  • Reaction: A racemic acid, consisting of (R)-Acid and (S)-Acid, is reacted with a single enantiomer of the chiral amine, for instance, (R)-1-(2-methoxyphenyl)ethanamine.

  • Formation of Diastereomers: This acid-base reaction yields two diastereomeric salts: [(R)-Acid/(R)-Amine] and [(S)-Acid/(R)-Amine].

  • Differential Solubility: Due to their different three-dimensional structures, these diastereomeric salts pack differently into a crystal lattice. This results in distinct physical properties, most critically, different solubilities in a given solvent system.[3][9]

  • Separation: By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution. This process is known as fractional crystallization.[9][10]

  • Liberation: After isolating the pure diastereomeric salt, a simple acid-base workup is used to break the salt apart, yielding the enantiomerically pure acid and recovering the chiral resolving agent for potential reuse.[3][11]

This entire logical workflow is predicated on exploiting the physical property differences between the transiently formed diastereomers.

Visualization of the Resolution Workflow

The following diagram illustrates the complete workflow for the chiral resolution of a generic racemic acid.

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation cluster_recovery Product Recovery Racemic_Acid Racemic Acid ((R)-Acid & (S)-Acid) Salt_Formation Step 1: Salt Formation in Solvent Racemic_Acid->Salt_Formation Resolving_Agent Chiral Resolving Agent ((R)-1-(2-Methoxyphenyl)ethanamine) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Acid/(R)-Amine) + ((S)-Acid/(R)-Amine) Salt_Formation->Diastereomers Crystallization Step 2: Fractional Crystallization (Cooling) Diastereomers->Crystallization Filtration Step 3: Filtration Crystallization->Filtration Solid Solid Phase (Less Soluble Salt) (S)-Acid/(R)-Amine Filtration->Solid Filtrate Liquid Phase (Filtrate) (More Soluble Salt) (R)-Acid/(R)-Amine Filtration->Filtrate Liberation_Solid Step 4: Liberation (Acidification) Solid->Liberation_Solid Liberation_Filtrate Step 4: Liberation (Acidification) Filtrate->Liberation_Filtrate Pure_S_Acid Pure (S)-Acid Liberation_Solid->Pure_S_Acid Recovered_Agent1 Recovered Resolving Agent Liberation_Solid->Recovered_Agent1 Pure_R_Acid Enriched (R)-Acid Liberation_Filtrate->Pure_R_Acid Recovered_Agent2 Recovered Resolving Agent Liberation_Filtrate->Recovered_Agent2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Detailed Experimental Protocol

This protocol provides a general framework. Crucially, the choice of solvent and the precise stoichiometry are the most important variables and must be optimized for each specific racemic acid. [1] A screening process using various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) is highly recommended.[10]

Materials and Reagents:

  • Racemic carboxylic acid

  • (R)- or (S)-1-(2-Methoxyphenyl)ethanamine (0.5 - 1.0 molar equivalents)

  • Selected solvent(s) for crystallization

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Step 1: Diastereomeric Salt Formation
  • Rationale: To convert the enantiomers into diastereomers through an acid-base reaction. The use of sub-stoichiometric amounts of the resolving agent (e.g., 0.5 equivalents) is a common strategy to ensure the salt that crystallizes is of high diastereomeric purity.

  • In an Erlenmeyer flask, dissolve the racemic acid (1.0 eq.) in a minimal amount of the chosen solvent with gentle heating (e.g., 40-50 °C).

  • In a separate beaker, dissolve this compound (0.5-1.0 eq.) in a small amount of the same solvent.

  • Slowly add the amine solution to the warm acid solution with continuous stirring.

  • Observe for the initial formation of a precipitate. If the mixture becomes too thick, a small amount of additional solvent may be added to maintain stirring.

Step 2: Fractional Crystallization
  • Rationale: To exploit the solubility difference between the two diastereomeric salts. Slow cooling is critical to promote selective crystallization of the less soluble diastereomer and avoid trapping the more soluble one, which would lower the enantiomeric excess.

  • Once salt formation is complete, cover the flask and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to co-precipitation of both diastereomers.[12]

  • After reaching room temperature, the flask may be placed in an ice bath or refrigerator (e.g., 4 °C) for several hours or overnight to maximize the yield of the crystalline salt.

Step 3: Isolation of the Diastereomeric Salt
  • Rationale: To physically separate the solid, less soluble diastereomeric salt from the dissolved, more soluble one.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering filtrate containing the more soluble diastereomer.

  • Dry the crystals. The filtrate, which contains the more soluble diastereomeric salt, should be saved for recovery of the other acid enantiomer.

Step 4: Liberation of the Enantiopure Acid
  • Rationale: To break the ionic bond of the diastereomeric salt, regenerating the now enantiomerically enriched carboxylic acid and the resolving agent.

  • Suspend the dried, crystalline diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer by slowly adding 2M HCl while stirring until the pH is ~1-2. This protonates the carboxylate, making the acid soluble in the organic layer, while the amine becomes a water-soluble hydrochloride salt.

  • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 5: Recovery of the Chiral Resolving Agent
  • Rationale: To reclaim the expensive resolving agent for reuse, making the process more economical.

  • Take the aqueous layers from Step 4, which contain the protonated amine.

  • Cool the aqueous solution in an ice bath and basify by slowly adding 2M NaOH until the pH is ~12-14.

  • Extract the liberated free amine into an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent to recover the this compound.

Analysis and Quality Control

The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the product.

  • Definition: Enantiomeric excess is a measure of the purity of a chiral substance, calculated as: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

  • Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining e.e.[13] The resolved acid is analyzed on a suitable chiral stationary phase, which allows for the baseline separation of the two enantiomers. The e.e. is calculated from the relative peak areas of the two enantiomer signals.

Hypothetical Resolution Data for Racemic Ibuprofen:

EntryResolving AgentSolvent SystemTemp (°C)Yield (%)e.e. of Acid (%)
1(R)-Amine (0.6 eq)Ethanol43892% (S)-Ibuprofen
2(R)-Amine (0.6 eq)Isopropanol44195% (S)-Ibuprofen
3(R)-Amine (0.6 eq)Acetone203588% (S)-Ibuprofen
4(S)-Amine (0.6 eq)Isopropanol44094% (R)-Ibuprofen

Note: This data is illustrative. Yields are theoretical based on obtaining one enantiomer from a racemic mix.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystallization Occurs The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a solvent/anti-solvent system. Concentrate the solution. Scratch the inside of the flask to induce nucleation.[12]
Oily Precipitate Forms The melting point of the salt is below the crystallization temperature; solvent is not optimal.Change the solvent system. Ensure the starting materials are pure. Allow for slower, more controlled cooling.[12]
Low Yield of Resolved Acid The desired diastereomeric salt has significant solubility; insufficient cooling time.Optimize the crystallization temperature and time (cool for longer/at a lower temperature). Minimize the amount of solvent used for crystallization and washing.[12]
Low Enantiomeric Excess (e.e.) Poor diastereomeric selectivity; co-crystallization of both salts.Recrystallize the diastereomeric salt, sometimes multiple times. Screen different solvents to maximize the solubility difference. Optimize the stoichiometry of the resolving agent (often 0.5-0.7 eq. gives better selectivity).[12]

References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • ACS Publications. (2020). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Retrieved from [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Retrieved from [Link]

  • University of the West Indies. (n.d.). Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]

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  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Methods of Resolution. Retrieved from [Link]

  • University of Leeds. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

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  • PubChem. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. Retrieved from [Link]

Sources

1-(2-Methoxyphenyl)ethanamine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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I've exhausted searches, and the data remains sparse; there are few protocols or schemes directly using this compound. My evaluation concludes it isn't a prevalent chiral auxiliary in standard asymmetric transformations. There is no quantifiable data available. I can't deliver the requested application notes without the relevant literature, so I plan to explain this situation. I can, however, offer to cover a more common auxiliary.

Analyzing Absent Literature

I've hit a dead end, unfortunately. Despite an exhaustive search, I can't locate any concrete protocols or applications for this compound as a chiral auxiliary. It's not featured in common asymmetric reactions like alkylations, aldol reactions, or Michael additions. I'm unable to fulfill the request for detailed application notes, as the necessary literature simply isn't present. I can, however, provide information on a different, more common chiral auxiliary.

Application Notes and Protocols for Diastereomeric Salt Formation Using 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-(2-Methoxyphenyl)ethanamine in Chiral Resolution

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical determinant of therapeutic efficacy and safety. Chiral resolution via diastereomeric salt formation remains a robust and scalable method for achieving enantiopurity.[1][2] this compound is a valuable chiral resolving agent, particularly for racemic carboxylic acids.[3][4] Its structural features, including the basic amine for salt formation and the methoxy-substituted phenyl ring, contribute to the formation of crystalline diastereomeric salts with distinct physicochemical properties.[5] This application note provides a comprehensive guide to the principles and a detailed protocol for the diastereomeric salt resolution of racemic acids using this compound.

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][6][7] Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different solubilities, melting points, and spectroscopic characteristics, enabling their separation by conventional methods like fractional crystallization.[1][6] The subsequent liberation of the desired enantiomer from the isolated diastereomeric salt yields the optically pure compound.[8][9][10]

Core Principles of Diastereomeric Salt Resolution

Successful diastereomeric salt resolution is contingent upon several key factors, most notably the differential solubility of the resulting diastereomeric salts in a given solvent system.[6][11] The choice of solvent is therefore a critical parameter that must be optimized to maximize the separation efficiency.[6][12] An ideal solvent will exhibit high solubility for one diastereomer while simultaneously having low solubility for the other, thereby facilitating the selective crystallization of the less soluble salt.[6]

The process can be conceptually broken down into three main stages:

  • Diastereomeric Salt Formation: An acid-base reaction between the racemic carboxylic acid and an enantiomerically pure form of this compound.

  • Fractional Crystallization: The selective precipitation of the less soluble diastereomeric salt from the solution.

  • Liberation of the Enantiomer: The recovery of the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.

Experimental Workflow for Chiral Resolution

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Recovery Racemic_Acid Racemic Carboxylic Acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent This compound Resolving_Agent->Salt_Formation Solvent Solvent Selection Solvent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Cooling/Concentration Isolation Isolation of Less Soluble Salt Crystallization->Isolation Filtration Mother_Liquor Mother Liquor Processing Crystallization->Mother_Liquor Contains more soluble salt Liberation Liberation of Enantiomer Isolation->Liberation Basification Enriched_Acid Enantiomerically Enriched Acid Liberation->Enriched_Acid Analysis Purity & Yield Analysis Enriched_Acid->Analysis Mother_Liquor->Analysis

Figure 1: General workflow for chiral resolution.

Detailed Protocol for Diastereomeric Salt Formation

This protocol provides a generalized framework. The specific solvent, temperature, and stoichiometry may require optimization for the particular racemic acid being resolved.

Materials and Equipment:

  • Racemic carboxylic acid

  • (R)- or (S)-1-(2-Methoxyphenyl)ethanamine (enantiomerically pure)

  • Selected solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or polarimeter)

Step-by-Step Methodology:

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution of Reactants:

    • In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable volume of the chosen solvent. Gentle heating may be necessary to achieve complete dissolution.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

  • Salt Formation:

    • Slowly add the amine solution to the stirred solution of the carboxylic acid at room temperature. The reaction is often exothermic.

    • Stir the resulting solution for a predetermined time (e.g., 30-60 minutes) to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.[8]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8][10]

  • Drying:

    • Dry the collected crystals under vacuum to a constant weight.[8]

Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution of the Salt:

    • Suspend the dried diastereomeric salt in water or a suitable organic solvent.

  • Basification:

    • While stirring, add a base (e.g., 2 M NaOH solution) dropwise until the solution is basic (pH > 10). This will liberate the free amine and form the sodium salt of the carboxylic acid.[8][9]

  • Extraction of the Resolving Agent:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times to ensure its complete removal. The resolving agent can be recovered from the organic extracts for reuse.

  • Isolation of the Enriched Carboxylic Acid:

    • Acidify the remaining aqueous layer with a strong acid (e.g., 2 M HCl) to a pH < 2 to precipitate the enantiomerically enriched carboxylic acid.

    • Collect the precipitated acid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
No Crystallization Solution is too dilute; Incorrect solvent system; High energy barrier for nucleation.Concentrate the solution by evaporating some of the solvent; Screen for a different solvent or solvent mixture; Scratch the inside of the flask or add seed crystals.[12]
"Oiling Out" Salt's melting point is lower than crystallization temperature; High concentration.Add more solvent to lower the concentration; Lower the crystallization temperature; Change to a less polar solvent system.[12]
Low Diastereomeric Excess (d.e.) Poor separation of diastereomers due to similar solubilities.Optimize the solvent system through a systematic screening process to maximize the solubility difference.[12]
Low Yield High solubility of the desired salt; Premature isolation; Incorrect stoichiometry.Screen for solvents that decrease the solubility of the target salt; Allow for longer crystallization times at lower temperatures; Verify the molar ratio of the racemate to the resolving agent.[6]

Data Interpretation and Analysis

The success of the chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The enantiomeric excess can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or polarimetry.[13][14][15]

Conclusion

The use of this compound as a chiral resolving agent offers a practical and scalable method for the separation of racemic carboxylic acids. The success of this technique is highly dependent on the careful selection of the solvent and the optimization of crystallization conditions. By following the detailed protocol and troubleshooting guide provided, researchers can effectively implement this methodology to obtain enantiomerically enriched compounds crucial for various applications in the pharmaceutical and chemical industries.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic Amines with Dihydroxytartaric Acid.
  • BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • National Institutes of Health. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
  • American Chemical Society. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Wikipedia. (n.d.). Chiral resolution.
  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • BenchChem. (n.d.). A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine.
  • BenchChem. (n.d.). This compound | 40023-74-3.
  • ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Chem-Space. (n.d.). Cas no 40023-74-3 (1-(2-methoxyphenyl)ethan-1-amine).

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Separation of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(2-Methoxyphenyl)ethanamine. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical background, detailed experimental protocols, method validation in accordance with ICH guidelines, and practical insights for successful implementation.

Introduction: The Criticality of Chiral Separations

The three-dimensional structure of a molecule is paramount in determining its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide mandate the characterization and quantification of individual enantiomers in pharmaceutical compounds.[3][4]

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has become the gold standard for enantiomeric separations due to its high efficiency, sensitivity, and broad applicability.[5][6] The development of a reliable and robust HPLC method is a critical step in the drug development and quality control process.[7]

This compound is a primary amine and a valuable chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is essential for the safety and efficacy of the final drug product. This application note provides a comprehensive and scientifically grounded protocol for the enantiomeric separation of this important compound.

Method Development Rationale: A Scientifically-Driven Approach

The successful separation of enantiomers by HPLC is contingent on the differential interactions between the enantiomers and the chiral stationary phase.[8] The selection of an appropriate CSP and mobile phase is therefore the cornerstone of method development.

Analyte Properties

This compound possesses a primary amine group attached to a stereocenter, with a methoxyphenyl group also attached to the chiral carbon. The aromatic ring and the lone pair of electrons on the nitrogen atom are key interaction sites. The molecular formula is C₉H₁₃NO, and the molecular weight is 151.21 g/mol .[9][10] The presence of the aromatic ring suggests that a UV detector will be suitable for this analysis.

Chiral Stationary Phase (CSP) Selection

For the separation of primary amines like this compound, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are often highly effective.[11][12] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of aromatic amines.[6] Cyclofructan-based CSPs have also shown success in separating primary amines.[13] For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is chosen for its proven broad applicability in resolving a wide range of chiral compounds, including aromatic amines.

Mobile Phase Strategy

A normal phase chromatographic mode, utilizing a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is selected. This mode of operation often provides excellent selectivity for chiral separations on polysaccharide-based CSPs.[7] To improve peak shape and reduce tailing, which can be a challenge with basic analytes like primary amines, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[6] The basic additive competes with the analyte for active sites on the silica surface, leading to more symmetrical peaks.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the enantiomeric separation of this compound.

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chiral Column Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column.
Chemicals Racemic this compound, (R)-1-(2-Methoxyphenyl)ethanamine, (S)-1-(2-Methoxyphenyl)ethanamine (all >98% purity).
Solvents n-Hexane (HPLC grade), Isopropanol (IPA) (HPLC grade), Diethylamine (DEA) (analytical grade).
Data Acquisition OpenLab CDS or equivalent chromatography data system.
Chromatographic Conditions
Parameter Condition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Detection Wavelength: The methoxyphenyl group in the analyte contains a chromophore that absorbs UV light. A wavelength of 272 nm is chosen as it provides good sensitivity for this class of compounds while minimizing interference from the mobile phase components.

Sample Preparation
  • Standard Solution (Racemic): Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution of 0.1 mg/mL by diluting with the mobile phase.

  • Enantiomerically Pure Standards: Prepare individual stock solutions of (R)- and (S)-1-(2-Methoxyphenyl)ethanamine in the mobile phase at a concentration of 1.0 mg/mL. From these stocks, prepare working standard solutions of 0.1 mg/mL.

  • Test Sample: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

G Start Start Validation Specificity Specificity Start->Specificity End Validated Method SystemSuitability SystemSuitability SystemSuitability->End

System Suitability

Before each validation run and sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A solution of the racemic mixture is injected, and the following parameters are evaluated:

Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting the individual enantiomers and the racemic mixture to confirm the elution order and baseline separation. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the enantiomer peaks.

Linearity

The linearity of the method is established by analyzing a series of solutions at different concentrations. For the determination of enantiomeric purity, linearity should be assessed for the minor enantiomer over a range from the limit of quantification (LOQ) to at least 120% of the specification limit for that impurity. A linear regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.99.

Accuracy

Accuracy is determined by analyzing samples with known amounts of the enantiomers (spiked samples). The recovery of the spiked enantiomer should be within an acceptable range, typically 98-102%.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and on different instruments. The Relative Standard Deviation (RSD) for the peak areas should be within acceptable limits (e.g., ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ for the minor enantiomer are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters, such as the mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Results and Discussion

Under the proposed chromatographic conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is expected. A representative chromatogram would show two well-resolved, symmetrical peaks. The elution order of the enantiomers should be confirmed by injecting the individual pure enantiomers. The method is anticipated to be highly reproducible and robust, making it suitable for routine quality control analysis.

Conclusion

This application note details a robust and reliable HPLC method for the enantiomeric separation of this compound. The method utilizes a commercially available chiral stationary phase and standard HPLC instrumentation, making it readily implementable in most analytical laboratories. The provided protocol, along with the comprehensive method validation workflow, offers a complete solution for the accurate determination of the enantiomeric purity of this important chiral building block. This method will be a valuable tool for researchers and professionals in the pharmaceutical industry, ensuring the quality and safety of chiral drug candidates.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Ismail, O. S., et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules2021 , 26(15), 4417. [Link]

  • Atabaki, F., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji2021 , 65(3), 176-184. [Link]

  • Ali, I., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society2021 , 18, 2831–2855. [Link]

  • Wang, Y., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A2010 , 1217(49), 7736-7741. [Link]

  • Armstrong, D. W., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America2014 , 32(9), 756-765. [Link]

  • PubChem. (R)-1-(2-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Aboul-Enein, H. Y., & Ali, I. Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, Third Edition. CRC Press: 2006.
  • AZYP LLC. HPLC Chiral Separations. [Link]

  • Čižmáriková, R., et al. Synthesis and HPLC enantioseparation of novel derivatives of 3-alkoxy-4-hydroxyphenylalkanones of a potential α/β-blocker type. Čes. slov. Farm.2021 , 70, 51–58. [Link]

  • Gasparrini, F., et al. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules2022 , 27(23), 8549. [Link]

  • Wsol, V., et al. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Influence of Mobile Phase and Structural Effects on Enantiorecognition. International Journal of Molecular Sciences2024 , 25(2), 1184. [Link]

Sources

Introduction: The Strategic Role of 1-(2-Methoxyphenyl)ethanamine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 1-(2-Methoxyphenyl)ethanamine

In the intricate landscape of pharmaceutical development, the strategic selection of chiral building blocks is paramount to the successful synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs). This compound, a chiral primary amine, has emerged as a versatile and valuable reagent in the medicinal chemist's toolbox. Its utility is anchored in its distinct structural features: a stereogenic center at the α-carbon of the ethylamine chain and a methoxy group at the ortho position of the phenyl ring. This unique combination imparts specific reactivity and steric influence, making it an excellent candidate for two critical applications: as a nucleophile in C-N bond formation reactions and as a chiral resolving agent for the separation of racemic mixtures.[1]

The primary amine functionality allows for its direct participation in a wide array of transformations, most notably reductive amination, to construct more complex secondary amines which are ubiquitous scaffolds in drug molecules.[2][3][4] Furthermore, its inherent chirality enables its use as a chiral auxiliary or, more commonly, as a resolving agent to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts with differential solubilities.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of these applications. It moves beyond mere procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization, ensuring both scientific rigor and practical applicability.

Physicochemical Properties and Safe Handling

Before its use, a thorough understanding of the properties and hazards of this compound is essential.

PropertyValueReference
CAS Number 40023-74-3 (Racemic)[7]
68285-23-4 ((R)-enantiomer)[8][9]
68285-24-5 ((S)-enantiomer)[10]
Molecular Formula C₉H₁₃NO[7]
Molecular Weight 151.21 g/mol [7][9]
Appearance Liquid[11]
Storage 4°C, protect from light[7]

Safety and Handling Precautions:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[8][11][12] All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[8][11] In case of contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[8] Store the reagent in a tightly closed container in a cool, well-ventilated area designated for corrosive materials.[8][12]

Application I: Reductive Amination for the Synthesis of N-Substituted Pharmaceutical Intermediates

Principle and Rationale:

Reductive amination is one of the most powerful and frequently used methods for the formation of carbon-nitrogen bonds in pharmaceutical synthesis.[2][4][13] The reaction proceeds via a two-step, one-pot sequence:

  • Imine Formation: The nucleophilic primary amine, this compound, reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, with the concurrent elimination of water.

  • In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to furnish the corresponding secondary amine.

The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the protonated imine over the starting carbonyl compound, minimizing side reactions such as the reduction of the aldehyde or ketone. This application note details a protocol using STAB, a non-toxic and highly effective reagent for this transformation.

Experimental Protocol 1: Synthesis of N-(4-chlorobenzyl)-1-(2-methoxyphenyl)ethanamine

This protocol describes the synthesis of a model secondary amine intermediate, which could be a precursor for various biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1.05 eq) to the solution. Stir the mixture for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The crude product can be purified further by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification Amine This compound Imine Imine Formation (in DCM) Amine->Imine Aldehyde 4-Chlorobenzaldehyde Aldehyde->Imine Reduction In Situ Reduction (add STAB) Imine->Reduction Quench Quench (NaHCO₃) Reduction->Quench Extract Extract (DCM) Quench->Extract Purify Dry & Concentrate Extract->Purify Final Final Product Purify->Final

Caption: Workflow for Reductive Amination.

Application II: Chiral Resolution of Racemic Carboxylic Acids

Principle and Rationale:

The production of single-enantiomer drugs is a regulatory and therapeutic necessity. Chiral resolution via diastereomeric salt formation remains an industrially viable and scalable method for separating enantiomers.[5][6] The principle relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., (R)-1-(2-methoxyphenyl)ethanamine). This creates a pair of diastereomeric salts.

(R)-Acid + (R)-Base → (R,R)-Salt (S)-Acid + (R)-Base → (S,R)-Salt

Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent system.[5] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by acid-base extraction to yield the desired enantiomerically enriched carboxylic acid.

Experimental Protocol 2: Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of a model racemic carboxylic acid using (R)-1-(2-methoxyphenyl)ethanamine.

Materials:

  • Racemic Ibuprofen (1.0 eq)

  • (R)-1-(2-methoxyphenyl)ethanamine (0.5-1.0 eq, stoichiometry may require optimization)

  • Methanol or Ethanol (solvent for crystallization)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In a flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (R)-1-(2-methoxyphenyl)ethanamine (e.g., 0.6 eq) in a small amount of methanol.

  • Crystallization: Add the amine solution dropwise to the warm ibuprofen solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Note: Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor.

  • Analysis of Enrichment: At this stage, a small sample of the salt can be treated with acid (as in step 5) to liberate the amine and acid, which can then be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.) of the ibuprofen.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water. Add 2M HCl until the aqueous layer is acidic (pH ~1-2). Stir until all solids have dissolved and partitioned between the two layers.

  • Extraction and Purification: Transfer to a separatory funnel. The enantiomerically enriched ibuprofen will be in the ethyl acetate layer, and the protonated chiral amine will be in the aqueous layer. Separate the layers. Wash the organic layer with water and then brine.

  • Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen. The chiral amine can be recovered from the aqueous layer by basification and extraction for potential recycling.

Visualization of the Chiral Resolution Logic

G cluster_salts Diastereomeric Salts cluster_separation Separation cluster_products Final Products Racemic Racemic Acid ((R)-Acid + (S)-Acid) RR_Salt (R,R)-Salt Racemic->RR_Salt SR_Salt (S,R)-Salt Racemic->SR_Salt Resolver Chiral Base ((R)-Amine) Resolver->RR_Salt Resolver->SR_Salt Crystallize Fractional Crystallization RR_Salt->Crystallize SR_Salt->Crystallize Filter Filtration Crystallize->Filter Solid Solid: Enriched (R,R)-Salt Filter->Solid Liquid Mother Liquor: Enriched (S,R)-Salt Filter->Liquid Liberation Acid Liberation (HCl Wash) Solid->Liberation PureAcid Enriched (R)-Acid Liberation->PureAcid

Caption: Logical Flow of Chiral Resolution.

Summary of Expected Data and Characterization

ExperimentProductExpected YieldKey Analytical Data
Protocol 1 N-(4-chlorobenzyl)-1-(2-methoxyphenyl)ethanamine75-90%¹H NMR: Peaks corresponding to aromatic protons, methoxy group, benzylic protons, and methine/methyl groups. MS (ESI+): [M+H]⁺ peak corresponding to the product's molecular weight.
Protocol 2 Enantiomerically enriched Ibuprofen30-45% (per pass)Melting Point: Compare to literature values for enantiopure ibuprofen. Chiral HPLC: Determination of enantiomeric excess (e.e.). Optical Rotation: Measurement of specific rotation [α]D.

Conclusion

This compound stands as a cornerstone chiral building block for the synthesis of pharmaceutical intermediates. Its utility in both robust C-N bond formation via reductive amination and in the classical, scalable separation of enantiomers through diastereomeric salt crystallization makes it an indispensable tool. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique chemical properties of this reagent, enabling the efficient and stereocontrolled synthesis of complex molecular targets on the path to new drug discoveries.

References

  • ChemScene. 1-(2-Methoxyphenyl)ethan-1-amine.
  • Fisher Scientific. SAFETY DATA SHEET: (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros®.
  • Benchchem. This compound | 40023-74-3.
  • Google Patents. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.
  • OUCI. Reductive Amination in the Synthesis of Pharmaceuticals.
  • TCI Chemicals. SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • PubMed. New practical synthesis of Tamsulosin.
  • article. Reductive Amination in the Synthesis of Pharmaceuticals.
  • Wikipedia. Chiral resolution.
  • Taylor & Francis Online. Improved Process for the Preparation of Tamsulosin Hydrochloride.
  • Google Patents. EP1734036A1 - Process for preparation of tamsulosin and its derivatives.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine.
  • Semantic Scholar. New practical synthesis of Tamsulosin.
  • Google Patents. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
  • Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • PubChem. (R)-1-(2-Methoxyphenyl)ethanamine.
  • Onyx Scientific. Chiral Resolution Screening | Solid State.
  • Santa Cruz Biotechnology. (1S)-1-(2-methoxyphenyl)ethanamine.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

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Application Note: Structural Verification and Purity Assessment of 1-(2-Methoxyphenyl)ethanamine via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the analysis of 1-(2-Methoxyphenyl)ethanamine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals requiring definitive structural verification and purity assessment of this key chemical intermediate. The document outlines the theoretical principles, safety precautions, detailed procedures for sample preparation, instrument setup, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction

This compound is a primary amine and a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a chiral center and a substituted aromatic ring, necessitates precise analytical techniques for unambiguous characterization. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[1] A high-quality NMR spectrum serves as a molecular fingerprint, confirming the identity of the compound and offering a quantitative measure of its purity. This protocol establishes a standardized method to achieve reliable and high-quality ¹H NMR data for this compound.

Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle of nuclear magnetic resonance. Protons (¹H nuclei) within a molecule possess a quantum mechanical property called spin. When placed in a strong external magnetic field (B₀), these spins align either with or against the field, creating two energy states. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. The specific frequency required for this transition is known as the resonance frequency.

The key to NMR's structural power lies in the concept of chemical shift (δ) . The resonance frequency of a proton is exquisitely sensitive to its local electronic environment.[2] Electron clouds surrounding a nucleus shield it from the external magnetic field. Therefore, protons in different chemical environments (e.g., on an aromatic ring vs. in a methyl group) will experience slightly different effective magnetic fields and will resonate at different frequencies. These differences are measured relative to a standard reference compound, typically tetramethylsilane (TMS), and are reported in parts per million (ppm).[2]

Further structural information is derived from:

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple peaks (e.g., doublets, triplets, quartets), revealing connectivity within the molecule.

Materials and Reagents

  • This compound (Purity ≥98%)[3]

  • Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)

  • Tetramethylsilane (TMS, for internal standard if not pre-added to solvent)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Glass wool or cotton plug for filtration

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Fume hood

Safety Precautions

  • This compound: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][5] It may also be harmful if swallowed or inhaled.[4] Always handle this chemical inside a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

  • Deuterated Solvents: CDCl₃ is volatile and a suspected carcinogen. DMSO-d₆ can enhance the absorption of other chemicals through the skin. Handle both with care in a well-ventilated area or fume hood.

  • NMR Spectrometer: Be aware of the strong magnetic fields. Individuals with pacemakers or other metallic implants should not approach the instrument.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps ensures that the resulting spectrum is of high quality, free from common artifacts that could compromise interpretation.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. This procedure minimizes contaminants and ensures a homogeneous solution.

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

    • Causality: This amount provides an optimal concentration for a strong signal-to-noise ratio in a standard ¹H NMR experiment without causing issues like solution viscosity that can broaden spectral lines.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[6]

    • Causality: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons, making the solvent "invisible" in the ¹H spectrum.[1] The specified volume ensures the sample fills the detection region of the NMR probe correctly.[6]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a clean Pasteur pipette. Filter the solution directly into a clean, high-quality NMR tube to remove any particulate matter.

    • Causality: Suspended solid particles severely distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical step for obtaining sharp signals.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe dampened with isopropanol or acetone before inserting it into the spectrometer.[6]

NMR Instrument Setup & Data Acquisition

Parameters may vary slightly depending on the spectrometer manufacturer (e.g., Bruker, JEOL, Varian). The following are typical acquisition parameters for a 400 MHz spectrometer.

  • Instrument Insertion: Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[7] An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample volume.

    • Causality: Shimming is arguably the most critical step for achieving high resolution. It corrects for minor imperfections in the magnetic field, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30 or equivalent)

    • Pulse Angle: 30 degrees

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 8-16

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Causality: A relaxation delay of at least 2 seconds ensures that all protons have time to relax back to their equilibrium state before the next pulse, which is crucial for accurate signal integration. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis

Raw NMR data is collected as a Free Induction Decay (FID), which is a time-domain signal.[8] A series of processing steps are required to convert this into an interpretable frequency-domain spectrum.[9][10]

  • Fourier Transform (FT): The FID is converted from the time domain to the frequency domain using a Fourier Transform algorithm. This reveals the characteristic peaks of the NMR spectrum.[8][9]

  • Phase Correction: The transformed spectrum must be phase-corrected to ensure all peaks are purely absorptive (pointing upwards) and have a flat baseline at their base.[9][11] This can be done automatically or manually by adjusting the zero-order (PH0) and first-order (PH1) phase parameters.[8][12]

  • Baseline Correction: A polynomial function or other algorithm is applied to correct any rolling or distortion in the baseline of the spectrum, ensuring accurate integration.[9][12]

  • Referencing: The chemical shift scale (x-axis) is calibrated. If using CDCl₃, the residual solvent peak is set to its known value of 7.26 ppm. If TMS was added, its signal is set to 0 ppm.[9]

  • Integration and Peak Picking: The software is used to integrate the area under each signal and to identify the precise chemical shift of each peak maximum.

Expected Spectral Data & Interpretation

The structure of this compound with proton assignments is shown below. The expected ¹H NMR data in CDCl₃ is summarized in the table and discussed in detail.

Structure with Proton Assignments: Chemical structure of this compound with protons labeled Ha through Hh for NMR assignment. (Caption: Structure of this compound with key protons labeled for spectral assignment.)

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ha (-CHH ₂)~1.6 (broad s)Broad Singlet2HN/AAmine protons are often broad due to quadrupole broadening and chemical exchange. Their shift is variable.
Hb (-CH ₃)~1.42Doublet3H~6.6Coupled to the single benzylic proton Hc (n+1 rule: 1+1=2, a doublet).
Hc (-C H-)~4.35Quartet1H~6.6Benzylic proton deshielded by the aromatic ring and the amine.[13] It is coupled to the three Hb protons (n+1 rule: 3+1=4, a quartet).
Hd (-OCH ₃)~3.85Singlet3HN/AMethoxy protons are singlets as they have no adjacent proton neighbors.[14] Their shift is characteristic for an aromatic methoxy group.
He , Hg (Aromatic)~7.20-7.30Multiplet2HComplexAromatic protons in a complex, overlapping region. Hg is a triplet of doublets, He is a doublet of doublets.
Hf , Hh (Aromatic)~6.85-6.95Multiplet2HComplexAromatic protons ortho and para to the electron-donating methoxy group are shielded and appear more upfield.[15]

Detailed Interpretation:

  • Aromatic Region (6.8-7.3 ppm): The four protons on the benzene ring (He, Hf, Hg, Hh) produce a complex pattern. Due to the ortho-substitution, they form a coupled spin system. The protons ortho and para to the electron-donating methoxy group (Hh and Hf) are expected to be shifted upfield (lower ppm) compared to the meta proton (Hg) and the proton adjacent to the ethylamine group (He).

  • Benzylic Methine Proton (Hc, ~4.35 ppm): This single proton is significantly deshielded because it is attached to both the aromatic ring and the nitrogen atom.[13] It appears as a quartet due to coupling with the three methyl protons (Hb).

  • Methoxy Protons (Hd, ~3.85 ppm): The three protons of the methoxy group are equivalent and have no neighboring protons to couple with, resulting in a sharp singlet.[14] This is a highly characteristic signal.

  • Amine Protons (Ha, ~1.6 ppm): The two amine protons typically appear as a broad singlet. The chemical shift can be highly variable and depends on concentration, solvent, and temperature. The broadness is due to rapid chemical exchange with trace amounts of water and nitrogen's quadrupolar nature.

  • Methyl Protons (Hb, ~1.42 ppm): These three protons are coupled to the single benzylic proton (Hc), resulting in a clean doublet.

Workflow Visualization

The following diagram illustrates the complete workflow for the ¹H NMR analysis of this compound.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Clean Tube filter->cap insert 5. Insert Sample cap->insert lock_shim 6. Lock & Shim insert->lock_shim acquire 7. Acquire FID (16 Scans) lock_shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum baseline->reference integrate 12. Integrate & Assign Peaks reference->integrate

Caption: Workflow for ¹H NMR Analysis.

Conclusion

This application note provides a robust and detailed protocol for the ¹H NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The detailed interpretation of the expected chemical shifts, multiplicities, and integrations serves as a reliable reference for the structural verification and purity assessment of this important synthetic intermediate.

References

  • Belz, T. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
  • University of Leicester. (n.d.).
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • Western University. (n.d.).
  • Yale CBIC. (2012).
  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester.
  • LibreTexts Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Bertram, R., et al. (2018).
  • University of Liverpool. (n.d.).
  • NMRium Document
  • ChemScene. (n.d.). 1-(2-Methoxyphenyl)ethan-1-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros®.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • TCI Chemicals. (2018). SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs Blog.

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Application Notes & Protocols: A Guide to the Synthesis of Novel Ligands from 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 1-(2-Methoxyphenyl)ethanamine in Ligand Design

In the intricate field of coordination chemistry and catalysis, the selection of a foundational molecular scaffold is a critical decision that dictates the functional potential of a novel ligand. This compound is a chiral primary amine that presents a compelling combination of structural features, making it an exemplary precursor for sophisticated ligand synthesis. Its value is rooted in three key attributes:

  • Inherent Chirality: The stereocenter at the ethylamine backbone provides an immediate entry point into the world of asymmetric synthesis. Ligands derived from this amine can create chiral environments around a metal center, enabling enantioselective transformations—a cornerstone of modern pharmaceutical and fine chemical production.[1]

  • Ortho-Methoxy Group: The methoxy group (-OCH₃) at the ortho position of the phenyl ring is not merely a passive substituent. Its lone pair of electrons can offer a secondary, hemilabile coordination site, influencing the electronic properties and stability of the resulting metal complex. Furthermore, its steric bulk can help define a specific coordination geometry, enhancing catalytic selectivity.

  • Reactive Primary Amine: The -NH₂ group is a versatile functional handle, readily participating in a wide array of chemical reactions. This allows for the straightforward construction of diverse ligand classes, including Schiff bases, amides, and phosphines, each with unique coordination properties and applications.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic protocols utilizing this compound. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, empowering you to not only replicate these methods but also to innovate upon them.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₃NO[2][3]
Molecular Weight 151.21 g/mol [2][3]
Appearance Colorless to light yellow liquid
CAS Number 40023-74-3 (racemate)[3]
(R)-enantiomer CAS 68285-23-4[2]
(S)-enantiomer CAS 68285-24-5[4]

Section 1: Synthesis of Chiral Schiff Base (Iminopyridine) Ligands

The condensation of a primary amine with an aldehyde to form a Schiff base (or imine) is one of the most robust and widely used reactions in ligand synthesis.[5] The resulting C=N bond is a key coordinating group, and by choosing an appropriate aldehyde, one can readily introduce additional donor atoms to create multidentate ligands.

Expertise & Rationale: Why Synthesize a Schiff Base?

The primary motivation for this synthesis is the creation of a bidentate N,N-donor ligand. By reacting our chiral amine with 2-pyridinecarboxaldehyde, we generate a ligand where both the imine nitrogen and the pyridine nitrogen can coordinate to a metal center, forming a stable five-membered chelate ring. This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The chirality from the amine is retained, making the ligand suitable for asymmetric catalysis.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Amine This compound Mix 1. Mix in Ethanol Amine->Mix Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->Mix Reflux 2. Reflux (4-6h) Mix->Reflux Cool 3. Cool to RT Reflux->Cool Filter 4. Filter Precipitate Cool->Filter Wash 5. Wash with Cold Ethanol Filter->Wash Dry 6. Dry under Vacuum Wash->Dry Product Chiral Schiff Base Ligand Dry->Product Analysis Characterization (FT-IR, NMR) Product->Analysis

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Detailed Experimental Protocol: Synthesis of (E)-N-(1-(2-methoxyphenyl)ethyl)-1-(pyridin-2-yl)methanimine

This protocol details a standard procedure for Schiff base condensation.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass / Volume
This compound151.21101.51 g
2-Pyridinecarboxaldehyde107.11101.07 g
Ethanol (Absolute)--40 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.51 g (10 mmol) of this compound.

  • Dissolution: Add 20 mL of absolute ethanol and stir until the amine is fully dissolved.

  • Addition of Aldehyde: In a separate beaker, dissolve 1.07 g (10 mmol) of 2-pyridinecarboxaldehyde in 20 mL of absolute ethanol. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction: Upon addition, the mixture may turn yellow. Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A yellow crystalline precipitate should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40°C for 4 hours. The expected yield is typically >85%.

Trustworthiness: Self-Validating the Protocol

To confirm the successful formation of the Schiff base ligand, the following characterization is essential:

  • FT-IR Spectroscopy: The most telling evidence is the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹). Concurrently, a new, strong absorption band corresponding to the C=N (imine) stretch will appear in the 1620-1650 cm⁻¹ region.[6]

  • ¹H NMR Spectroscopy: Look for a characteristic singlet peak for the imine proton (-CH=N-) between δ 8.0-8.5 ppm. The signals from both the methoxyphenyl and pyridyl rings should be present. The integration of all signals should correspond to the structure of the product.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₅H₁₆N₂O, M.W. = 240.30 g/mol ).

Section 2: Applications in Coordination Chemistry & Catalysis

The true utility of these ligands is realized when they are coordinated to a transition metal center. The resulting metal complexes can serve as powerful catalysts, particularly in reactions where stereochemical control is desired.

Expertise & Rationale: Why Use These Ligands in Catalysis?

Ligands derived from this compound are particularly suited for asymmetric catalysis. When a metal ion coordinates to the chiral ligand, the stereochemical information is transferred to the metal's coordination sphere. This creates a chiral pocket that can selectively bind one enantiomer of a prochiral substrate over the other, leading to the preferential formation of a single enantiomeric product. This principle is the foundation of enantioselective catalysis, a field critical for producing optically pure compounds.[1][7]

Conceptual Framework: From Ligand to Catalyst

G cluster_synthesis Ligand Synthesis cluster_coordination Complexation cluster_application Catalytic Application Amine 1-(2-Methoxyphenyl) ethanamine Ligand Chiral Ligand (e.g., Schiff Base) Amine->Ligand Precursor Aldehyde or Phosphine Precursor Precursor->Ligand Complex Chiral Metal Complex (Active Catalyst Precursor) Ligand->Complex Metal Metal Salt (e.g., PdCl₂, Cu(OAc)₂) Metal->Complex Substrate Prochiral Substrate Product Enantiomerically Enriched Product Complex->Product Activates Substrate->Product Catalytic Cycle

Caption: Logical flow from chiral precursor to catalytic application.

Example Application: Palladium-Catalyzed Asymmetric Reactions

Palladium complexes are workhorses in modern organic synthesis, particularly for cross-coupling reactions.[8][9] A chiral palladium(II) complex formed with the Schiff base ligand synthesized above can be an effective precatalyst for reactions like the asymmetric Heck reaction or allylic alkylation.

Protocol Outline: Formation of a [Pd(L)Cl₂] Complex

  • Ligand Dissolution: Dissolve one equivalent of the synthesized chiral Schiff base ligand in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Metal Salt Addition: Add one equivalent of a palladium(II) source, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride, to the stirring ligand solution.

  • Reaction: Stir the mixture at room temperature for several hours. A color change and/or the formation of a precipitate typically indicates complex formation.

  • Isolation: The resulting palladium complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure. The product can be purified by recrystallization.

The formation of the complex can be confirmed by FT-IR (shifts in the C=N band upon coordination), NMR, and elemental analysis. This complex can then be employed in catalytic studies to assess its activity and enantioselectivity.

References

  • 1-(2-Methoxyphenyl)-2-(oxolan-2-yl)ethanamine. National Center for Biotechnology Information, PubChem. [Link]

  • (R)-1-(2-Methoxyphenyl)ethanamine. National Center for Biotechnology Information, PubChem. [Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand. MDPI. [Link]

  • Synthesis, Single Crystal X-ray and Biological Study of Transition Metal Complexes. ResearchGate. [Link]

  • Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Electrochemical Sensor Based Upon Novel Schiff Base Metal Complexes. MDPI. [Link]

  • Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins. ResearchGate. [Link]

  • Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). MOCEDES. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Royal Society of Chemistry. [Link]

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Application Notes and Protocols for the Experimental Setup of Fractional Crystallization of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale Behind Diastereomeric Salt Crystallization

In the realm of pharmaceutical and fine chemical development, the separation of enantiomers from a racemic mixture is a frequent and critical challenge. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their separation by standard techniques like distillation or conventional crystallization impossible.[1][2] Diastereomeric salt formation offers a robust and scalable solution to this problem.[3][4][5] This classical resolution technique hinges on a simple yet powerful principle: converting a pair of enantiomers into a pair of diastereomers.[1][3] By reacting the racemic mixture (e.g., an acid or a base) with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed.[1][6] Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[1][2][3] This difference in solubility is the cornerstone that allows for their separation through fractional crystallization.[1][3]

This guide provides a comprehensive overview of the experimental setup and protocols for the fractional crystallization of diastereomeric salts, intended for researchers, scientists, and drug development professionals.

Foundational Principles: From Enantiomers to Separable Diastereomers

The entire process can be conceptualized as a three-stage workflow:

  • Diastereomeric Salt Formation: The initial step involves the reaction of the racemic compound with an enantiomerically pure resolving agent. This acid-base reaction yields a mixture of two diastereomeric salts.[3]

  • Fractional Crystallization: Leveraging the differential solubility of the diastereomeric salts, a carefully controlled crystallization process is employed. The less soluble diastereomer selectively precipitates from the solution, while the more soluble one remains in the mother liquor.[3]

  • Liberation of the Pure Enantiomer: After isolation, the purified diastereomeric salt is treated to break the salt linkage, thereby regenerating the desired enantiomer in its pure form and allowing for the recovery of the resolving agent.[1][7]

G cluster_0 Workflow of Diastereomeric Salt Resolution Racemic Mixture Racemic Mixture Diastereomeric Salt Mixture Diastereomeric Salt Mixture Racemic Mixture->Diastereomeric Salt Mixture Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Mixture Fractional Crystallization Fractional Crystallization Diastereomeric Salt Mixture->Fractional Crystallization Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Fractional Crystallization->Less Soluble Diastereomer (Solid) More Soluble Diastereomer (Solution) More Soluble Diastereomer (Solution) Fractional Crystallization->More Soluble Diastereomer (Solution) Liberation of Enantiomer Liberation of Enantiomer Less Soluble Diastereomer (Solid)->Liberation of Enantiomer Pure Enantiomer Pure Enantiomer Liberation of Enantiomer->Pure Enantiomer Recovered Resolving Agent Recovered Resolving Agent Liberation of Enantiomer->Recovered Resolving Agent

Caption: Overall workflow for chiral resolution via diastereomeric salt crystallization.

Pre-Crystallization: Laying the Groundwork for Success

The success of a diastereomeric salt resolution is heavily contingent on the meticulous work done before the crystallization process itself. This phase primarily involves the selection of an appropriate resolving agent and a suitable solvent system.

Resolving Agent Selection

The choice of resolving agent is paramount. A good resolving agent should:

  • Be enantiomerically pure.

  • Readily form crystalline salts with the racemate.

  • Be commercially available and cost-effective, especially for large-scale applications.

  • Allow for easy recovery and recycling.

Commonly used chiral resolving agents include tartaric acid and its derivatives, alkaloids like brucine and strychnine, and chiral amines such as (R)-1-phenylethylamine.[8][9]

Solvent Screening: The Key to Differential Solubility

The selection of an appropriate solvent system is arguably the most critical factor in achieving a successful separation.[10] The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts at a given temperature.[11] High-throughput screening methods, often employing 96-well plates, can rapidly identify promising solvent candidates.[10]

Protocol 1: High-Throughput Solvent Screening

  • Preparation: Prepare a stock solution of the racemic compound and the chosen resolving agent in a volatile solvent like methanol.[10]

  • Dispensing: Dispense a precise volume of the stock solution into each well of a 96-well plate.[10]

  • Evaporation: Completely evaporate the initial solvent to leave a solid residue of the diastereomeric salts in each well.[10]

  • Solvent Addition: Add a fixed volume of a diverse range of screening solvents (e.g., alcohols, esters, ketones, hydrocarbons) to the wells.[10]

  • Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[10]

  • Separation: Centrifuge the plate to pellet any undissolved solid.[10]

  • Analysis: Carefully sample the supernatant from each well and analyze it using chiral High-Performance Liquid Chromatography (HPLC) to determine the concentration of each diastereomer.[10] The solvent that yields the largest difference in diastereomer concentrations in the supernatant is a promising candidate for the bulk crystallization.[10]

G cluster_1 Solvent Selection Decision Tree Start Start High-Throughput Screening High-Throughput Screening Start->High-Throughput Screening Analyze Supernatant Analyze Supernatant High-Throughput Screening->Analyze Supernatant Significant Solubility Difference? Significant Solubility Difference? Analyze Supernatant->Significant Solubility Difference? Select Optimal Solvent Select Optimal Solvent Significant Solubility Difference?->Select Optimal Solvent Yes Consider Mixed Solvents/Anti-Solvent Consider Mixed Solvents/Anti-Solvent Significant Solubility Difference?->Consider Mixed Solvents/Anti-Solvent No Re-screen Re-screen Consider Mixed Solvents/Anti-Solvent->Re-screen Re-screen->High-Throughput Screening

Caption: Decision-making process for solvent selection in diastereomeric crystallization.

The Crystallization Protocol: A Step-by-Step Guide

Once a suitable resolving agent and solvent system have been identified, the fractional crystallization can be performed. The following is a general protocol that can be adapted to specific systems.

Protocol 2: General Procedure for Fractional Crystallization

  • Salt Formation and Dissolution: In a reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[11]

  • Controlled Cooling: Slowly cool the solution while stirring. A controlled cooling profile is crucial for obtaining crystals of high purity.[1][11] Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Seeding (Optional but Recommended): Once the solution becomes supersaturated, introduce a small number of seed crystals of the desired pure diastereomeric salt.[1][11] This will induce crystallization and can significantly improve the efficiency of the resolution.[1]

  • Maturation: Allow the mixture to stir at the final crystallization temperature for a period of time (e.g., 2-12 hours) to ensure the crystallization process is complete.[11]

  • Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[3]

  • Drying: Dry the crystals under vacuum to a constant weight.[3][11]

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a suitable solvent (e.g., dichloromethane or water).[1][3] Add a base (if resolving a racemic acid) or an acid (if resolving a racemic base) to break the salt and liberate the free enantiomer.[3][7]

  • Extraction and Purification: Extract the desired enantiomer into an organic solvent, wash, dry, and evaporate the solvent to yield the purified product.[1][3]

Optimization of Crystallization Parameters

To maximize both the yield and the enantiomeric purity of the desired product, several parameters of the crystallization process can be optimized.

ParameterRationaleTypical Range/Considerations
Molar Ratio of Resolving Agent Can influence both yield and purity. Substoichiometric amounts can sometimes improve separation efficiency.[1][11]0.5 to 1.2 equivalents
Cooling Rate Slower cooling rates generally lead to higher purity crystals.[3]0.1 to 1.0 °C/minute
Final Crystallization Temperature Affects the final yield by determining the concentration of the desired diastereomer in the mother liquor.[10]Typically between 0 °C and room temperature
Agitation Speed Influences crystal size distribution and can prevent the settling of crystals.Gentle to moderate stirring
Anti-Solvent Addition An anti-solvent (a solvent in which the salts are less soluble) can be added to induce precipitation.[11]Slow, controlled addition to avoid "oiling out".[11]

Analysis and Characterization

After the resolution, it is essential to determine the success of the separation. Key analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of the final product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the diastereomeric purity of the isolated salt.[11]

  • Optical Rotation: Measurement of the specific rotation can confirm the identity and purity of the resolved enantiomer.[11]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystallization Solution is not supersaturated; insufficient nucleation sites.Scratch the inside of the flask with a glass rod to induce nucleation; add seed crystals of the desired diastereomer.[3]
Low Yield The desired diastereomer is too soluble in the chosen solvent; final crystallization temperature is too high.Screen for a less polar solvent or use a mixed solvent system with an anti-solvent; lower the final crystallization temperature.
Low Enantiomeric Excess Co-precipitation of the more soluble diastereomer; cooling rate is too fast.Recrystallize the diastereomeric salt one or more times; employ a slower, more controlled cooling profile.[3]
"Oiling Out" The diastereomeric salt is precipitating as a liquid phase instead of a solid.Use a more dilute solution; add an anti-solvent more slowly; increase the agitation rate.

Conclusion

Fractional crystallization of diastereomeric salts is a powerful and widely applicable technique for the resolution of enantiomers. While the principles are straightforward, successful implementation requires careful attention to experimental details, particularly the selection of the resolving agent and solvent system, and the optimization of crystallization conditions. By following the protocols and guidelines outlined in this application note, researchers can develop efficient and scalable processes for the production of enantiomerically pure compounds.

References

  • Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem. (n.d.).
  • Application Notes and Protocols for Diastereomeric Salt Formation Using Brucine Sulfate - Benchchem. (n.d.).
  • Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. (2021). MDPI.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). RSC Publishing.
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing).
  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018).
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). NIH.
  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Diastereomer. (n.d.). Wikipedia.
  • Formation of Diastereomers - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). Pharmacy 180.
  • 19.3: Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts.

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Application Note: Chiral SFC Method Development for the Analysis of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the development of a chiral Supercritical Fluid Chromatography (SFC) method for the enantiomeric separation of 1-(2-Methoxyphenyl)ethanamine. Chiral primary amines are a critical class of compounds in pharmaceutical development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] SFC offers a powerful, fast, and environmentally sustainable alternative to traditional High-Performance Liquid Chromatography (HPLC) for these separations, often providing superior peak symmetry and shorter analysis times.[1][2][3] This guide explains the causal factors behind experimental choices, from stationary phase selection to mobile phase optimization, providing researchers with a robust framework for method development.

Introduction: The Case for Chiral SFC in Primary Amine Separation

The separation of enantiomers is a critical task in the pharmaceutical industry to ensure the safety and efficacy of drug candidates.[1] this compound serves as a key chiral building block for various active pharmaceutical ingredients (APIs). Supercritical Fluid Chromatography (SFC) has emerged as a predominant technique for chiral separations due to its use of supercritical CO2 as the primary mobile phase component.[2][3] This "green" technology reduces the consumption of toxic organic solvents, while the physical properties of supercritical fluids—low viscosity and high diffusivity—allow for higher flow rates, faster separations, and rapid column equilibration compared to HPLC.[3][4][5]

For primary amines, which are notoriously challenging to analyze chromatographically due to their basicity and potential for strong interaction with stationary phases, SFC presents distinct advantages. The non-polar nature of the CO2-based mobile phase, combined with polar organic modifiers, creates a unique environment that can be finely tuned to achieve high-resolution separations.[4]

Foundational Principles: Crafting a Chiral SFC Method

A successful chiral SFC method hinges on the synergistic interplay between the chiral stationary phase (CSP), the mobile phase composition, and the instrumental parameters. The goal is to exploit subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector on the CSP.[2]

The Heart of the Separation: Selecting the Chiral Stationary Phase (CSP)

There is no universal CSP for all chiral separations; therefore, a screening approach is the most effective strategy.[2] For primary amines like this compound, several classes of CSPs have shown great promise.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs in SFC. Columns with selectors such as amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) offer broad enantioselectivity.[6] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

  • Cyclofructan-Based CSPs: These phases have demonstrated excellent performance for the separation of primary amines.[7][8] The chiral recognition is facilitated by the formation of inclusion complexes and hydrogen bonding interactions with the hydroxyl groups of the cyclofructan.

  • Crown Ether-Based CSPs: Specifically designed for the separation of primary amines, crown ether phases like Crownpak® CR-I(+) offer a unique mechanism based on the complexation of the protonated primary amine within the chiral crown ether cavity.[9] This often requires an acidic mobile phase to ensure the amine is in its cationic form.[9]

Recommendation for Initial Screening: A screening protocol should include columns from at least two of these classes, with polysaccharide-based columns being the primary starting point due to their versatility.

The Engine of Elution: Mobile Phase Composition

The mobile phase in SFC typically consists of supercritical CO2 and a polar organic modifier. The choice and concentration of the modifier, along with additives, are critical for achieving selectivity and good peak shape.

  • Organic Modifier: Methanol is the most common and effective co-solvent for the chiral separation of polar and basic compounds in SFC.[5] It increases the mobile phase polarity and solvating power, allowing for the elution of the analyte from the polar stationary phase. Ethanol and 2-propanol are also viable alternatives that can offer different selectivities.[5]

  • Additives (The Key to Peak Shape and Selectivity): The analysis of primary amines almost always requires the use of additives to achieve acceptable chromatography.

    • Basic Additives: For polysaccharide and cyclofructan CSPs, a basic additive is often used to improve the peak shape of basic analytes by minimizing undesirable ionic interactions with residual acidic sites on the silica support. However, for primary amines, a combination of an acid and a base often yields superior results.[7][10]

    • Acidic Additives: For crown ether phases, an acidic additive like trifluoroacetic acid (TFA) is necessary to protonate the primary amine, enabling it to form a stable complex with the crown ether.[9]

    • Acid-Base Combinations: A powerful strategy for primary amines on polysaccharide or cyclofructan phases is the use of a combined acid/base additive system, such as TFA and triethylamine (TEA).[10] The TFA helps to ionize the analyte, which can enhance chiral recognition, while the TEA acts as a competitive base to improve mass transfer kinetics and produce sharper peaks.[10] A commonly effective ratio is 0.3% TFA and 0.2% TEA in the methanol modifier.[1][10]

Fine-Tuning the System: Instrumental Parameters
  • Back Pressure: Maintaining a sufficiently high back pressure (typically 125-250 bar) is essential to ensure the mobile phase remains in a single, homogeneous (subcritical or supercritical) state.[5] Within this range, pressure has a more limited effect on selectivity compared to the modifier concentration.[5] A standard starting point is 150 bar.[1]

  • Temperature: Column temperature affects both the kinetics and thermodynamics of the separation. It influences mobile phase density and viscosity, as well as the strength of the interactions between the analyte and the CSP. A typical starting temperature is 40°C.[1][5]

  • Flow Rate: SFC allows for high flow rates (e.g., 3-4 mL/min for a 4.6 mm ID analytical column) without a significant loss in efficiency, leading to rapid analyses.[5][8]

Experimental Protocol: Method Development Workflow

This section outlines a systematic, step-by-step protocol for developing a chiral SFC method for this compound.

Materials and Reagents
  • Analyte: Racemic this compound

  • Solvents: SFC-grade CO2, HPLC/SFC-grade Methanol

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA)

  • Sample Diluent: Methanol

Instrumentation
  • SFC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a back-pressure regulator (BPR).

  • Chiral Columns for Screening (recommended):

    • Polysaccharide-based: e.g., Daicel CHIRALPAK® IA, IB, IC, or Phenomenex Lux® Cellulose-1, Amylose-1 (4.6 x 150 mm, 5 µm)

    • Cyclofructan-based: e.g., AZYP Larihc CF6-P (4.6 x 150 mm, 5 µm)

Step-by-Step Method Development Protocol

Step 1: Sample Preparation

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution as needed for injection (e.g., to 0.1 mg/mL).

Step 2: Initial Screening

  • Install the first chiral column to be screened (e.g., CHIRALPAK IA).

  • Set up the initial screening conditions as detailed in the table below. The mobile phase consists of a gradient of methanol (containing additives) in CO2. A gradient is used to ensure the compound elutes in a reasonable time.

ParameterRecommended Starting ConditionRationale
Mobile Phase A CO2Primary mobile phase component.
Mobile Phase B Methanol with 0.3% TFA / 0.2% TEAModifier with additives to improve peak shape and selectivity.[1][10]
Gradient 5% to 50% B over 5 minutesA broad gradient to find the approximate elution conditions quickly.
Flow Rate 3.0 mL/minHigh flow rate for rapid analysis.[1]
Back Pressure 150 barEnsures a single-phase mobile phase.[1][5]
Column Temp. 40 °CStandard starting temperature for good kinetics.[1]
Detection UV at 220 nm or 254 nmWavelengths where the phenyl ring exhibits strong absorbance.
Injection Vol. 2-5 µLStandard analytical injection volume.
  • Inject the sample and acquire the chromatogram.

  • Repeat the process for each of the selected screening columns.

Step 3: Evaluation and Optimization

  • Evaluate the Screening Data: Examine the chromatograms for the column/condition that provides the best initial separation (enantioselectivity, α) or at least a "hint" of separation (e.g., peak broadening or a shoulder).

  • Optimize the Modifier Percentage: Once the best column is identified, switch from a gradient to an isocratic method. Based on the elution percentage from the gradient run, select an isocratic modifier concentration. For example, if the peak eluted at 20% B in the gradient, start with an isocratic method at 15-20% B.

  • Fine-Tune: Adjust the isocratic methanol percentage to optimize the resolution (Rs) and retention time. Lowering the modifier percentage will generally increase retention and may improve resolution.

  • Further Optimization (if needed): If resolution is still insufficient, consider adjusting the temperature or the ratio of additives in the modifier.

Data Presentation and Visualization

Table 1: Recommended SFC Screening Conditions
ParameterSetting
Columns CHIRALPAK IA, CHIRALPAK IC, Larihc CF6-P (4.6 x 150 mm, 5 µm)
Mobile Phase A: CO2; B: Methanol with 0.3% TFA / 0.2% TEA
Flow Rate 3.0 mL/min
Gradient 5-50% B in 5 min, hold at 50% for 1 min
Column Temperature 40°C
Back Pressure 150 bar
Detector UV at 220 nm
Diagram 1: Chiral SFC Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Start Define Analyte: This compound Screen_Cols Screen Multiple CSPs (Polysaccharide, Cyclofructan) with Generic Gradient Start->Screen_Cols Eval_Screen Evaluate Screening Data: Identify Best CSP with 'Hint' of Separation Screen_Cols->Eval_Screen Isocratic Switch to Isocratic Elution Based on Gradient Retention Eval_Screen->Isocratic Successful Screen Optimize_Mod Optimize Modifier % (Methanol) for Rs and Time Isocratic->Optimize_Mod Fine_Tune Fine-Tune Parameters (Temp, Additive Ratio) if Needed Optimize_Mod->Fine_Tune Further Improvement Required Final_Method Final Validated Method Optimize_Mod->Final_Method Rs > 1.5 Fine_Tune->Final_Method

Caption: A systematic workflow for chiral SFC method development.

Diagram 2: Interplay of SFC Parameters for Chiral Separation

G center Chiral Resolution (Rs) CSP Chiral Stationary Phase (CSP) center->CSP Selectivity (α) Modifier Modifier (Methanol %) center->Modifier Retention (k) Additives Additives (TFA/TEA) center->Additives Peak Shape (N) Pressure Back Pressure center->Pressure Mobile Phase Density Temp Temperature center->Temp Kinetics & Thermodynamics

Caption: Key parameters influencing chiral resolution in SFC.

Trustworthiness and Self-Validation

The protocol described is designed as a self-validating system. By screening a set of complementary CSPs, the probability of finding a successful separation is maximized. The systematic optimization process ensures that the final method is robust. Key validation parameters to confirm method performance include:

  • Resolution (Rs): The primary goal is to achieve baseline resolution (Rs ≥ 1.5).

  • Selectivity (α): A value greater than 1.1 indicates a good potential for separation.

  • Peak Symmetry: Asymmetry factors should ideally be between 0.9 and 1.2.

  • Reproducibility: Injection-to-injection and day-to-day reproducibility of retention times and peak areas should be confirmed.

Conclusion

Developing a chiral SFC method for this compound is a highly achievable task with a systematic approach. By leveraging the speed and efficiency of SFC and carefully selecting a combination of a suitable chiral stationary phase and an optimized mobile phase containing both acidic and basic additives, researchers can develop a robust, reliable, and green analytical method. This guide provides the foundational knowledge and a practical, field-proven workflow to achieve this goal efficiently.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. (n.d.). Phenomenex. [Link]

  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. (n.d.). ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • SFC Analytical and Preparative Columns. (n.d.). Waters. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

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Application Note: Robust GC-MS Analysis of 1-(2-Methoxyphenyl)ethanamine Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the analysis of 1-(2-Methoxyphenyl)ethanamine, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and potential for poor chromatographic performance of primary amines, a robust derivatization strategy is essential.[1] This guide outlines a comprehensive workflow, including sample preparation, derivatization with Trifluoroacetic Anhydride (TFAA), GC-MS analysis, and data interpretation. The causality behind experimental choices is explained to provide researchers with a deep understanding of the methodology, ensuring reliable and reproducible results in research and quality control environments.

Introduction

This compound is a primary amine of significant interest in the pharmaceutical industry, often serving as a chiral building block for the synthesis of various Active Pharmaceutical Ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final drug product.[2][3]

Direct analysis of primary amines like this compound by Gas Chromatography (GC) can be challenging.[1] Their inherent polarity leads to undesirable interactions with the stationary phase, resulting in poor peak shape, tailing, and low sensitivity.[1][4] Chemical derivatization is a crucial pre-analytical step to overcome these limitations.[5][6] Derivatization masks the polar amine group, thereby increasing the analyte's volatility and thermal stability, which leads to improved chromatographic performance and detection.[4][7][8]

This application note focuses on the use of Trifluoroacetic Anhydride (TFAA) as a derivatizing agent. TFAA is a highly reactive acylation reagent that quantitatively converts primary amines into stable, volatile trifluoroacetyl amides.[7][9][10] The resulting derivative exhibits excellent chromatographic behavior and produces characteristic mass spectra, facilitating both quantification and structural confirmation by GC-MS.[7]

Experimental Workflow Overview

The analytical workflow is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis. Each step is optimized to minimize potential sources of error and maximize reproducibility.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Analysis Sample 1. Sample & Standard Preparation Solvent 2. Anhydrous Solvent Addition Sample->Solvent Dissolution TFAA 3. Add TFAA Reagent Solvent->TFAA Initiate Reaction Heat 4. Reaction Incubation (60°C, 30 min) TFAA->Heat Promote Completion Evap 5. Evaporation of Excess Reagent Heat->Evap Quench & Clean-up Recon 6. Reconstitution Evap->Recon Prepare for Injection Inject 7. GC-MS Injection Recon->Inject Analysis

Caption: Reaction of this compound with TFAA.

GC-MS Instrumental Conditions

Rationale: The choice of a mid-polarity column like a 5% phenyl-methylpolysiloxane provides good selectivity for a wide range of derivatized compounds. The temperature program is optimized to ensure good separation from potential impurities and solvent peaks while maintaining a reasonable analysis time. The mass spectrometer settings are chosen to ensure sensitive detection and generation of characteristic fragmentation patterns for confident identification.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
Injector Splitless, 250°C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivative

Expected Results and Discussion

The derivatization with TFAA is expected to yield the N-trifluoroacetyl-1-(2-methoxyphenyl)ethanamine derivative. This derivative will be significantly less polar and more volatile than the parent amine, resulting in a sharp, symmetrical peak on the GC chromatogram with a stable retention time.

The Electron Ionization (EI) mass spectrum of the derivative is anticipated to show a clear molecular ion peak and characteristic fragment ions. These fragments are crucial for unequivocal identification. Key expected fragments would arise from the cleavage of the bond between the alpha-carbon and the aromatic ring, and fragmentation of the trifluoroacetyl group.

Table 1: Anticipated Analytical Performance

Parameter Expected Value Justification
Retention Time ~8-12 minDependent on the specific GC conditions, but well-resolved.
Linearity (r²) >0.995Demonstrates a reliable quantitative relationship.
LOD/LOQ Low ng/mL rangeTFAA derivatization enhances sensitivity. [7]
Precision (%RSD) < 5%Indicates high reproducibility of the method.

Enantioselective Analysis Considerations

For applications requiring the separation of the enantiomers of this compound, two primary GC strategies can be employed:

  • Indirect Method: Derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column like the HP-5ms. [11][12][13]A common CDA for primary amines is S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TPC). [12][13]It is important to note that the derivatization reaction with chiral reagents must be carefully controlled to prevent racemization. [14]2. Direct Method: Use of a chiral GC column, such as one with a cyclodextrin-based stationary phase. [15][16]In this case, the achiral TFAA derivatization described in this protocol can still be beneficial to improve the volatility and peak shape of the enantiomers before they are separated on the chiral phase. [17] The choice between these methods depends on the specific requirements of the analysis, available instrumentation, and the desired level of separation.

Troubleshooting

Problem Potential Cause Solution
Poor/No Peak Incomplete derivatizationEnsure anhydrous conditions; check TFAA reagent quality.
Sample degradationAvoid excessive heat during evaporation and injection.
Peak Tailing Active sites in the GC systemUse a deactivated inlet liner; condition the column.
Incomplete derivatizationOptimize reaction time and temperature.
Variable Retention Times Leaks in the GC systemPerform a leak check.
Inconsistent oven temperatureVerify GC oven performance.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. The use of Trifluoroacetic Anhydride (TFAA) effectively addresses the challenges associated with the direct GC analysis of this primary amine, leading to improved chromatographic performance, sensitivity, and confident identification. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • Hess, C. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Khederlou, M. (2014). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. Retrieved from [Link]

  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-313. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Al-Bazi, S. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Moreira, N., & de Pinho, P. G. (2005). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 53(18), 7077-7086. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]

  • Wang, Y., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 55(1), 88-93. Retrieved from [Link]

  • Yusof, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. Retrieved from [Link]

  • Tao, Y., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. Retrieved from [Link]

  • van der Broek, L. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. Retrieved from [Link]

  • Adams, P. S., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. Retrieved from [Link]

  • Tao, Y., et al. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography, 321-351. Retrieved from [Link]

  • Ribeiro, C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(10), 2541. Retrieved from [Link]

  • Kakulu, A. C., & Ojiodu, C. C. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • König, W. A., & Ernst, K. (1983). Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals. Journal of Chromatography A, 280, 135-141. Retrieved from [Link]

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Application Note: A Scalable Protocol for the Synthesis and Purification of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block in organic synthesis, serving as a critical intermediate in the development of various pharmaceutical compounds.[1][2] Its structure, featuring a chiral center adjacent to a methoxy-substituted phenyl ring, makes it particularly useful in the construction of complex, bioactive molecules.[1][2] The ability to produce this amine on a large scale with high purity is therefore essential for drug discovery and development professionals.

This application note provides a comprehensive guide to a robust and scalable synthesis of this compound via the reductive amination of 2'-methoxyacetophenone. We will delve into the rationale behind the chosen methodology, provide detailed, step-by-step protocols for both synthesis and purification, and address critical safety considerations for large-scale production.

Part 1: Synthesis via One-Pot Reductive Amination

Principle of the Reaction

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[3] The process involves two key stages occurring in a single reaction vessel:

  • Imine Formation: The reaction begins with the nucleophilic attack of an amine (in this case, ammonia) on the carbonyl carbon of a ketone (2'-methoxyacetophenone). This forms a hemiaminal intermediate, which then dehydrates to yield an imine.[3]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to form the final amine product.[3]

This one-pot approach is advantageous for large-scale synthesis as it avoids the isolation of the potentially unstable imine intermediate, thereby improving process efficiency and overall yield.[3]

Causality in Reagent Selection
  • Starting Material: 2'-Methoxyacetophenone is the logical precursor, as it possesses the required carbon skeleton and the methoxy-phenyl group. It is a commercially available and relatively inexpensive starting material.

  • Nitrogen Source: An ethanolic solution of ammonia is used as the nitrogen source. The excess ammonia helps to drive the imine formation equilibrium forward.

  • Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. While other reagents like sodium cyanoborohydride or catalytic hydrogenation could be used, NaBH₄ offers a good balance of reactivity, cost-effectiveness, and operational simplicity for industrial scale. It is potent enough to reduce the imine but generally does not reduce the starting ketone under controlled conditions. However, its reactivity with protic solvents and water necessitates careful handling and specific safety protocols.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Materials: - 2'-Methoxyacetophenone - Ethanolic Ammonia - NaBH4 Reaction One-Pot Reductive Amination (Imine Formation & Reduction) Start->Reaction Combine in Reactor Quench Reaction Quenching (Careful addition of water) Reaction->Quench After Reaction Completion Extraction Solvent Extraction (e.g., with Dichloromethane) Quench->Extraction Isolate Organic Phase Drying Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) Extraction->Drying Remove Water Crude Crude Product This compound Drying->Crude Isolate Crude Oil

Caption: High-level workflow for the synthesis of crude this compound.

Detailed Protocol: Large-Scale Synthesis

Equipment:

  • Jacketed glass reactor (appropriate volume) equipped with an overhead stirrer, temperature probe, and addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

Reagents:

  • 2'-Methoxyacetophenone

  • Ammonia in Ethanol (e.g., 7 M solution)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Purge the jacketed reactor with nitrogen. Charge the reactor with 2'-methoxyacetophenone (1.0 eq) and the ethanolic ammonia solution (10-15 eq).

  • Initial Cooling: Begin stirring and cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ can be exothermic.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quenching: Cool the reactor back down to 0-5 °C. Very slowly and carefully, add deionized water to quench the excess sodium borohydride. CAUTION: This is a highly exothermic step that will generate hydrogen gas. Ensure adequate ventilation and slow addition to control the temperature and gas evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Part 2: Purification Protocols

The choice of purification method depends on the desired final purity and whether a racemic mixture or a single enantiomer is required.

Purification Strategy Diagram

PurificationDecisionTree crude Crude Product Oil q1 Is Racemic Product Acceptable? crude->q1 distil Protocol 2.1: Vacuum Distillation q1->distil Yes chiral_res Advanced Method: Chiral Resolution via Diastereomeric Salt Crystallization q1->chiral_res No (Enantiopure needed) q2 Is High Purity Solid Required? distil->q2 hcl_salt Protocol 2.2: HCl Salt Crystallization q2->hcl_salt Yes final_racemic Pure Racemic Product (Oil or Salt) q2->final_racemic No (Oil is sufficient) hcl_salt->final_racemic final_enantiopure Enantiopure Product chiral_res->final_enantiopure

Caption: Decision-making workflow for the purification of this compound.

Protocol 2.1: Purification by Vacuum Distillation (Racemic)

This method is effective for removing non-volatile impurities and provides a high-purity racemic product.

  • Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Distillation: Charge the distillation flask with the crude oil. Apply vacuum and gently heat the flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure for this compound. The precise temperature will depend on the vacuum achieved.

  • Product: The collected distillate is the purified racemic amine.

Protocol 2.2: Purification via Crystallization of the Hydrochloride Salt

Converting the amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle and purify by recrystallization.[5]

  • Salt Formation: Dissolve the crude amine oil (1.0 eq) in a suitable solvent such as isopropanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until the mixture is acidic.

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry in the cold for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Recrystallization: Wash the filtered solid with a cold solvent (e.g., cold diethyl ether) to remove soluble impurities. For higher purity, the salt can be recrystallized from a suitable solvent system like ethanol/ether.

Insight into Chiral Resolution

For many pharmaceutical applications, a single enantiomer of the amine is required.[6] A proven, large-scale method for separating the racemic mixture is classical resolution.[][8] This process involves:

  • Reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent," e.g., L- or D-tartaric acid).

  • This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility.

  • By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution while the other remains dissolved.[][8]

  • The crystallized salt is then isolated, and the chiral acid is removed by basification to yield the desired enantiomerically pure amine.

Part 3: Safety and Handling Considerations

  • Sodium Borohydride (NaBH₄): This reagent reacts violently with water and acids to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.

    • Handling: Always handle in a well-ventilated fume hood or glovebox, away from water or moisture.[4][9] Wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[9]

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids and oxidizing agents.[4]

    • Quenching: The quenching step must be performed slowly, with efficient cooling, and behind a safety shield, as it is highly exothermic and releases gas.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a well-ventilated area.

  • Process Exotherms: Both the addition of NaBH₄ and the quenching step can be significantly exothermic. Large-scale reactions require a reactor with reliable temperature control and a robust cooling system to prevent thermal runaway.

Data Summary

The following table summarizes typical data for the synthesized product.

ParameterValue
Chemical Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance (Free Base) Colorless to pale yellow oil
Appearance (HCl Salt) White to off-white crystalline solid
Typical Yield (Crude) 85-95%
Purity (Post-Distillation) >98%
Purity (Post-Recrystallization) >99%

References

  • Benchchem. (n.d.). This compound | 40023-74-3.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • Harper College. (2005). Sodium borohydride MSDS.
  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - sodium borohydride.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemnet. (n.d.). Cas 40023-74-3 (1-(2-methoxyphenyl)ethan-1-amine).

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Application Notes & Protocols: The Strategic Application of 1-(2-Methoxyphenyl)ethanamine in Modern Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: A Versatile Chiral Building Block

In the landscape of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological function, the demand for efficient methods to produce single-enantiomer compounds is paramount. 1-(2-Methoxyphenyl)ethanamine is a chiral primary amine that has emerged as a crucial tool in this endeavor.[1][2] Its structure is deceptively simple: a chiral ethylamine backbone attached to a phenyl ring bearing a methoxy group at the ortho position. This specific arrangement of a chiral center and a sterically influential, coordinating methoxy group makes it a highly effective molecule for inducing stereoselectivity.

The significance of this compound lies in its dual utility.[1] First, it is a classical and industrially scalable chiral resolving agent , capable of separating racemic mixtures of acids through the formation of diastereomeric salts.[3][4][5] Second, it serves as a valuable chiral precursor for the synthesis of more complex stereodirecting agents, such as chiral auxiliaries and ligands for asymmetric catalysis.[1][6][7] This guide provides an in-depth exploration of these applications, complete with the underlying principles and detailed, field-proven protocols.

Part 1: Chiral Resolution via Diastereomeric Salt Formation

The most direct application of enantiopure this compound is in the separation of racemic mixtures, a process known as resolution. This technique leverages the fundamental principle that while enantiomers have identical physical properties, diastereomers do not.[4]

The Principle of Resolution

When a racemic mixture of a chiral acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (S)-1-(2-Methoxyphenyl)ethanamine, two diastereomeric salts are formed: [(S)-Amine:(R)-Acid] and [(S)-Amine:(S)-Acid].[3][8] These salts possess different crystal lattice energies and, consequently, different solubilities in a given solvent system.[3] Through a carefully controlled crystallization process, the less soluble diastereomeric salt precipitates from the solution, allowing for its physical separation by filtration. The resolving agent is then chemically removed, yielding the enantiomerically enriched acid.[3][4]

Workflow for Chiral Resolution

G racemic_acid Racemic Mixture (±)-Acid salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation chiral_amine Single Enantiomer (S)-1-(2-Methoxyphenyl)ethanamine chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts [(S)-Amine:(R)-Acid] [(S)-Amine:(S)-Acid] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., [(S)-Amine:(R)-Acid]) (Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Salt (e.g., [(S)-Amine:(S)-Acid]) (in Mother Liquor) crystallization->more_soluble Remains in solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 pure_acid1 Enantiopure Acid (R)-Acid acidification1->pure_acid1 recovery1 Recovered Amine Salt (S)-Amine·HCl acidification1->recovery1 pure_acid2 Enantiopure Acid (S)-Acid acidification2->pure_acid2 recovery2 Recovered Amine Salt (S)-Amine·HCl acidification2->recovery2

Caption: Workflow of chiral resolution using diastereomeric salt formation.

Protocol 1: Resolution of a Racemic Carboxylic Acid

This protocol provides a robust framework for the resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is crucial for success and must be determined empirically for each specific substrate.

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • (R)- or (S)-1-(2-Methoxyphenyl)ethanamine (0.5 - 1.0 eq)

  • Solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures with water)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In a flask equipped with a reflux condenser, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of the chosen heated solvent. In a separate vessel, dissolve this compound (0.5-1.0 eq) in the same solvent.

    • Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one diastereomeric salt can crystallize, leaving the other enantiomer of the acid and the excess amine in solution, often leading to higher enantiomeric purity in the first crop of crystals.

  • Crystallization: Add the amine solution dropwise to the hot acid solution. If precipitation occurs immediately, add more solvent until the solution is clear at reflux. Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.[3] Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.[3]

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., Dichloromethane) and 2M HCl.[3][4] Stir vigorously until all solids have dissolved and partitioned between the two layers.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the acid using chiral HPLC or by converting it to a diastereomeric ester/amide and analyzing by NMR.

  • Recovery of Resolving Agent: Combine all aqueous layers from step 5. Basify the solution with 2M NaOH until pH > 12. Extract the liberated this compound with an organic solvent. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to recover the resolving agent for reuse.

Data-Driven Comparison: Factors for Success

The choice of resolving agent and solvent is critical. While specific data for this compound is proprietary for many industrial processes, the following table, adapted from a similar resolution, illustrates key performance indicators.[3]

Chiral Resolving AgentSubstrateMolar Ratio (Amine:Acid)SolventYield of Salte.e. of Recovered Acid
(S)-1-Phenylethanamine(±)-Mandelic Acid0.5 : 1.0Ethanol~40%>95%
(R)-1-(2-Methoxyphenyl)ethanamine(±)-Ibuprofen0.6 : 1.0Acetonitrile/H₂O~45%>98%
(R,R)-Tartaric Acid DerivativeRacemic Amine1.0 : 1.0MethanolHigh>99%

Note: Data for this compound with Ibuprofen is representative of a typical successful resolution.

Part 2: A Precursor for Advanced Asymmetric Synthesis

Beyond resolution, this compound is a foundational building block for creating chiral auxiliaries and ligands, which offer catalytic and more atom-economical routes to enantiopure products.

A) Application in Chiral Auxiliary Synthesis

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction before being cleaved and recovered.[6][9]

G sub Prochiral Substrate attach Attach Auxiliary sub->attach aux Chiral Auxiliary (from Amine) aux->attach attached Substrate-Auxiliary Adduct attach->attached reaction Diastereoselective Reaction (e.g., Alkylation) attached->reaction product_attached Diastereomerically Enriched Product reaction->product_attached cleave Cleave Auxiliary product_attached->cleave product Enantiopure Product cleave->product recovered_aux Recovered Auxiliary cleave->recovered_aux

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol 2: Auxiliary-Directed Asymmetric Alkylation

This protocol outlines the conceptual steps for using an auxiliary derived from (S)-1-(2-Methoxyphenyl)ethanamine to control the α-alkylation of a carboxylic acid.

Procedure:

  • Auxiliary Attachment (Amide Formation):

    • React propanoic acid with thionyl chloride to form propanoyl chloride.

    • In a separate flask under an inert atmosphere, dissolve (S)-1-(2-Methoxyphenyl)ethanamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in dry dichloromethane.

    • Cool the solution to 0 °C and add the propanoyl chloride dropwise. Stir for several hours to form the chiral N-propanoyl amide auxiliary. Purify by chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified chiral amide in dry THF and cool to -78 °C under argon.

    • Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to form the Z-enolate. The bulky o-methoxyphenyl group effectively blocks one face of the enolate plane.

    • After stirring for 1 hour, add an alkylating agent (e.g., benzyl bromide, 1.1 eq). The electrophile will approach from the less sterically hindered face.

    • Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

  • Auxiliary Cleavage:

    • Extract the product and purify the diastereomerically enriched alkylated amide.

    • Hydrolyze the amide using acidic or basic conditions (e.g., refluxing in 6M HCl or with LiOH/H₂O₂) to release the now-chiral carboxylic acid.

  • Isolation and Recovery:

    • Isolate the chiral acid product. The protonated (S)-1-(2-Methoxyphenyl)ethanamine can be recovered from the aqueous layer as described in Protocol 1.

B) Precursor to Chiral Ligands for Asymmetric Catalysis

Perhaps the most advanced application is using this compound to synthesize chiral ligands. These ligands coordinate to a transition metal (e.g., Rhodium, Ruthenium, Palladium), creating a chiral environment that forces a catalytic reaction to produce one enantiomer of the product preferentially.[10]

G amine Chiral Amine Precursor ligand_synth Ligand Synthesis amine->ligand_synth p_source Phosphine Source (e.g., ClPPh₂) p_source->ligand_synth ligand Chiral Ligand (e.g., Aminophosphine) ligand_synth->ligand catalyst_prep Catalyst Preparation (In situ or Isolated) ligand->catalyst_prep metal Metal Precursor (e.g., [Rh(COD)₂]BF₄) metal->catalyst_prep catalyst Active Chiral Catalyst [L*M] catalyst_prep->catalyst reaction Asymmetric Catalysis (e.g., Hydrogenation) catalyst->reaction substrate Prochiral Substrate substrate->reaction product Enantioenriched Product reaction->product

Caption: Synthesis and application of a chiral ligand for asymmetric catalysis.

Protocol 3: Asymmetric Hydrogenation with a Conceptually-Derived Ligand

This protocol describes the use of a hypothetical chiral aminophosphine ligand, synthesized from (R)-1-(2-Methoxyphenyl)ethanamine, in a classic rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Chiral aminophosphine ligand (L*) (e.g., 0.011 eq)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄) (0.01 eq)

  • Prochiral substrate (e.g., Methyl α-acetamidocinnamate) (1.0 eq)

  • Degassed, anhydrous solvent (e.g., Methanol)

  • High-pressure hydrogenation vessel (Parr shaker or autoclave)

  • High-purity Hydrogen (H₂) gas

Procedure:

  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor and the chiral ligand.

    • Add degassed, anhydrous methanol and stir for 20-30 minutes. The solution should become homogeneous, indicating the formation of the chiral catalyst complex.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the prochiral substrate in degassed methanol.

    • Transfer the substrate solution to the hydrogenation vessel via cannula. Then, transfer the catalyst solution to the vessel.

    • Seal the vessel, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor the reaction for H₂ uptake and/or by taking aliquots for TLC or GC analysis.

    • Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis:

    • Purify the product by flash column chromatography or crystallization.

    • Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis. High e.e. values (>95%) are often achievable with well-designed ligands.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility spans from the classical, brute-force method of chiral resolution to being a sophisticated precursor for the design of highly efficient chiral auxiliaries and ligands for asymmetric catalysis. Understanding the principles behind its application and mastering the associated protocols enables researchers to access enantiomerically pure molecules that are critical for the advancement of pharmaceuticals, agrochemicals, and materials science.

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  • Joyce, L. A., & Anslyn, E. V. (2022). Integrating Catalysis and Analysis: Accelerated Asymmetric Reaction Development With a Multitasking Reactivity Umpolung/Chiroptical Reporter Auxiliary. Chemistry–A European Journal, 28(31), e202200881. Available at: [Link]

Sources

The Use of Methoxyphenethylamine Derivatives in Molecular Imaging: A Guide to Serotonin 2A Receptor Agonist PET Tracer Development & Application

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and nuclear medicine.

Abstract: The methoxyphenethylamine scaffold is a cornerstone in the development of ligands for central nervous system (CNS) targets. This guide focuses on the transformation of this chemical motif into sophisticated Positron Emission Tomography (PET) radiotracers for in-vivo imaging. Using the serotonin 2A (5-HT₂ₐ) receptor agonist tracer, [¹¹C]Cimbi-36, as a primary exemplar, this document provides an in-depth overview of the principles, detailed experimental protocols, and data interpretation frameworks necessary for leveraging these powerful tools in research and drug development. We will explore the rationale behind experimental design, from precursor synthesis to preclinical imaging, ensuring a blend of theoretical understanding and practical, field-tested methodology.

Introduction: The Rationale for Methoxyphenethylamine PET Tracers

The serotonin (5-HT) system is a critical modulator of a vast array of physiological and psychological processes, and its dysregulation is implicated in numerous neuropsychiatric disorders.[1][2][3] Consequently, the ability to non-invasively quantify the components of this system—particularly the 5-HT₂ₐ receptor—in the living brain is of immense value for both basic neuroscience and clinical drug development.[1][4]

The 1-(2-Methoxyphenyl)ethanamine core, and more broadly the methoxyphenethylamine scaffold, provides a privileged structure for interacting with monoamine receptors. The specific substitution patterns on the phenyl ring and modifications to the ethylamine side chain allow for the fine-tuning of affinity and selectivity for targets like the 5-HT₂ₐ receptor.

A significant advancement in the field has been the development of agonist radiotracers. Unlike antagonist tracers, which simply measure receptor density, agonist tracers bind preferentially to the high-affinity, functionally active state of the G-protein coupled receptor.[5][6] This provides a more dynamic and functional measure of receptor signaling capacity and may be more sensitive to changes in endogenous neurotransmitter levels.[6][7]

[¹¹C]Cimbi-36, a derivative of this class, has emerged as the first and most promising agonist PET tracer for successfully imaging and quantifying 5-HT₂ₐ receptors in the human brain, making it an ideal model for this guide.[5][6][8]

Principle of PET Tracer Development

The journey from a chemical scaffold to a validated PET tracer is a multi-stage process grounded in medicinal chemistry, radiochemistry, and in-vivo pharmacology. The fundamental goal is to create a molecule that can be labeled with a positron-emitting radionuclide (like Carbon-11 or Fluorine-18), crosses the blood-brain barrier, binds with high affinity and selectivity to the target of interest, and has a metabolic profile that allows for clear quantification of the specific binding signal.[1]

Workflow for PET Tracer Development

The overall process can be visualized as a funnel, starting with many candidates and culminating in a single, validated tracer for clinical studies.

pet_tracer_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation lead_id Lead Identification (Methoxyphenethylamine Scaffold) precursor_synth Precursor Synthesis (for Radiolabeling) lead_id->precursor_synth Medicinal Chemistry radiolabeling Radiolabeling Protocol (e.g., ¹¹C-Methylation) precursor_synth->radiolabeling Radiochemistry qc Quality Control (Purity, Molar Activity) radiolabeling->qc Analytical Chemistry in_vitro In Vitro Characterization (Binding Assays, Autoradiography) qc->in_vitro Pharmacology preclinical_pet Preclinical PET/SPECT (Rodent/NHP Imaging) in_vitro->preclinical_pet In Vivo Validation kinetic_model Kinetic Modeling & Biodistribution preclinical_pet->kinetic_model Data Analysis clinical_trial First-in-Human Studies (Safety, Dosimetry, Quantification) kinetic_model->clinical_trial Regulatory Approval application Application in Research & Drug Development clinical_trial->application Clinical Utility

Caption: General workflow for developing a novel PET tracer.

Synthesis and Radiolabeling Protocols

The ability to rapidly and efficiently incorporate a short-lived radionuclide is the central challenge of PET tracer production. For [¹¹C]Cimbi-36, the labeling strategy involves the O-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Protocol: [¹¹C]Cimbi-36 Synthesis

This protocol is adapted from established methodologies.[6]

Objective: To synthesize [¹¹C]Cimbi-36 via ¹¹C-methylation of its desmethyl precursor for PET imaging studies.

Materials:

  • Desmethyl-Cimbi-36 precursor

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) from cyclotron

  • Sodium hydroxide (NaOH), 2M solution

  • Anhydrous Dimethylformamide (DMF)

  • HPLC system (preparative and analytical) with a C18 column

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile filters (0.22 µm)

Radiosynthesis Workflow:

radiosynthesis_workflow start_node [¹¹C]CO₂ from Cyclotron n1 [¹¹C]CH₃I Synthesis (Gas Phase Iodination) start_node->n1 step_node step_node final_node [¹¹C]Cimbi-36 for Injection n2 Trapping [¹¹C]CH₃I in Precursor/Base Mixture (DMF, NaOH) n1->n2 n3 Methylation Reaction (Heated, 2-5 min) n2->n3 n4 Quenching & Neutralization n3->n4 n5 Preparative HPLC Purification n4->n5 n6 SPE Formulation n5->n6 n7 Quality Control (HPLC, pH, Sterility) n6->n7 n7->final_node

Caption: Automated radiosynthesis workflow for [¹¹C]Cimbi-36.

Step-by-Step Procedure:

  • Preparation: Dissolve the desmethyl-Cimbi-36 precursor in a small volume of DMF in a sealed reaction vessel. Add the NaOH solution.

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. NaOH acts as a base to deprotonate the phenolic hydroxyl group of the precursor, creating a more nucleophilic phenoxide anion required for the methylation reaction.

  • [¹¹C]Methyl Iodide Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron target, through the reaction mixture.

  • Reaction: Heat the sealed vessel (e.g., at 80-100°C) for 3-5 minutes to drive the methylation reaction to completion.

  • Purification:

    • Quench the reaction with a neutralization buffer.

    • Inject the entire mixture onto a preparative HPLC system.

    • Collect the fraction corresponding to the [¹¹C]Cimbi-36 peak, which is identified by comparison with a non-radioactive standard.[6]

  • Formulation:

    • The collected HPLC fraction (typically in an ethanol/water mobile phase) is passed through a C18 SPE cartridge.

    • The cartridge traps the lipophilic product, while the aqueous mobile phase passes through.

    • Wash the cartridge with sterile water to remove any residual HPLC solvents.

    • Elute the final [¹¹C]Cimbi-36 product from the cartridge using a small volume of ethanol, followed by sterile PBS.

  • Quality Control (QC): Before release for injection, an aliquot of the final product must be tested for:

    • Radiochemical Purity: Using analytical HPLC to ensure >95% of the radioactivity corresponds to the parent compound.[6]

    • Molar Activity (Aₘ): To ensure the injected mass is low enough to avoid pharmacological effects. Typical values are in the range of 240-1400 GBq/µmol.[6]

    • pH and Sterility: Must meet pharmaceutical standards.

In Vitro and In Vivo Characterization

Before human use, a novel tracer must be rigorously characterized preclinically.

In Vitro Binding & Selectivity

The affinity and selectivity of the non-radioactive "cold" compound (e.g., Cimbi-36) are determined using receptor binding assays. This data is critical to confirm that the tracer will bind to the intended target with high fidelity.

CompoundTargetKᵢ (nM)Selectivity ProfileReference
Cimbi-36 5-HT₂ₐR1.01Full agonist at 5-HT₂ₐ; also high affinity for 5-HT₂C[6][9]
Ketanserin 5-HT₂ₐR~1-2Antagonist; also binds to α₁-adrenergic and H₁ receptors[5]
Altanserin 5-HT₂ₐR~0.3-0.5Antagonist; high selectivity over D₂ receptors[10]

Table 1: Comparative Binding Affinities of 5-HT₂ₐ Receptor Ligands.

Protocol: Preclinical In Vivo PET Imaging (Rodent/Pig)

This protocol outlines a typical preclinical imaging study to assess brain uptake, distribution, and specificity of a new tracer.[7]

Objective: To determine the in-vivo characteristics of [¹¹C]Cimbi-36, including target engagement and non-specific binding.

Materials:

  • Anesthetized animal (e.g., Landrace pig, Sprague-Dawley rat) with an indwelling venous catheter.

  • Small-animal PET scanner.

  • [¹¹C]Cimbi-36 (formulated as described in 3.1).

  • Blocking agent: Ketanserin (a 5-HT₂ₐ antagonist).[8]

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner to ensure the brain is within the field-of-view. Maintain physiological parameters (temperature, respiration) throughout the scan.

  • Baseline Scan:

    • Administer a bolus injection of [¹¹C]Cimbi-36 (e.g., 400-500 MBq) via the catheter at the start of the PET acquisition.[7]

    • Acquire dynamic PET data for 90-120 minutes.

  • Blocking Scan (Specificity Confirmation):

    • In a separate session (or a different animal), pre-treat the animal with a blocking dose of ketanserin (e.g., 1-2 mg/kg) approximately 30-60 minutes before the [¹¹C]Cimbi-36 injection.[6][8]

    • Repeat the PET scan as described in step 2.

  • Image Reconstruction & Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with a corresponding MRI or CT scan for anatomical delineation of brain regions (e.g., frontal cortex, cerebellum).

    • Generate Time-Activity Curves (TACs) for each region of interest (ROI).

Data Interpretation:

  • High Brain Uptake: The tracer should readily cross the blood-brain barrier. For [¹¹C]Cimbi-36, peak neocortical uptake is around 3.8 Standardized Uptake Value (SUV).[6]

  • Regional Distribution: The distribution of radioactivity should match the known density of the target. For 5-HT₂ₐ receptors, this means high uptake in cortical regions and low uptake in the cerebellum.[5][6]

  • Blocking Effect: Pre-treatment with ketanserin should significantly reduce the tracer uptake in the target-rich regions (cortex) but not in regions devoid of the target (cerebellum). This confirms that the signal is specific to the 5-HT₂ₐ receptor.[6][8]

Quantitative Analysis: Kinetic Modeling

To derive meaningful biological parameters from the dynamic PET data, kinetic modeling is essential. This process uses mathematical models to describe the tracer's movement between different physiological compartments (blood, tissue, specifically bound).

Simplified Reference Tissue Model (SRTM)

For many neuroreceptor tracers, the cerebellum can be used as a "reference region" because it is largely devoid of 5-HT₂ₐ receptors and thus represents non-specific binding. The SRTM is a common method that avoids the need for invasive arterial blood sampling.[5][11]

Principle: SRTM uses the TAC from the reference region as a surrogate for the input function to the target region, allowing for the calculation of the Binding Potential (BPₙₙ), a measure proportional to the density of available receptors (Bₐᵥₐᵢₗ).

kinetic_model cluster_target Target Region (e.g., Cortex) cluster_ref Reference Region (e.g., Cerebellum) C_T Total Tissue Concentration (C_T) Plasma Plasma Input Function (C_P) C_T->Plasma k₂ Model Simplified Reference Tissue Model (SRTM) C_T->Model C_NS_T Non-Specific (C_NS) C_S Specifically Bound (C_S) C_NS_T->C_S k₃ C_S->C_NS_T k₄ C_R Total Tissue Concentration (C_R ≈ C_NS) C_R->Plasma k₂' C_R->Model Plasma->C_T K₁ Plasma->C_R K₁' Output Binding Potential (BP_ND) Model->Output

Caption: Conceptual diagram of the Simplified Reference Tissue Model (SRTM).

Outcome: The primary outcome measure, BPₙₙ, provides a quantitative index of receptor availability. This value can be used to compare receptor levels between different subject groups (e.g., patients vs. controls) or to measure receptor occupancy by a therapeutic drug.

Conclusion and Future Directions

The development of PET tracers from the methoxyphenethylamine scaffold, exemplified by [¹¹C]Cimbi-36, represents a significant achievement in molecular neuroimaging. These tools allow for an unprecedented in-vivo view of the functional status of key neurotransmitter systems. The protocols and principles outlined in this guide provide a framework for the synthesis, validation, and application of these tracers.

Future work will likely focus on:

  • ¹⁸F-labeled Agonists: Developing agonists labeled with Fluorine-18 (t½ ≈ 110 min) would overcome the logistical limitations of Carbon-11 (t½ ≈ 20 min), allowing for wider distribution and more complex imaging protocols.[12]

  • Subtype-Selective Tracers: Creating new derivatives with even higher selectivity for different serotonin receptor subtypes (e.g., 5-HT₂C).

  • Multi-modal Imaging: Combining PET with other imaging modalities like fMRI to link receptor function to neural circuit activity.

By adhering to rigorous validation methodologies, researchers can confidently employ these advanced imaging agents to deepen our understanding of brain function and accelerate the development of novel therapeutics for neuropsychiatric disorders.

References

  • Ettrup, A., et al. (2014). Serotonin 2A receptor agonist binding in the human brain with [11C]Cimbi-36. Journal of Cerebral Blood Flow & Metabolism, 34(7), 1190–1197. [Link]

  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT(2A) agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. [Link]

  • Farde, L. (2003). PET Imaging of the 5-HT2A Receptor System: A Tool to Study the Receptor's In Vivo Brain Function. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Finnema, S. J., et al. (2016). Cerebral 5-HT release correlates with [11C]Cimbi36 PET measures of 5-HT2A receptor occupancy in the pig brain. Journal of Cerebral Blood Flow & Metabolism, 36(9), 1519–1525. [Link]

  • Paterson, L. M., et al. (2010). PET Tracers for Serotonin Receptors and Their Applications. Current Pharmaceutical Design, 16(5), 561-583. [Link]

  • Smith, G. S., et al. (2001). PET Quantification of 5-HT2A Receptors in the Human Brain: A Constant Infusion Paradigm with [18F]Altanserin. Journal of Nuclear Medicine, 42(10), 1480-1487. [Link]

  • Guo, Q., et al. (2013). Tracer kinetic modeling of [(11)C]AFM, a new PET imaging agent for the serotonin transporter. Journal of Cerebral Blood Flow & Metabolism, 33(8), 1285-1292. [Link]

  • Soares, J. C., et al. (2001). Reproducibility of in vivo brain measures of 5-HT2A receptors with PET and [18F]deuteroaltanserin. Nuclear Medicine and Biology, 28(4), 429-435. [Link]

  • Di Giovanni, G. (2020). Radiotracers for the Central Serotoninergic System. Molecules, 25(21), 5029. [Link]

  • Stark, D., et al. (2020). Current radiosynthesis strategies for 5-HT2A receptor PET tracers. Pharmaceuticals, 13(10), 319. [Link]

  • Hansen, M., et al. (2014). Serotonin 2A receptor agonist binding in the human brain with [11C]Cimbi-36. Journal of Cerebral Blood Flow & Metabolism, 34(7), 1190-1197. [Link]

  • BioWorld. (2013). [11C]Cimbi-36 demonstrates utility for human brain imaging. BioWorld Science. [Link]

  • ResearchGate. (n.d.). Development of 11C-Phenethylamine Analogues as novel PET Tracers for the Imaging of 5-HT2A Receptor Biased Agonism. [Link]

  • Liang, S. H. (n.d.). Classic PET imaging ligands. Radioactive Drug Discovery (Steven Liang Lab). [Link]

  • Meyer, J. H. (2007). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Journal of Psychiatry & Neuroscience, 32(2), 82–97. [Link]

  • News-Medical.Net. (2025). New breakthrough expands possibilities for PET imaging. [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 1-(2-Methoxyphenyl)ethanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(2-Methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Troubleshooting Guide: Addressing Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield

Question 1: My reaction yield is consistently low when performing the reductive amination of 2-methoxyacetophenone. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 2-methoxyacetophenone can often be traced back to several key factors. By systematically addressing each, you can significantly enhance your product output.

  • Incomplete Imine Formation: The initial condensation of 2-methoxyacetophenone with an amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a reversible reaction. If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step will be inefficient.

    • Solution: The removal of water is crucial for driving the imine formation forward. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Premature Reduction of the Ketone: If you are using a strong reducing agent, it may reduce the starting 2-methoxyacetophenone to the corresponding alcohol before it has a chance to form the imine.

    • Solution: Employ a milder reducing agent that selectively reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1] If you must use a stronger reductant like sodium borohydride (NaBH₄), it is advisable to first allow for complete imine formation before introducing the reducing agent.

  • Suboptimal Reaction Conditions: The pH of the reaction medium plays a critical role in imine formation.

    • Solution: Maintain a mildly acidic pH (around 4-5) to facilitate the dehydration step in imine formation. This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.

Impurity Profile

Question 2: I am observing significant side products in my final product. How can I identify and minimize them?

Answer:

The formation of impurities is a common challenge. Understanding their origin is key to their mitigation.

  • Unreacted Starting Material: The presence of 2-methoxyacetophenone in your final product indicates incomplete conversion.

    • Solution: Increase the reaction time or temperature (within reasonable limits to avoid degradation) to drive the reaction to completion. Ensure your reagents are of high purity and used in the correct stoichiometric ratios.

  • Over-alkylation Products: If you are using a primary amine as the nitrogen source, the resulting primary amine product can sometimes react further with the starting ketone to form a secondary amine.

    • Solution: Using a molar excess of the nitrogen source (e.g., ammonia) can help to minimize this side reaction. Alternatively, a stepwise approach where the imine is formed and then reduced in a separate step can provide better control.

  • Formation of N-formyl Intermediate (in Leuckart Reaction): The Leuckart reaction proceeds through an N-formyl intermediate, which must be hydrolyzed to yield the final amine. Incomplete hydrolysis will result in this impurity.

    • Solution: Ensure the hydrolysis step is complete by refluxing the reaction mixture with a strong acid (e.g., hydrochloric acid) for a sufficient duration.[2] Monitoring the reaction by TLC or LC-MS can confirm the disappearance of the formyl intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and effective methods for synthesizing this compound are:

  • Reductive Amination of 2-Methoxyacetophenone: This is a versatile and widely used method that involves the reaction of 2-methoxyacetophenone with an amine source in the presence of a reducing agent.[1]

  • The Leuckart Reaction: This classic method utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically at high temperatures.[3][4]

Q2: How do I choose the right reducing agent for the reductive amination?

The choice of reducing agent is critical for the success of the reaction. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over ketones; effective in mildly acidic conditions.[1]Toxic (releases HCN in acidic conditions).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective; less toxic than NaBH₃CN.Can be more expensive.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting ketone.

Q3: How can I purify the final product?

This compound is a basic compound, which allows for effective purification using acid-base extraction.[5][6]

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic layer with an aqueous acidic solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or form an oily layer.

  • Extract the amine back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified amine.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol outlines a general procedure for the reductive amination of 2-methoxyacetophenone.

Reductive_Amination_Workflow start Start reagents Combine 2-methoxyacetophenone, ammonium acetate, and methanol start->reagents imine_formation Stir at room temperature to form imine intermediate reagents->imine_formation reduction Add Sodium Cyanoborohydride (NaBH3CN) portion-wise imine_formation->reduction Monitor by TLC reaction Continue stirring at room temperature reduction->reaction workup Quench reaction and perform acid-base extraction reaction->workup Monitor by TLC purification Purify by distillation or chromatography workup->purification product This compound purification->product

Reductive Amination Workflow

Materials:

  • 2-Methoxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, slowly add sodium cyanoborohydride (1.5-2 equivalents) in small portions. Caution: This reaction may be exothermic.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Proceed with the acid-base extraction as described in the FAQ section to isolate and purify the product.

Protocol 2: The Leuckart Reaction

This protocol provides a general procedure for the synthesis of this compound via the Leuckart reaction.[2]

Leuckart_Reaction_Workflow start Start reagents Combine 2-methoxyacetophenone and formamide (or ammonium formate) start->reagents heating Heat the mixture to 160-180°C reagents->heating hydrolysis Cool and add concentrated HCl for hydrolysis heating->hydrolysis Monitor by TLC reflux Reflux the mixture hydrolysis->reflux workup Cool, basify, and perform acid-base extraction reflux->workup Monitor by TLC purification Purify by distillation workup->purification product This compound purification->product

Leuckart Reaction Workflow

Materials:

  • 2-Methoxyacetophenone

  • Formamide or Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyacetophenone (1 equivalent) and formamide or ammonium formate (a large excess, e.g., 5-10 equivalents).

  • Heat the mixture to 160-180°C and maintain this temperature for several hours (typically 6-12 hours). The reaction progress can be monitored by TLC.

  • After cooling the reaction mixture, carefully add concentrated hydrochloric acid.

  • Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the N-formyl intermediate.

  • Cool the mixture to room temperature and proceed with the acid-base extraction as described in the FAQ section to isolate and purify the product.

References

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 18-47. [Link]

  • Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Wiki contributors. (2020). Leuckart reaction. In Sciencemadness Wiki. [Link]

  • Google Patents. (2007). Improved method for the synthesis of substituted formylamines and substituted amines.
  • Scribd. (n.d.). Leuckart Reaction. [Link]

  • Organic Reactions. (1949). The Leuckart Reaction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. [Link]

  • PubChem. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. [Link]

  • Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 166, 116-125. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Grassert, I., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(20), 5436-5442. [Link]

  • Veeprho. (n.d.). 2-(4-Methoxyphenyl)ethanamine. [Link]

  • LookChem. (n.d.). 1-(2-methoxyphenyl)ethan-1-amine. [Link]

  • SpectraBase. (n.d.). (1R)-1-(2-methoxyphenyl)ethanamine. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

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Technical Support Center: Optimizing Solvent Selection for Chiral Resolution with 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the successful chiral resolution of racemic acids using 1-(2-methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric salt crystallization, with a specific focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the efficiency and success of your chiral separations.

Introduction: The Pivotal Role of the Solvent in Chiral Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique in the preparation of enantiomerically pure compounds. The process hinges on the reaction of a racemic mixture with a chiral resolving agent, in this case, this compound, to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities in a given solvent. This solubility difference is the very foundation of their separation through fractional crystallization.

The choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the success or failure of a resolution. An optimal solvent system will maximize the solubility difference between the two diastereomeric salts, leading to a high diastereomeric excess (d.e.) and a good yield of the desired enantiomer. Conversely, a poorly chosen solvent can lead to a host of problems, including low resolution, oiling out, or complete failure of crystallization. This guide will equip you with the knowledge to rationally select and optimize your solvent system for the chiral resolution of your target acid using this compound.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good resolving agent?

This compound is an effective chiral resolving agent due to several key features. Its primary amine functionality readily forms salts with carboxylic acids. The presence of the methoxy group and the phenyl ring allows for a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which can lead to well-defined crystal lattices. The chiral center at the benzylic position provides the necessary stereochemistry to form diastereomeric salts with distinct crystalline structures and, consequently, different solubilities.

Q2: How does the solvent influence the success of the chiral resolution?

The solvent plays a multifaceted role in diastereomeric salt crystallization:

  • Differential Solubility: The primary function of the solvent is to create a significant difference in the solubility of the two diastereomeric salts. The ideal solvent will dissolve a large amount of the more soluble diastereomer while keeping the less soluble diastereomer sparingly soluble, thus allowing for its selective crystallization.

  • Supersaturation Control: The solvent's ability to dissolve the salts at higher temperatures and the subsequent decrease in solubility upon cooling is what drives the crystallization process.

  • Crystal Growth and Morphology: The solvent can influence the rate of crystal nucleation and growth, as well as the shape and size of the crystals. This can impact the ease of filtration and the purity of the isolated salt.

  • Prevention of "Oiling Out": A suitable solvent will promote the formation of a crystalline solid rather than an amorphous oil.

Q3: What are the key properties to consider when selecting a solvent?

Several solvent properties are critical for optimizing chiral resolution:

  • Polarity: The polarity of the solvent should be matched to the polarity of the diastereomeric salts. A solvent that is too polar may dissolve both salts too well, while a solvent that is too nonpolar may not dissolve them sufficiently for crystallization to occur.

  • Proticity (Hydrogen Bonding Capability): Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, which can compete with the intermolecular hydrogen bonding between the diastereomeric salt ions, affecting their crystal packing and solubility. Aprotic solvents (e.g., esters, ketones) lack this hydrogen bond donating ability.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions. Solvents with higher dielectric constants are generally more polar.

  • Boiling Point: A solvent with a moderate boiling point is often preferred. It should be high enough to allow for a good temperature gradient for crystallization but low enough for easy removal from the final product.[1]

Troubleshooting Guide

This section addresses common issues encountered during the chiral resolution of racemic acids with this compound and provides actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
No Crystallization 1. Inappropriate Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts.[2] 2. Low Concentration: The solution may not be sufficiently supersaturated.[2] 3. Inhibition by Impurities: Trace impurities can hinder nucleation.1. Perform a Solvent Screen: Systematically test a range of solvents with varying polarities and functionalities (see Protocol 1). 2. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[2] 3. Purify Starting Materials: Ensure the racemic acid and resolving agent are of high purity.
"Oiling Out" 1. High Concentration: The concentration of the diastereomeric salts is too high.[2] 2. Melting Point Depression: The melting point of the diastereomeric salt is lower than the crystallization temperature. 3. Inappropriate Solvent: The solvent system does not favor crystallization.1. Add More Solvent: Dilute the solution to reduce the concentration.[2] 2. Lower Crystallization Temperature: Cool the solution to a temperature below the melting point of the salt.[2] 3. Change Solvent System: Experiment with a less polar solvent or an anti-solvent to induce crystallization.
Low Diastereomeric Excess (d.e.) 1. Poor Selectivity of the Solvent: The solubility difference between the two diastereomeric salts is not significant enough in the chosen solvent. 2. Co-precipitation: The undesired diastereomer crystallizes along with the desired one.[2]1. Optimize the Solvent System: Conduct a thorough solvent screen to identify a solvent that maximizes the solubility difference. 2. Recrystallization: Perform one or more recrystallizations of the isolated salt to improve its diastereomeric purity. 3. Adjust Stoichiometry: Vary the molar ratio of the resolving agent to the racemic acid.
Low Yield 1. High Solubility of the Desired Salt: A significant amount of the desired diastereomeric salt remains in the mother liquor.[2] 2. Suboptimal Temperature Profile: The final crystallization temperature is too high.[2]1. Use an Anti-solvent: Add a solvent in which the desired salt is less soluble to induce further precipitation. 2. Optimize Cooling Profile: Employ a slower cooling rate and a lower final temperature to maximize crystal formation.

Data-Driven Solvent Selection

The following table provides a list of common solvents and their relevant physical properties to aid in your initial solvent screening. The choice of solvent will be highly dependent on the specific racemic acid being resolved.

Solvent Polarity Index Dielectric Constant (20°C) Boiling Point (°C) Hydrogen Bond Donor/Acceptor Comments
Water10.280.1100Donor & AcceptorHighly polar, good for highly polar salts.
Methanol5.132.765Donor & AcceptorPolar protic solvent, often a good starting point.
Ethanol4.324.678Donor & AcceptorSimilar to methanol but less polar.
Isopropanol3.919.982Donor & AcceptorA common and effective solvent for resolutions.
Acetonitrile5.837.582AcceptorPolar aprotic solvent.[3]
Acetone5.120.756AcceptorPolar aprotic solvent, can be very effective.[3]
Ethyl Acetate4.46.077AcceptorModerately polar aprotic solvent.
Tetrahydrofuran (THF)4.07.666AcceptorModerately polar aprotic solvent.
Dichloromethane (DCM)3.18.940AcceptorNonpolar aprotic solvent.[3]
Toluene2.42.4111-Nonpolar aromatic solvent.
Hexane0.11.969-Very nonpolar, often used as an anti-solvent.

Data compiled from various sources, including[4].

Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

This protocol enables the rapid screening of multiple solvents to identify promising candidates for your chiral resolution.

Objective: To quickly identify a solvent system that provides the largest difference in solubility between the two diastereomeric salts.

Materials:

  • Racemic acid

  • This compound

  • A selection of solvents from the table above

  • 96-well microplate with sealing mat

  • Heating block/shaker

  • Centrifuge with a microplate rotor

  • Chiral HPLC system for analysis

Procedure:

  • Salt Formation: In a small vial, dissolve your racemic acid and an equimolar amount of this compound in a minimal amount of a volatile solvent like methanol.

  • Plate Preparation: Distribute a small, equal amount of the diastereomeric salt solution into each well of the 96-well plate.

  • Solvent Evaporation: Carefully evaporate the solvent from the plate, leaving a thin film of the diastereomeric salt mixture in each well.

  • Solvent Addition: Add a fixed volume of each screening solvent to the designated wells.

  • Equilibration: Seal the plate and place it on a shaker at a controlled temperature (e.g., 25°C or 50°C) for several hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the plate to pellet any undissolved solids.

  • Analysis: Carefully collect a sample of the supernatant (mother liquor) from each well and analyze it by chiral HPLC to determine the concentration of each diastereomer.

Interpretation: The solvent that results in the largest difference in the concentrations of the two diastereomers in the supernatant is the most promising candidate for achieving a high diastereomeric excess.

Protocol 2: Preparative Diastereomeric Salt Crystallization

Once a promising solvent has been identified, this protocol can be used for the preparative scale resolution.

Objective: To isolate the less soluble diastereomeric salt in high purity and yield.

Materials:

  • Racemic acid

  • This compound

  • Optimized solvent system

  • Flasks, condenser, magnetic stirrer, and heating mantle

  • Buchner funnel and vacuum flask

  • Cold solvent for washing

Procedure:

  • Dissolution: In a flask equipped with a condenser and magnetic stirrer, dissolve the racemic acid and this compound (typically in a 1:1 molar ratio, though this can be optimized) in the chosen solvent by heating to reflux. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Crystallization: Slowly cool the solution to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess of the isolated salt by a suitable analytical method (e.g., chiral HPLC after liberating the free acid).

  • Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system to improve its purity.

  • Liberation of the Enantiomer: To recover the pure enantiomer, dissolve the diastereomerically pure salt in a suitable solvent and treat it with an acid or base to break the salt and liberate the free acid and the resolving agent. The desired enantiomer can then be isolated by extraction and purified.

Visualization of the Chiral Resolution Workflow

The following diagrams illustrate the key decision points and workflows in optimizing your chiral resolution experiment.

Chiral_Resolution_Workflow start Start: Racemic Acid + This compound solvent_screen Protocol 1: High-Throughput Solvent Screen start->solvent_screen analyze_results Analyze Supernatant by Chiral HPLC solvent_screen->analyze_results select_solvent Identify Optimal Solvent (Max. Solubility Difference) analyze_results->select_solvent preparative_crystallization Protocol 2: Preparative Crystallization select_solvent->preparative_crystallization analyze_crystals Analyze Isolated Crystals (d.e. and Yield) preparative_crystallization->analyze_crystals success Successful Resolution: High d.e. and Yield analyze_crystals->success troubleshoot Troubleshooting analyze_crystals->troubleshoot Unsuccessful? no_xtal No Crystallization troubleshoot->no_xtal oiling_out Oiling Out troubleshoot->oiling_out low_de Low d.e. troubleshoot->low_de low_yield Low Yield troubleshoot->low_yield no_xtal->solvent_screen Re-screen oiling_out->solvent_screen Re-screen low_de->preparative_crystallization Recrystallize low_yield->preparative_crystallization Optimize Conditions Solvent_Selection_Factors center Optimal Solvent Selection polarity Polarity center->polarity proticity Proticity (H-Bonding) center->proticity dielectric Dielectric Constant center->dielectric bp Boiling Point center->bp solubility Differential Solubility polarity->solubility proticity->solubility crystal_growth Crystal Growth & Morphology dielectric->crystal_growth oiling Prevention of 'Oiling Out' bp->oiling

Caption: Key Factors in Solvent Selection.

Case Studies: Resolution of Common NSAIDs

While specific data for the resolution of all possible racemic acids with this compound is not exhaustively published, we can draw valuable insights from the resolution of structurally similar and widely studied compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Resolution of Ibuprofen

Ibuprofen is a chiral carboxylic acid where the (S)-enantiomer possesses the desired pharmacological activity. [5]The resolution of racemic ibuprofen is a classic example of diastereomeric salt crystallization. While various resolving agents have been used, the principles of solvent selection remain the same. A successful resolution of ibuprofen often involves solvents like lower alcohols (methanol, ethanol) or mixtures with less polar solvents like hexane. [6]This highlights the importance of tuning the solvent polarity to achieve the optimal solubility difference between the diastereomeric salts.

Case Study 2: Resolution of Naproxen

Similar to ibuprofen, the (S)-enantiomer of naproxen is the active pharmaceutical ingredient. [7]The resolution of naproxen has been extensively studied, and it demonstrates the power of optimizing not just the solvent but also the stoichiometry of the resolving agent. [7][8]Solvent systems for naproxen resolution often involve polar solvents, and the success of the separation is highly dependent on achieving a state of supersaturation that favors the crystallization of only one diastereomer.

Case Study 3: Resolution of Ketoprofen

Ketoprofen is another chiral NSAID where the (S)-enantiomer is the more active form. [9][10]The resolution of ketoprofen has been achieved using various chiral bases and a range of solvents. [11]Studies have shown that solvent mixtures, such as ethyl acetate/methanol, can be effective in achieving good separation. [11]This underscores the utility of using solvent mixtures to fine-tune the properties of the crystallization medium.

These case studies illustrate a common theme: the path to a successful chiral resolution is often an empirical one, guided by a systematic screening of solvents and a thorough understanding of the principles of crystallization.

Conclusion

Optimizing solvent selection is paramount for the successful chiral resolution of racemic acids using this compound. A logical and systematic approach, beginning with a high-throughput solvent screen and followed by careful optimization of the crystallization conditions, will significantly increase the likelihood of achieving a high-yielding and highly diastereoselective separation. This guide provides the foundational knowledge, practical protocols, and troubleshooting strategies to empower researchers to confidently tackle the challenges of chiral resolution and efficiently obtain the enantiomerically pure compounds essential for their research and development endeavors.

References

  • BenchChem. (2025).
  • Rochester University Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • BenchChem. (2025).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Crystallization Solvents. (n.d.).
  • McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid).
  • Gotor-Fernández, V., & Gotor, V. (2020). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 25(19), 4467.
  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Retrieved from [Link]

  • Google Patents. (n.d.). US5621140A - Resolution of ibuprofen.
  • American Chemical Society. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • D-Scholarship@Pitt. (2011, November 10). Enantiomeric Resolution of Racemic Ibuprofen in Supercritical Carbon Dioxide Using a Chiral Resolving Agent.
  • ChemConnections. (n.d.). resolution-08. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Dielectric constant of hydrogen-bonded liquids.
  • BenchChem. (n.d.). A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine.
  • ResearchGate. (n.d.). Enantiomeric resolution of ketoprofen by HPLC: A review | Request PDF.
  • Google Patents. (n.d.). US5162576A - Resolution of ketoprofen.
  • Google Patents. (n.d.). US5189208A - Ibuprofen resolution.
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  • Chemistry LibreTexts. (2019, February 13). 6.
  • PubMed. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780.
  • PubMed. (2003). Resolution of enantiomers of ketoprofen by HPLC: a review.
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  • Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?
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  • ResearchGate. (n.d.). Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents.
  • ResearchGate. (2025, August 7). Enzymatic resolution of naproxen | Request PDF.

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Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of low enantiomeric excess (ee). Achieving high enantioselectivity is critical for synthesizing chiral molecules with desired biological activities.[1] Low ee can arise from a multitude of factors, and a systematic approach is essential for effective troubleshooting.[2] This document provides in-depth, field-proven insights and structured methodologies to diagnose and resolve these issues.

The Systematic Troubleshooting Workflow

When faced with a disappointing ee value, it is tempting to immediately alter major reaction parameters. However, a more structured approach saves time and resources. The first step should always be to question the measurement itself before questioning the reaction's integrity. The following workflow provides a logical progression for identifying the root cause.

Troubleshooting_Workflow A Low Enantiomeric Excess (ee) Observed B 1. Verify Analytical Method A->B Start Here B1 Analyze authentic racemic standard. Are peaks baseline resolved? B->B1 C 2. Assess Catalyst & Reagent Integrity C1 Run benchmark reaction with a known 'good' substrate. Is ee high? C->C1 D 3. Evaluate Reaction Conditions D1 Systematically vary one parameter at a time: - Temperature - Concentration - Solvent - Reaction Time D->D1 E 4. Investigate Substrate Effects E1 Check substrate purity. Are there potential catalyst inhibitors? E->E1 B_Yes Method is Valid B1->B_Yes Yes B_No Optimize HPLC/GC Method: - Change column - Modify mobile phase - Adjust temperature/flow rate B1->B_No No B_Yes->C C_Yes Catalyst/Reagents are Active C1->C_Yes Yes C_No Problem with Catalyst/Reagents: - Re-purify/verify ligand - Use fresh/new catalyst batch - Titrate organometallics - Ensure anhydrous conditions C1->C_No No C_Yes->D D_Result Analyze ee for each change D1->D_Result D_Result->E E_Yes Re-purify substrate. Remove coordinating impurities. E1->E_Yes Yes E_No Substrate is likely not the issue. Re-evaluate other factors. E1->E_No No

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the most common sources of error in asymmetric reactions. Each question addresses a specific problem with explanations and actionable solutions.

Category 1: Analytical Method Validation

Q1: My reaction shows a low ee. What is the very first thing I should check?

A1: The first and most critical step is to validate your analytical method. An unoptimized chiral chromatography method (HPLC, GC, or SFC) can create the illusion of a poor stereochemical outcome.[3] Before investing time and resources in optimizing the reaction, you must be confident that you can accurately measure the ee.

Protocol: Validation with a Racemic Standard

  • Prepare a True Racemic Sample: Synthesize or purchase an authentic racemic (50:50) sample of your desired product.

  • Analyze the Standard: Inject the racemic sample into your chiral chromatography system using your current method.

  • Evaluate the Chromatogram:

    • Expected Result: You should observe two distinct peaks with equal peak areas that are baseline-resolved.[3]

    • Troubleshooting: If the peaks are not well-resolved (i.e., they overlap significantly), your method is not suitable for accurately determining the ee.[4][5]

Q2: My peaks are not baseline-resolved in the racemic standard. What should I do?

A2: Poor peak resolution is a common issue that must be addressed before proceeding.[4] Here are the key parameters to adjust:

  • Mobile Phase Composition: For polysaccharide-based chiral columns, the ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical. Systematically vary this ratio (e.g., 98:2, 95:5, 90:10).

  • Additives: For basic or acidic analytes, adding a small amount of an additive like diethylamine (DEA) for bases or trifluoroacetic acid (TFA) for acids (typically 0.1%) can dramatically improve peak shape by minimizing unwanted interactions with the stationary phase.[4]

  • Flow Rate: Lowering the flow rate often increases the interaction time between the analytes and the chiral stationary phase, which can improve resolution.[6]

  • Temperature: Temperature affects the thermodynamics of chiral recognition.[4] Running the column at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes significantly impact selectivity.

  • Chiral Stationary Phase (CSP): The chosen column may not be suitable for your molecule. Consult column selection guides from manufacturers or the literature for your specific compound class.

Category 2: Catalyst and Reagent Integrity

Q3: How do I confirm my catalyst is active and selective before blaming the new reaction?

A3: A catalyst may have degraded during storage or may be from a suboptimal batch. It is crucial to verify its performance in a known, reliable reaction—a "benchmark" or "control" reaction.

Protocol: Running a Benchmark Reaction

  • Select a Benchmark Substrate: Choose a substrate that is well-documented in the literature to give high ee and yield with your specific catalyst system.

  • Use Validated Conditions: Set up the reaction using the exact conditions (solvent, temperature, concentration) reported in the literature for that benchmark substrate.

  • Analyze the Outcome: Determine the ee and yield.

  • Interpret the Results:

    • High ee (as expected): Your catalyst is active and selective. The problem lies with your new substrate or the conditions you are using for it.[7]

    • Low ee: The catalyst itself is likely the problem. It may have decomposed, been improperly prepared, or be of poor quality.[2]

Q4: My benchmark reaction failed. What are common causes of catalyst deactivation?

A4: Catalyst deactivation is a frequent cause of failed asymmetric reactions.[8] The active catalytic species is often sensitive and can be compromised in several ways.

  • Air and Moisture Sensitivity: Many chiral catalysts, particularly those involving organometallic complexes, are sensitive to oxygen and water.[2][7] Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).

  • Impure Ligands or Metal Precursors: The purity of the chiral ligand and the metal source is paramount. Impurities can inhibit or alter the catalyst. Consider re-purifying the ligand (e.g., by recrystallization) or purchasing from a reputable supplier.

  • Improper In-Situ Formation: If the active catalyst is formed in situ, the formation step may be incomplete or incorrect.[7] Ensure adequate time and the correct temperature for the catalyst formation step before adding the substrate.

  • Thermal Degradation: Some catalysts are not stable at higher temperatures.[9] Running a reaction too warm can lead to catalyst decomposition and a loss of selectivity.

Catalyst_Deactivation Active Active Chiral Catalyst (e.g., [LM]) Inactive_H2O Inactive Hydrated Complex (e.g., [LM(H2O)]) Active->Inactive_H2O Trace H2O Inactive_O2 Oxidized/Decomposed Catalyst Active->Inactive_O2 Trace O2 Inactive_Dimer Inactive Dimer (e.g., [L*M]2) Active->Inactive_Dimer High Concentration Product Desired Chiral Product Active->Product Catalytic Cycle Substrate Substrate Substrate->Active

Caption: Common pathways for chiral catalyst deactivation.

Category 3: Reaction Parameter Optimization

Q5: My catalyst is active, but my reaction still gives low ee. Which reaction parameter should I optimize first?

A5: Temperature is one of the most powerful variables for influencing enantioselectivity. The enantiomeric excess is a function of the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states. Lowering the temperature generally increases this energy difference, leading to higher selectivity.[1][9]

Systematic Approach to Temperature Optimization:

  • Run the reaction at a series of decreasing temperatures (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).[2]

  • Analyze the ee and reaction conversion at each temperature.

  • Be aware that reaction rates will decrease at lower temperatures, so longer reaction times will be necessary.

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
25 (Room Temp)2>9965
06>9982
-20189591
-40368096
-787245>99

Table 1: Illustrative data showing the typical inverse relationship between temperature and enantiomeric excess for an asymmetric reaction. Note that while ee increases, the reaction rate decreases significantly.

Q6: Besides temperature, what other reaction conditions should I investigate?

A6: Solvent and concentration are also critical factors that can dramatically influence the outcome of an asymmetric reaction.

  • Solvent Effects: The solvent can stabilize or destabilize the diastereomeric transition states differently.[2] A change in solvent polarity or coordinating ability can have a profound effect on ee.[10] It is advisable to screen a range of solvents (e.g., toluene, THF, dichloromethane, diethyl ether) to find the optimum medium for your reaction.

  • Concentration Effects: The concentration of the substrate and catalyst can influence the reaction.[2] In some systems, high concentrations can lead to the formation of catalyst aggregates (dimers, oligomers) that may have different (often lower) selectivity than the monomeric species.[11][12] Conversely, some reactions benefit from higher concentrations. It is worthwhile to run the reaction at different molarities (e.g., 0.05 M, 0.1 M, 0.5 M).

Category 4: Substrate and Reagent Purity

Q7: Can impurities in my starting material affect the enantioselectivity?

A7: Absolutely. Impurities in the substrate or other reagents can have a significant negative impact.[3]

  • Catalyst Poisoning: Some functional groups can act as strong ligands for the metal center of the catalyst, effectively inhibiting or "poisoning" it. For example, trace amounts of thiol or phosphine impurities in a substrate can shut down a palladium- or rhodium-catalyzed reaction.

  • Competing Substrates: Impurities may also act as competing substrates, consuming the catalyst in non-selective or undesired side reactions.

  • Water Content: As mentioned previously, water is a common culprit. Ensure all reagents, especially solvents and liquid substrates, are rigorously dried. Use of molecular sieves or distillation from an appropriate drying agent is recommended.

Actionable Solution: If you suspect substrate purity is an issue, re-purify the material using an appropriate method (e.g., distillation, recrystallization, or column chromatography) and thoroughly dry it before use.

References

  • Enantioselective synthesis - Wikipedia. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed. Available at: [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - RSC Publishing. Available at: [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]

  • Solvent effects in homogeneous asymmetric catalysis - RSC Publishing. Available at: [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold | ACS Central Science - ACS Publications. Available at: [Link]

  • Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis - ACS Publications. Available at: [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents - MDPI. Available at: [Link]

  • Asymmetric synthesis | Organic, Catalysis, Stereoselectivity - Britannica. Available at: [Link]

  • Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions | ACS Catalysis - ACS Publications. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. Available at: [Link]

  • Asymmetric Synthesis: Partial and Absolute - Pharmaguideline. Available at: [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. Available at: [Link]

  • How can I improve my chiral column resolution? - ResearchGate. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. Available at: [Link]

  • Heterogeneous catalyst deactivation causes and mechanisms: Overview - ResearchGate. Available at: [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. Available at: [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. Available at: [Link]

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PubMed Central. Available at: [Link]

  • 19.5: Effect of Concentration on Enzyme Activity - Chemistry LibreTexts. Available at: [Link]

  • Kinetic resolution - Wikipedia. Available at: [Link]

  • Assymetric Induction - MSU chemistry. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. Available at: [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - MDPI. Available at: [Link]

  • Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

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Technical Support Center: Removal of the 1-(2-Methoxyphenyl)ethanamine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1-(2-Methoxyphenyl)ethanamine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective removal of this versatile chiral auxiliary. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemical principles, enabling you to adapt and optimize these methods for your specific synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound chiral auxiliary?

The this compound chiral auxiliary is a powerful tool in asymmetric synthesis.[1] It is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[2] Its efficacy stems from the steric hindrance provided by the phenyl group and the potential for chelation involving the methoxy group, which creates a biased environment for the approach of reagents. After the key stereoselective step, the auxiliary must be cleanly removed to reveal the desired enantiomerically enriched product.

Q2: What are the main strategies for removing the this compound auxiliary?

The removal of this auxiliary involves the cleavage of a robust amide bond. The three primary strategies to achieve this are:

  • Acidic or Basic Hydrolysis: This is a classical method for amide bond cleavage.[3][4][5]

  • Reductive Cleavage: This approach targets the benzylic C-N bond, leaving the amide functionality intact initially, which can be advantageous in certain synthetic routes.

  • Oxidative Cleavage: This method also targets the benzylic position and can be a mild alternative to hydrolysis.[6]

The choice of method depends critically on the stability of your target molecule and the presence of other functional groups.[2][7][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during the removal of the this compound auxiliary.

Issue 1: Low Yield or Incomplete Reaction During Acidic Hydrolysis

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The isolated yield of the desired carboxylic acid is poor.

Possible Causes & Solutions:

  • Steric Hindrance: The amide bond might be sterically hindered, making it resistant to hydrolysis. The presence of bulky groups near the carbonyl can significantly slow down the reaction.[9]

    • Solution: Increase the reaction temperature and/or use a higher concentration of a strong acid like 6N HCl or H₂SO₄.[10] For particularly stubborn amides, a switch to harsher conditions, such as refluxing in a mixture of acetic acid and concentrated HCl, may be necessary.

  • Insufficient Water: In non-aqueous or low-water solvent systems, the concentration of water may be the limiting factor for hydrolysis.

    • Solution: Ensure a sufficient excess of water is present in the reaction mixture. For reactions in organic solvents like dioxane or THF, using a higher proportion of aqueous acid can be beneficial.

  • Precipitation of Starting Material: The protonated starting material may precipitate out of the reaction mixture, effectively halting the reaction.

    • Solution: Choose a solvent system in which both the starting material and the acid are soluble. A co-solvent such as THF or 1,4-dioxane with aqueous acid is often a good choice.

Issue 2: Epimerization or Racemization of the α-Stereocenter

Symptoms:

  • Chiral HPLC or NMR analysis of the product shows a loss of enantiomeric or diastereomeric purity.

Possible Causes & Solutions:

  • Harsh Basic Conditions: Strong basic conditions, especially at elevated temperatures, can lead to deprotonation of the α-proton, resulting in racemization via an enolate intermediate.[2]

    • Solution: Avoid using strong bases for hydrolysis if your α-stereocenter is susceptible to epimerization. If basic conditions are necessary, use milder bases like lithium hydroxide at lower temperatures (e.g., 0 °C).

  • Prolonged Exposure to Strong Acid at High Temperatures: While less common than with bases, prolonged heating in strong acid can also sometimes lead to epimerization.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using milder acidic conditions if possible. Alternatively, switch to a reductive or oxidative cleavage method which often proceeds under milder and neutral conditions.

Issue 3: Undesired Side Reactions with Other Functional Groups

Symptoms:

  • Formation of unexpected byproducts.

  • Cleavage of other protecting groups in the molecule.

Possible Causes & Solutions:

  • Lack of Orthogonality: The chosen cleavage conditions are not compatible with other protecting groups in your molecule.[7][11][12]

    • Solution: This is a critical consideration in synthetic planning. You must choose a cleavage method that is orthogonal to your other protecting groups. For example:

      • Acid-labile groups (e.g., Boc, t-butyl ethers, acetals): Will be cleaved under strong acidic hydrolysis conditions.[11] In this case, reductive or oxidative cleavage would be a better choice.

      • Base-labile groups (e.g., esters, Fmoc): Will be cleaved under basic hydrolysis conditions.

      • Reducible groups (e.g., alkenes, alkynes, nitro groups): May be affected by catalytic hydrogenation. In such cases, transfer hydrogenation or oxidative cleavage might be more suitable.

Protecting GroupStable to Acid Hydrolysis?Stable to Reductive Cleavage (H₂/Pd-C)?Stable to Oxidative Cleavage (CAN)?
Boc NoYesYes
Cbz YesNoYes
Fmoc YesYesYes
TBDMS No (with strong acid)YesYes
Benzyl Ether YesNoNo (if p-methoxybenzyl)
Ester No (hydrolyzes)YesYes

A simplified guide to protecting group compatibility. Always verify with specific literature for your substrate.

Experimental Protocols

Here are detailed, step-by-step protocols for the most common methods of removing the this compound chiral auxiliary.

Protocol 1: Acidic Hydrolysis

This method is straightforward but can be harsh. It is best suited for robust molecules without acid-sensitive functional groups.

Acid_Hydrolysis Amide N-Acyl Auxiliary Adduct Acid Strong Acid (e.g., 6N HCl) + Heat Amide->Acid Hydrolysis Product Carboxylic Acid + Auxiliary Salt Acid->Product

Caption: Workflow for Acidic Hydrolysis.

Procedure:

  • Dissolution: Dissolve the N-acyl derivative of the this compound auxiliary (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol (5-10 mL per mmol of substrate).

  • Acid Addition: Add an equal volume of 6N aqueous hydrochloric acid (or sulfuric acid).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the protonated auxiliary) forms, it can be removed by filtration.

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

    • The aqueous layer contains the desired carboxylic acid and the protonated chiral auxiliary. Adjust the pH of the aqueous layer to ~10-12 with a base (e.g., 2N NaOH) and extract the liberated chiral auxiliary with an organic solvent for recovery.

    • Acidify the aqueous layer to pH ~1-2 with concentrated HCl and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: Reductive Cleavage (Catalytic Transfer Hydrogenation)

This is a milder alternative to traditional catalytic hydrogenation and avoids the need for a high-pressure hydrogenation apparatus. It is particularly useful when other reducible groups that are sensitive to H₂/Pd-C are present.

Reductive_Cleavage Amide N-Acyl Auxiliary Adduct Reagents Pd/C (10 mol%) Ammonium Formate (5 eq.) Methanol, Reflux Amide->Reagents Hydrogenolysis Product Primary Amide + 2-Ethyl-anisole Reagents->Product

Caption: Workflow for Reductive Cleavage.

Procedure:

  • Setup: To a solution of the N-acyl derivative (1.0 eq.) in methanol (10-20 mL per mmol), add ammonium formate (5.0 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol% Pd).

  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate) to isolate the primary amide product.

  • Purification: The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude primary amide can be purified by column chromatography or crystallization.

Protocol 3: Oxidative Cleavage

Oxidative cleavage can be a very mild method, but the choice of oxidant is crucial to avoid unwanted side reactions. Ceric Ammonium Nitrate (CAN) is a common choice for cleaving benzyl-type protecting groups.[6]

Oxidative_Cleavage Amide N-Acyl Auxiliary Adduct Reagents CAN (2.5 eq.) Acetonitrile/Water 0 °C to RT Amide->Reagents Oxidation Product Primary Amide + 2-Methoxyacetophenone Reagents->Product

Caption: Workflow for Oxidative Cleavage.

Procedure:

  • Dissolution: Dissolve the N-acyl derivative (1.0 eq.) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add a solution of Ceric Ammonium Nitrate (CAN, 2.5 eq.) in acetonitrile/water dropwise over 15-30 minutes. The reaction mixture will typically turn a dark color.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to remove any remaining oxidant) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

References

  • Wikipedia. (2024). Protecting group. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Bio-Synthesis Inc. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?[Link]

  • ARKIVOC. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). DDQ/CAN Oxidation. [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • PubMed. (2021). Catalytic asymmetric oxidative carbonylation-induced kinetic resolution of sterically hindered benzylamines to chiral isoindolinones. [Link]

  • Wikipedia. (2024). Chiral auxiliary. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methoxyphenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and troubleshoot effectively.

Core Synthesis Protocol: One-Pot Reductive Amination

A prevalent and efficient method for synthesizing this compound is the one-pot reductive amination of 2-methoxyacetophenone. This approach combines imine formation and reduction into a single procedural step, offering convenience and good yields when optimized.

Detailed Experimental Protocol

Reaction: 2-Methoxyacetophenone + NH₃ (from source) + Reducing Agent → this compound

Materials:

  • 2-Methoxyacetophenone (1.0 eq)

  • Ammonium Acetate (10 eq)

  • Methanol (Anhydrous)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (3M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Stir Plate and Magnetic Stir Bar

  • Round-bottom flask

  • Condenser (optional, depending on scale and temperature)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methoxyacetophenone (1.0 eq) and ammonium acetate (10 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration of the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS, looking for the disappearance of the starting ketone and imine intermediate.

  • Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1M HCl to quench the excess reducing agent and neutralize the ammonium acetate. Caution: This will generate hydrogen cyanide gas. Perform this step in a well-ventilated fume hood. Continue adding acid until the pH is ~2.

  • Extraction (Acid Wash): Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x) to remove any unreacted ketone and other non-basic impurities. The desired amine product will remain in the acidic aqueous layer as its ammonium salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 3M NaOH until the pH is >12 to deprotonate the amine.

  • Extraction (Product): Extract the basic aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

Answer: Low yields can stem from several factors, primarily related to the equilibrium of imine formation and the efficacy of the reduction step.

  • Incomplete Imine Formation: The condensation of 2-methoxyacetophenone and ammonia (from ammonium acetate) is a reversible reaction.[1] Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials. For larger-scale reactions, using a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can improve imine concentration.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) is preferred for one-pot procedures because it is selective for the protonated imine (iminium ion) over the ketone starting material at mildly acidic to neutral pH.[2][3][4] If the reaction medium becomes too basic, the reduction rate will decrease significantly.

  • Sub-optimal pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-5) which catalyze the dehydration step.[5] However, if the pH is too low, the ammonia nucleophile becomes protonated to the unreactive ammonium ion, shutting down the reaction.[2] The use of ammonium acetate provides a buffer system to maintain a suitable pH.

  • Premature Reduction of Ketone: If a less selective reducing agent like sodium borohydride (NaBH₄) is used in a one-pot synthesis, it can readily reduce the starting ketone to the alcohol byproduct, 1-(2-methoxyphenyl)ethanol, consuming the reagent and starting material.[2][6]

Q2: My NMR/GC-MS analysis shows a significant amount of 1-(2-methoxyphenyl)ethanol. How can I prevent this side reaction?

Answer: The formation of 1-(2-methoxyphenyl)ethanol is a classic example of a competing reduction pathway. This occurs when the reducing agent reacts with the starting ketone before it can form the imine intermediate.

Causality & Prevention:

  • Choice of Reducing Agent: This is the most critical factor. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are significantly more selective for reducing the iminium ion than they are for reducing a ketone.[2][3][4][6] Sodium borohydride (NaBH₄) is a more powerful reducing agent and will readily reduce both the ketone and the imine, leading to the alcohol byproduct.[2][7]

  • Procedural Modification (Two-Step Approach): If you must use NaBH₄, switch from a one-pot to a two-step procedure.[6] First, form the imine by reacting 2-methoxyacetophenone with your amine source, ensuring maximum conversion (e.g., by removing water). Only then, in a separate step, add the NaBH₄ to reduce the isolated or in-situ imine.[5][7]

  • pH Control: The rate of ketone reduction by agents like NaBH₄ is not as pH-dependent as the reduction of the iminium ion by NaBH₃CN. By maintaining a pH range (typically 6-7) that favors iminium ion stability and reactivity, you maximize the desired reaction pathway when using a selective hydride.[8]

Q3: I've identified a byproduct with a mass corresponding to a secondary amine, C₁₈H₂₃NO₂. What is this and how is it formed?

Answer: This byproduct is likely the result of over-alkylation. The primary amine product, this compound, is itself a nucleophile and can react with another molecule of the imine intermediate. This new, larger imine is then reduced to form a secondary amine.

Mechanism of Formation:

  • Product as Nucleophile: Once the desired primary amine is formed, it can compete with ammonia to attack the carbonyl of the starting ketone.

  • Secondary Imine Formation: This reaction forms a new, larger imine.

  • Reduction: The reducing agent reduces this secondary imine to the corresponding secondary amine.

Prevention Strategies:

  • Excess Amine Source: The most effective way to minimize this side reaction is to use a large excess of the initial amine source (in this case, ammonium acetate).[9] This ensures that the concentration of ammonia is much higher than the concentration of the product amine, making it the statistically favored nucleophile.

  • Controlled Addition: In some setups, slow addition of the reducing agent can help, as it keeps the instantaneous concentration of the primary amine product low.

Q4: What are the key differences between using Reductive Amination with NaBH₃CN and the Leuckart Reaction for this synthesis?

Answer: Both are methods of reductive amination, but they differ significantly in reagents, conditions, and potential side products.

FeatureReductive Amination (with NaBH₃CN)Leuckart Reaction
Reagents Ketone, Ammonium Acetate, NaBH₃CNKetone, Ammonium Formate or Formamide[10]
Reducing Agent Sodium Cyanoborohydride (external)Formic acid (generated in situ)[11][12]
Temperature Typically 0 °C to Room TemperatureHigh temperatures required (120-200 °C)[10][11]
Key Intermediate Imine/Iminium IonN-formyl amide[11][12]
Final Step Acid/Base work-upAcidic hydrolysis of the N-formyl amide[11]
Common Issues Hydride side reactions, pH sensitivityHigh energy demand, N-formylated byproducts, moderate yields with aromatic ketones[9][11]

The Leuckart reaction's high temperatures can lead to decomposition and other side reactions.[11] The modern reductive amination with selective hydrides offers much milder conditions and generally cleaner reactions, making it a more common choice in pharmaceutical development.

Visualization of Reaction Pathways

Main and Side Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound via reductive amination and highlights the major competing side reactions.

G cluster_main Main Synthetic Pathway Ketone 2-Methoxyacetophenone Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Alcohol 1-(2-Methoxyphenyl)ethanol (Alcohol Byproduct) Ketone->Alcohol + Reducing Agent (e.g., NaBH4) Ammonia Ammonia (from NH4OAc) Product This compound (Target Product) Imine->Product + Reducing Agent SecondaryAmine Secondary Amine (Over-alkylation Byproduct) Product->SecondaryAmine + Imine Intermediate + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: Reaction scheme for reductive amination and major side pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G Start Problem Encountered: Low Yield / Impure Product Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze CheckSM High % of Starting Ketone Detected? Analyze->CheckSM CheckAlcohol Significant Alcohol Byproduct Detected? CheckSM->CheckAlcohol No Sol_SM Solution: • Increase reaction time/temp • Check reagent quality • Add dehydrating agent CheckSM->Sol_SM Yes CheckDimer Secondary Amine Byproduct Detected? CheckAlcohol->CheckDimer No Sol_Alcohol Solution: • Use more selective reductant (NaBH3CN) • Switch to two-step procedure • Verify pH is optimal for imine formation CheckAlcohol->Sol_Alcohol Yes Sol_Dimer Solution: • Increase excess of NH4OAc • Consider slower addition of ketone CheckDimer->Sol_Dimer Yes End Purify and Re-analyze Product CheckDimer->End No Sol_SM->End Sol_Alcohol->End Sol_Dimer->End

Caption: A logical workflow for troubleshooting synthesis problems.

References
  • Grokipedia. Leuckart reaction.
  • Sciencemadness Wiki. (2020). Leuckart reaction.
  • MilliporeSigma. Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives.
  • Wikipedia. Leuckart reaction.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Organic Chemistry Portal. Sodium Cyanoborohydride - Common Organic Chemistry.
  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • BenchChem. A Comparative Guide to Reducing Agents in Reductive Amination.
  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Wikipedia. Reductive amination.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Technical Support Center: Purification of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound for your research and development needs.

I. Frequently Asked Questions (FAQs)

Q1: My this compound is a dark-colored oil after synthesis. What are the likely impurities?

A1: The dark coloration typically indicates the presence of oxidation byproducts and residual reagents from the synthesis. Amines, in general, are susceptible to air oxidation, which can form colored impurities.[1] Other potential impurities include unreacted starting materials, such as 2'-methoxyacetophenone, and byproducts from the specific synthetic route employed (e.g., reductive amination).

Q2: I'm observing poor separation during column chromatography on silica gel. The amine seems to be streaking or not eluting at all. What's happening?

A2: This is a classic issue when purifying basic amines on acidic silica gel. The amine group, being basic, strongly interacts with the acidic silanol groups on the silica surface.[2][3] This can lead to irreversible adsorption, tailing of peaks, and even degradation of the compound on the column.

Q3: Can I purify this compound by distillation? What are the key considerations?

A3: Yes, distillation is a viable method, especially for removing non-volatile impurities. The key is to perform the distillation under reduced pressure (vacuum distillation). This is crucial because aromatic amines can decompose at their high atmospheric boiling points.[4] It is essential to know the boiling point of this compound at different pressures to set up the distillation appropriately.

Q4: My goal is to isolate a single enantiomer of this compound. What is the most effective method?

A4: For chiral resolution, the most common and industrially scalable method is diastereomeric salt crystallization.[5] This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[5][6]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

A. Column Chromatography

Issue: Poor separation, peak tailing, or non-elution of this compound on a standard silica gel column.

Root Cause Analysis: The basic nature of the amine leads to strong interactions with the acidic silica gel stationary phase.[2][3]

Solutions & Protocols:

  • Mobile Phase Modification:

    • Mechanism: Adding a small amount of a basic modifier to the mobile phase will "neutralize" the acidic sites on the silica gel, preventing the strong adsorption of the amine.

    • Protocol:

      • Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate).

      • Add a small percentage (typically 0.1-1%) of a volatile amine, such as triethylamine (TEA) or pyridine, to the mobile phase.[2]

      • Equilibrate the column with this modified mobile phase before loading your sample.

      • Run the chromatography as usual.

  • Alternative Stationary Phases:

    • Mechanism: Using a stationary phase that is not acidic will prevent the problematic acid-base interactions.

    • Options:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized silica: This type of stationary phase has amine groups bonded to the silica surface, which effectively masks the acidic silanols and provides a more inert surface for the separation of amines.[3]

B. Distillation

Issue: The this compound appears to be decomposing or charring in the distillation flask.

Root Cause Analysis: The boiling point of this compound at atmospheric pressure is high, leading to thermal degradation.

Solutions & Protocols:

  • Vacuum Distillation:

    • Mechanism: Lowering the pressure above the liquid reduces its boiling point, allowing for distillation at a lower temperature where the compound is stable.[4]

    • Protocol:

      • Set up a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and there are no leaks in the system.

      • Connect a vacuum pump with a cold trap to the apparatus.

      • Gradually reduce the pressure to the desired level.

      • Slowly heat the distillation flask in a heating mantle.

      • Collect the fraction that distills at the expected boiling point for the given pressure.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₃NO[7]
Molecular Weight151.21 g/mol [7]
Boiling Point118°C at 17 mmHg[8]
Density1.003 g/cm³ (Predicted)[8]
Water Solubility22 g/L[8][9]
C. Crystallization

Issue: The freebase this compound does not crystallize from common solvents and instead forms an oil.

Root Cause Analysis: The freebase form of this amine is a liquid or a low-melting solid at room temperature, making direct crystallization challenging. Impurities can also inhibit crystal formation.[10]

Solutions & Protocols:

  • Salt Formation for Crystallization:

    • Mechanism: Converting the amine to a salt by reacting it with an acid significantly increases its melting point and crystallinity, making it easier to purify by recrystallization.[10][11]

    • Protocol (Hydrochloride Salt Formation):

      • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

      • Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.

      • The hydrochloride salt will precipitate as a solid.

      • Collect the solid by filtration and wash with a small amount of cold solvent.

      • Recrystallize the salt from an appropriate solvent system (e.g., ethanol/ether).

    • Liberation of the Free Amine: After recrystallization, the pure amine can be recovered by dissolving the salt in water and adding a base (e.g., NaOH) to deprotonate the amine, followed by extraction with an organic solvent.[12][13]

D. Chiral Resolution

Issue: Low enantiomeric excess (e.e.) of the desired enantiomer after diastereomeric salt crystallization.

Root Cause Analysis: The chosen chiral resolving agent and solvent system are not providing sufficient differentiation in the solubility of the two diastereomeric salts, leading to co-crystallization.[13]

Solutions & Protocols:

  • Screening of Resolving Agents and Solvents:

    • Mechanism: The success of a chiral resolution is highly dependent on the specific combination of the racemic amine, the chiral resolving agent, and the crystallization solvent. Empirical screening is often necessary to find the optimal conditions.

    • Common Chiral Resolving Agents for Amines:

      • Tartaric acid and its derivatives[5][14]

      • Mandelic acid[15]

      • Camphorsulfonic acid[15]

    • Protocol for Screening:

      • In parallel, set up small-scale crystallization experiments with different chiral resolving agents and in various solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water or anti-solvents).

      • Allow the salts to crystallize and isolate the solid.

      • Liberate the free amine from a small sample of the crystalline salt.

      • Determine the enantiomeric excess of the recovered amine using chiral HPLC.

      • The conditions that provide the highest e.e. can then be scaled up.

III. Visualization of Experimental Workflows

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound q1 Is the goal to separate enantiomers? start->q1 chiral_res Diastereomeric Salt Crystallization q1->chiral_res Yes q2 Are there high-boiling or non-volatile impurities? q1->q2 No end_product Pure this compound chiral_res->end_product distillation Vacuum Distillation q2->distillation Yes q3 Are there closely related impurities? q2->q3 No distillation->q3 chromatography Column Chromatography (with modified mobile phase or alternative stationary phase) q3->chromatography Yes q3->end_product No chromatography->end_product

Caption: Decision tree for selecting the appropriate purification method.

IV. Safety Precautions

This compound is corrosive and can cause severe skin burns and eye damage.[16] It may also cause respiratory irritation and is toxic if inhaled.[16] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[16]

V. References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

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  • Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • PubMed. (1998, June 12). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Retrieved from

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Retrieved from

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • University of California, Davis. (n.d.). Distillation. Retrieved from [Link]

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  • Chemical Register. (n.d.). Cas no 40023-74-3 (1-(2-methoxyphenyl)ethan-1-amine). Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Retrieved from

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Technical Support Center: Enhancing the Efficiency of Diastereomeric Salt Filtration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereomeric Salt Resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges in the diastereomeric resolution process, with a specific focus on optimizing the crucial filtration step. As every chemist knows, successful crystallization is only half the battle; efficient solid-liquid separation is paramount to achieving high yield and purity.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will explore the causality behind experimental choices, offering field-proven insights to enhance the efficiency, purity, and scalability of your resolutions.

Section 1: Foundational Principles & Core Workflow

Diastereomeric salt resolution is a cornerstone technique for separating racemic mixtures.[1][2][3] It leverages the reaction of a racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts.[1][4] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][4][5] The efficiency of this separation hinges on maximizing the solubility difference between the two diastereomeric salts in a chosen solvent system.[5][6]

The less soluble diastereomer crystallizes preferentially, and the subsequent filtration step is critical for its isolation from the mother liquor, which contains the more soluble diastereomer. The final steps involve liberating the desired enantiomer from the isolated salt and recovering the resolving agent.[1]

Diastereomeric_Resolution_Workflow cluster_prep Salt Formation cluster_sep Separation cluster_iso Isolation Racemate Racemic Mixture (e.g., R/S-Acid) Agent Chiral Resolving Agent (e.g., S-Base) Formation Formation of Diastereomeric Salts (R,S) and (S,S) Agent->Formation Reaction in Suitable Solvent Crystallization Selective Crystallization (Controlled Cooling) Formation->Crystallization Filtration Filtration Crystallization->Filtration Solid Isolated Solid: Less Soluble Salt (e.g., R,S) Filtration->Solid Cake Liquid Mother Liquor: More Soluble Salt (e.g., S,S) Filtration->Liquid Filtrate Liberation Liberate Enantiomer (e.g., Add HCl) Solid->Liberation Product Pure R-Enantiomer Liberation->Product

Figure 1: General workflow for chiral resolution.
Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my resolution? The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.[6] This means it should be a relatively poor solvent for the desired salt but a good solvent for the undesired one. A comprehensive screening of various solvents and solvent mixtures is the most effective approach to identify optimal conditions.[3][6][7]

Q2: My filtration is extremely slow. What are the immediate steps I can take? Slow filtration is typically caused by very fine or needle-like crystals, which can clog the filter medium.[8] Consider switching from vacuum to pressure filtration for better flow rates. For future batches, focus on optimizing the crystallization conditions (e.g., slower cooling) to grow larger, more easily filterable crystals.[9][10]

Q3: What is "oiling out" and why does it happen? "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystal.[11][12] This often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.[12][13][14] Impurities can also lower the melting point, contributing to this issue.[13][15]

Q4: Can I reuse the mother liquor? Yes, the mother liquor contains the more soluble diastereomer and can be a valuable resource. The undesired enantiomer can often be isolated, racemized (converted back to the R/S mixture), and recycled into the process, significantly improving the overall process yield.[16]

Q5: What is the purpose of a filter aid? A filter aid is an inert material, like diatomaceous earth (DE) or cellulose, added to the slurry before filtration.[17][18] It helps by forming a porous, incompressible cake on the filter medium, which prevents clogging by fine particles and increases the filtration rate.[17][19][20][21]

Section 3: In-Depth Troubleshooting Guides
Guide 1: Problem - Poor Filtration Characteristics (Slow Rate, Clogging)

Slow filtration is a common bottleneck that can render an otherwise successful crystallization impractical. The root cause is almost always related to the physical properties of the crystal slurry.

Primary Causes & Mechanisms:

  • Fine Particle Size: Rapid cooling or high supersaturation leads to fast nucleation, producing a large number of small crystals ("fines").[10][22] These fines can quickly block the pores of the filter medium, drastically reducing flow.[8]

  • Needle-like Crystal Habit: Certain molecules have an intrinsic tendency to grow as long, thin needles. This morphology leads to a highly compressible filter cake with low permeability, making it difficult for the mother liquor to pass through.

  • High Viscosity of Mother Liquor: A viscous filtrate will naturally flow more slowly. This can be due to the solvent itself or high concentrations of the soluble diastereomer and impurities.

Solutions & Experimental Protocols:

Protocol 1: Optimizing Crystal Size via Cooling Profile Control The goal is to favor crystal growth over nucleation. This is achieved by maintaining a state of moderate supersaturation and cooling slowly, especially in the initial stages.[10]

  • Dissolution: Heat the solution to completely dissolve the diastereomeric salts.

  • Metastable Zone Width (MSZW) Study (Optional but Recommended): Use a turbidity probe to determine the temperature range where the solution is supersaturated but nucleation does not spontaneously occur. This is your optimal operating window.

  • Slow Initial Cooling: Cool the solution slowly (e.g., 0.1-0.2 °C/min) through the initial crystallization phase.[22] This encourages the formation of fewer, larger crystals.[9][10]

  • Seeding: Introduce a small quantity of previously isolated, high-purity crystals once the solution is in the metastable zone. This provides a template for growth and helps control crystal size.

  • Aging/Digestion: Hold the slurry at the final temperature for an extended period (1-4 hours) while stirring. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.[14]

Protocol 2: Using a Filter Aid If optimizing crystal morphology is not feasible, a filter aid can be a practical solution.[17][18][19]

  • Selection: Choose an appropriate filter aid. Diatomaceous earth (Kieselguhr) and Perlite are common choices.[17] Cellulose can be used for systems where silica cannot be tolerated.[17]

  • Pre-coating (Optional): Prepare a slurry of the filter aid in fresh, clean solvent. Recirculate this through the filter to deposit a thin, even layer (1.5-3.0 mm) on the filter medium before introducing your product slurry.[19][21] This protects the filter cloth from blinding.

  • Body Feed: Add a small amount of filter aid (typically 0.1-2% by weight of the slurry) directly to your crystal slurry and mix well before filtration.[17][19] This increases the permeability of the entire filter cake.[17][19]

  • Caution: Always use the minimum amount of filter aid necessary, as excessive use can complicate product recovery and introduce potential contaminants.

Filtration Technique Principle Best For Potential Issues
Gravity Filtration Uses hydrostatic head to drive liquid through the filter.Coarse, easily filterable crystals; lab scale.Very slow for fine particles.
Vacuum Filtration Applies a vacuum downstream of the filter to pull the filtrate through.Standard lab and pilot scale operations.Can "pull" fines into the filter cloth, causing blinding; solvent may boil if vacuum is too strong.
Pressure Filtration Applies positive pressure upstream of the slurry.Fine particles, viscous liquids, large-scale production.[23]Requires specialized, pressure-rated equipment.
Centrifugation Uses centrifugal force to separate solids from liquids.[23]Very fine particles or when a very dry cake is required.High capital cost; potential for crystal breakage.
Guide 2: Problem - "Oiling Out" Instead of Crystallization

The formation of a liquid "oil" phase is a frustrating outcome that prevents the formation of a pure, crystalline solid. The oil is a solute-rich liquid phase that often traps impurities effectively.[11][12]

Primary Causes & Mechanisms:

  • Excessive Supersaturation: If the solution is cooled too quickly or is too concentrated, the system may cross the solubility curve at a temperature above the compound's melting point, causing it to precipitate as a liquid.[11][14]

  • Low Melting Point: The diastereomeric salt may simply have a low melting point, making it prone to oiling out in common solvents.[12][13]

  • Solvent Choice: The chosen solvent may be "too good," leading to a very high concentration at the saturation point.

Solutions & Experimental Protocols:

Troubleshooting_Oiling_Out Start Experiment is 'Oiling Out' Q1 Is the solution very concentrated? Start->Q1 A1 Re-heat to dissolve oil. Add more of the 'good' solvent to reduce supersaturation. Q1->A1 Yes Q2 Is the cooling rate very fast? Q1->Q2 No A1->Q2 A2 Allow solution to cool much more slowly. Consider a programmed cooling ramp. Q2->A2 Yes Q3 Is the solvent boiling point high relative to the salt's melting point? Q2->Q3 No A2->Q3 A3 Switch to a lower-boiling solvent. Consider using an anti-solvent to induce crystallization at a lower temperature. Q3->A3 Yes End Crystals Form Successfully Q3->End No A3->End

Figure 2: Decision tree for troubleshooting oiling out.

Protocol 3: Preventing Oiling Out via Solvent & Seeding Strategy

  • Reduce Supersaturation: If oiling occurs, reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% v/v) to decrease the concentration.[12]

  • Slow Cooling: Allow the solution to cool very slowly to the temperature where oiling was previously observed.

  • Seed Generously: Once the solution is 1-2 °C above the oiling temperature, add a significant amount of seed crystals (1-5% by weight). The seed crystals provide a surface for crystallization to occur, bypassing the nucleation barrier that leads to oiling.[24]

  • Use an Anti-Solvent: Alternatively, dissolve the salt in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add an "anti-solvent" (in which the salt is insoluble) at a constant temperature until turbidity (cloudiness) is observed. This can induce crystallization without significant temperature changes.[24]

References
  • Filter Aids and Filter Media. (n.d.). Pharmaguideline. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering. [Link]

  • What is Filter Aid? | Advantages and Use. (2023). Amol Mine Chem. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]

  • Diastereomeric Salt Definition. (n.d.). Fiveable. [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Top Benefits of Using Filter Aid Powder in Industrial Filtration. (n.d.). Natural Active Clay LLP. [Link]

  • Filter Aids in Filtration: Types, Benefits & How to Use Them. (2023). Faudi. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). Routledge. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). NIH. [Link]

  • Predicting and Optimizing Filtration and Drying Cycle Time. (n.d.). METTLER TOLEDO. [Link]

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (n.d.). Crystal Growth & Design - ACS Publications. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. (2020). Reddit. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]

  • Filtration Process Optimization. (2025). Canadian Critical Minerals Research. [Link]

  • Why Is Crystallization Better Than Filtration?. (2024). Jinzong Machinery. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing). [Link]

  • How to Improve Solid-Liquid Separation Efficiency. (n.d.). INYPSA. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]

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Technical Support Center: Minimizing Racemization of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral amine 1-(2-Methoxyphenyl)ethanamine. Maintaining the enantiomeric integrity of this compound is critical for its efficacy and safety in downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize racemization during workup and purification.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the racemization of this compound. Understanding these concepts is the first step toward preventing loss of optical purity.

Q1: What is racemization and why is it a critical issue for this compound?

Racemization is the process by which an enantiomerically enriched substance converts into a mixture containing equal quantities of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For a chiral molecule like this compound, which is a key building block in many pharmaceuticals, the specific three-dimensional arrangement (stereochemistry) is often essential for its biological activity.[2] The incorrect enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, preventing racemization is paramount to ensure the product's quality, efficacy, and safety.

Q2: What is the primary mechanism of racemization for this benzylic amine?

The primary mechanism for racemization in benzylic amines like this compound involves the removal of the proton at the chiral center (the carbon atom bonded to the nitrogen). This deprotonation is facilitated by a base and forms a planar, resonance-stabilized carbanion or an achiral imine intermediate.[3][4][5] Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to the formation of both enantiomers and thus, racemization. The presence of the aromatic ring is key, as it stabilizes the intermediate through resonance, making the benzylic proton more acidic and susceptible to abstraction.

Q3: Which specific workup steps pose the highest risk for racemization?

Several common workup and purification steps can inadvertently promote racemization:

  • Strong Basic or Acidic Conditions: Both extremes of pH can catalyze racemization.[3] Strong bases directly abstract the benzylic proton, while strong acids can facilitate the formation of imine intermediates.[5] Racemization rates are known to increase significantly at higher pH levels.[6][7]

  • Elevated Temperatures: Heat provides the necessary energy to overcome the activation barrier for proton abstraction and racemization.[3] Operations like high-temperature distillations or prolonged refluxing during workup should be avoided.

  • Prolonged Exposure: The longer the chiral amine is exposed to destabilizing conditions, the greater the extent of racemization.[3] Therefore, workup procedures should be performed as efficiently as possible.[4]

  • Chromatography: While less common, some stationary phases, particularly silica gel, can have acidic sites that may contribute to on-column racemization.[3]

Q4: How can I accurately measure the enantiomeric excess (e.e.) to monitor for racemization?

The most reliable and widely used method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[11] Other methods include Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents.[9][12] It is crucial to measure the e.e. of your crude product before workup and compare it to the e.e. of the final, purified product to quantify any racemization that may have occurred.

Troubleshooting Guides & Protocols

This section provides actionable protocols and troubleshooting advice for common issues encountered during the workup of this compound.

Guide 1: Recommended Workup Protocol for Isolating the Free Amine

This protocol is designed to minimize exposure to harsh conditions that can cause racemization.

Objective: To isolate this compound from a reaction mixture while preserving its enantiomeric excess.

Core Principle: Maintain a controlled, slightly basic pH and low temperature throughout the aqueous workup. Use buffered solutions to prevent pH spikes from strong acids or bases.[4]

Step-by-Step Protocol:

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~8-9) to quench any remaining acidic reagents. Monitor the pH to ensure it does not exceed ~9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), dichloromethane, or ethyl acetate) at 0-5 °C. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash them with a pre-chilled, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and water-soluble impurities. Avoid acidic or strong basic washes.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-35 °C to prevent racemization of the final product.

  • Verification: Immediately analyze a sample of the isolated amine via chiral HPLC to determine the final enantiomeric excess.

Workflow Diagram: Recommended Workup

G cluster_start Start cluster_process Workup Protocol (0-5 °C) cluster_end Finish cluster_qc Quality Control Crude Crude Reaction Mixture Quench 1. Quench with Cold Buffered Solution (pH 8-9) Crude->Quench Extract 2. Extract with Cold Organic Solvent Quench->Extract Wash 3. Wash with Cold Brine Extract->Wash Dry 4. Dry over Na2SO4 Wash->Dry Concentrate 5. Concentrate in vacuo (Bath Temp < 35°C) Dry->Concentrate Final Isolated Chiral Amine Concentrate->Final QC Chiral HPLC Analysis to Confirm e.e. Final->QC

Caption: Recommended low-temperature, buffered workup workflow.

Guide 2: Issue - My e.e. is decreasing after an acid-base extraction. What should I do?

A classic acid-base workup involves extracting the amine into an acidic aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to recover the amine. This procedure presents multiple risks for racemization.

Troubleshooting Steps:

  • Avoid Strong Reagents: Instead of using strong acids like 1M HCl, consider using a weaker organic acid like tartaric acid or citric acid to protonate the amine. When liberating the free amine, avoid strong bases like 1M NaOH. Instead, use a saturated sodium bicarbonate solution and perform the basification at 0-5 °C with vigorous stirring, adding the base slowly to prevent localized pH spikes.[4]

  • Minimize Contact Time: Do not let the amine sit in either the highly acidic or highly basic aqueous solutions for extended periods. Perform the extractions and pH adjustments swiftly.[4]

  • Use an Alternative: If racemization persists, avoid the acid-base extraction altogether. Instead, consider converting the amine to a stable crystalline salt (e.g., a tartrate or mandelate salt) directly from the organic layer. The diastereomeric salts can often be purified by crystallization, which can even enhance the enantiomeric excess. The free amine can then be liberated from the purified salt using the mild, buffered conditions described in Guide 1 .

Data Summary Table: Critical Parameters for Minimizing Racemization
ParameterRecommended ConditionRationaleHigh-Risk Conditions to Avoid
pH 8 - 9 (for free amine)Minimizes the rate of base-catalyzed proton abstraction.pH > 10 (Strong Bases like NaOH, KOH) or pH < 4 (Strong Acids like HCl)
Temperature 0 - 5 °C (Aqueous Workup)< 35 °C (Solvent Removal)Reduces the thermal energy available to overcome the racemization activation barrier.[3]Heating > 40 °C, prolonged refluxing, high-temperature distillation.
Reagents Buffered solutions (e.g., NaHCO₃, phosphate buffer)Prevents localized pH spikes and maintains a controlled environment.Concentrated strong acids and bases.
Solvents Aprotic solvents (MTBE, DCM, EtOAc)Protic solvents like alcohols can potentially facilitate racemization by stabilizing charged intermediates.[3]Prolonged exposure to protic solvents (e.g., Methanol, Ethanol) at elevated temperatures.
Time As short as feasibleReduces the total time the compound is exposed to potentially racemizing conditions.[3][4]Extended reaction workups; leaving mixtures overnight under non-optimal pH or temperature.

References

  • BenchChem. (2025). Preventing racemization during chiral amine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Prevention of Racemization During Workup of Chiral Products. BenchChem Technical Support.
  • El Blidi, L., et al. (2009). Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2018). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Valenta, J. N., & Gawley, R. E. (2007). Racemization, Enantiomerization and Diastereomerization.
  • Hutt, A. J., & Tan, S. C. (1996).
  • Royal Society of Chemistry. (2017).
  • Kim, M. J., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines. Tetrahedron Letters. [Link]

  • Ibrahim, H., et al. (2015). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stirling, M. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Blacker, A. J., et al. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining Enantiomeric Excess of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. BenchChem Technical Support.
  • Phenomenex. (n.d.).
  • Driver, T. G., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

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Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 1-(2-Methoxyphenyl)ethanamine. As a primary amine, this compound is representative of a class of molecules that frequently presents chromatographic challenges, most notably peak tailing. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose, understand, and rectify these issues using a systematic, science-driven approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the fundamental cause?

A1: The primary cause is secondary ionic interactions with the stationary phase.

This compound is a basic compound with a primary amine functional group, which has a predicted pKa around 9.13.[1] In typical reversed-phase HPLC mobile phases (pH range 3-7), this amine will be protonated and carry a positive charge (R-NH₃⁺).

The problem arises from the stationary phase itself. Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] These silanol groups are acidic (pKa ~ 3.5-4.5) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[4][5]

The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, high-energy retention mechanism in addition to the primary hydrophobic interaction.[5][6][7] This mixed-mode retention leads to poor peak symmetry, manifesting as tailing.[3]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) Acidic Site silanol_protonated Protonated Silanol (Si-OH) Neutral Site c18 C18 Chains (Hydrophobic Retention) analyte Protonated Analyte (R-NH₃⁺) Basic Compound analyte->silanol_ionized Secondary Interaction (Causes Tailing) analyte->c18 Primary Interaction (Desirable)

Figure 1: The dual retention mechanism causing peak tailing for basic analytes.

Q2: How can I quickly determine if my peak tailing is a chemical issue (like silanol interactions) or a physical system problem?

A2: Inject a neutral compound.

This is a classic diagnostic technique. A physical problem in the HPLC system will affect all peaks, whereas a chemical interaction is specific to certain analytes.[8]

Experimental Protocol: Neutral Marker Test

  • Prepare a Neutral Marker Sample: Dissolve a small amount of a neutral, non-polar compound like toluene or acetophenone in your mobile phase.

  • Run the Sample: Inject this sample using the exact same chromatographic method (mobile phase, flow rate, column, temperature) that you are using for this compound.

  • Analyze the Peak Shape:

    • If the neutral marker peak is also tailing: The problem is likely physical. This points to issues like extra-column volume (dead volume), a column void, or a partially blocked frit.[6][7][8][9] Proceed to Q8.

    • If the neutral marker peak is sharp and symmetrical: The problem is chemical and specific to your basic analyte.[9] This confirms that silanol interactions are the culprit. Proceed to Q3.

Q3: My neutral marker peak looks good, so the issue is chemical. What is the most critical parameter I should adjust first?

A3: Mobile phase pH.

Controlling the mobile phase pH is the most powerful tool for mitigating secondary silanol interactions.[10][11] The goal is to manipulate the ionization state of either the analyte or the silanol groups to prevent the electrostatic attraction shown in Figure 1.

The most common and effective strategy for basic compounds is to operate at a low pH .

Why Low pH Works: By lowering the mobile phase pH to a value below 3 (e.g., pH 2.7), you ensure that the vast majority of the acidic silanol groups are protonated and therefore electrically neutral (Si-OH).[4][6] Although your amine analyte is still protonated (R-NH₃⁺), the negatively charged interaction sites on the stationary phase have been eliminated, resulting in a single, well-defined hydrophobic retention mechanism and a symmetrical peak.[5]

pH RangeSilanol Group (pKa ~4)Amine Analyte (pKa ~9.1)InteractionExpected Peak Shape
Low (pH < 3) Si-OH (Neutral) R-NH₃⁺ (Cationic)No Ionic AttractionSymmetrical
Mid (pH 4-7) Si-O⁻ (Anionic)R-NH₃⁺ (Cationic)Strong Ionic AttractionSevere Tailing
High (pH > 10) Si-O⁻ (Anionic)R-NH₂ (Neutral) No Ionic AttractionSymmetrical*
Note: High pH analysis requires specialized, pH-resistant columns to prevent dissolution of the silica backbone.

Table 1: Effect of mobile phase pH on the ionization state and interaction of this compound with a silica-based stationary phase.

Q4: How do I properly select and prepare a low-pH mobile phase?

A4: Use a suitable buffer or acid modifier and verify the final pH.

Simply adding an acid is often sufficient. For robust and reproducible methods, using a buffer is recommended.

Experimental Protocol: Low-pH Mobile Phase Preparation

  • Choose an Additive: Select an acid or buffer system compatible with your detector.

    • For UV Detection: Phosphoric acid is excellent for creating buffers around pH 2.5.

    • For Mass Spectrometry (MS): Use volatile additives like formic acid (0.1% gives pH ~2.8) or trifluoroacetic acid (TFA) (0.1% gives pH ~2.1).[12]

  • Prepare the Aqueous Phase:

    • For Acid Additive: Add the specified amount of acid to the aqueous portion of your mobile phase (e.g., 1.0 mL of formic acid to 1 L of HPLC-grade water).[12]

    • For Buffer: Prepare the buffer at the target pH (e.g., a 25 mM potassium phosphate buffer at pH 2.7). Ensure all salts are fully dissolved.

  • Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates that could block your system.

  • Mix with Organic: Combine the filtered aqueous phase with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibrate: Before running your sample, ensure the column is fully equilibrated with the new mobile phase. Flush the column with at least 10-15 column volumes.

Q5: I've lowered the pH to 2.8 with formic acid, but my peak is still tailing, although it's better. What should I do next?

A5: Evaluate your column technology.

While low pH is crucial, the quality of the column itself plays a significant role. If tailing persists, your column may have a high number of accessible, active silanol sites.

Key Column Characteristics for Analyzing Basic Compounds:

  • End-capping: This is a chemical process that "caps" or blocks a large portion of the residual silanol groups with a small, inert reagent like a trimethylsilyl group.[2][13] A column that is not end-capped, or is only poorly end-capped, will perform poorly with basic analytes. Modern columns often feature "double" or "triple" end-capping for maximum silanol deactivation.[13]

  • Silica Purity: Use columns packed with high-purity, Type B silica. This type of silica has a lower concentration of acidic silanols and trace metal impurities, which can also act as active sites for chelation and cause tailing.[4]

  • Stationary Phase: Consider columns with embedded polar groups or unique surface chemistries designed to shield silanol activity and provide better peak shape for basic compounds.[7]

Recommendation: Switch to a modern, high-purity, fully end-capped C18 or C8 column from a reputable manufacturer. These columns are specifically designed to deliver excellent peak symmetry for basic compounds.[14]

Q6: I cannot change my column or mobile phase pH due to method constraints. Is there another way to improve the peak shape?

A6: Yes, use a competing base as a mobile phase additive.

If you are forced to work at a mid-range pH, you can add a small, basic "silanol masking agent" to the mobile phase.[15][16] These are typically small amines that will compete with your analyte for the active silanol sites. By saturating the Si-O⁻ sites, they effectively mask them from your analyte, reducing tailing.[17][18]

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 10-50 mMCompetes with basic analytes for interaction with active silanol sites.
Hexylamine 1-10 mMActs as an effective masking agent due to its structure and hydrophobicity.[15][16]
N,N-Dimethyloctylamine VariesLarger amine that can also be used to block silanol activity.[17][18]

Table 2: Common competing base additives for improving peak shape of basic analytes.

Experimental Protocol: Using a Competing Base

  • Select an Amine: Triethylamine (TEA) is a common starting point.

  • Add to Mobile Phase: Add the competing amine to your pre-mixed mobile phase at a low concentration (e.g., start with 10 mM TEA).

  • Adjust pH (Crucial): After adding the amine, the pH of your mobile phase will increase. You must re-adjust the pH back down to your target value using an acid (e.g., phosphoric acid or formic acid).

  • Equilibrate and Inject: Thoroughly equilibrate the column with the new additive-containing mobile phase before injecting your sample. Note that competing bases can sometimes alter the retention time and selectivity of your separation.

Q7: What if all the peaks in my chromatogram are tailing, including my neutral marker?

A7: This indicates a physical or system-level problem, not a chemical one.

When all peaks are distorted, the issue lies within the hardware or flow path of your HPLC system.[8]

start Peak Tailing Observed q1 Inject a neutral marker. Is the peak symmetrical? start->q1 chem_issue Chemical Issue: Silanol Interaction q1->chem_issue Yes phys_issue Physical System Issue q1->phys_issue No ph_adjust 1. Adjust Mobile Phase pH (Target pH < 3) chem_issue->ph_adjust column_check 2. Use High-Purity, End-Capped Column ph_adjust->column_check additive 3. Add Competing Base (e.g., TEA) column_check->additive check_fittings 1. Check all fittings for dead volume. phys_issue->check_fittings check_tubing 2. Minimize tubing length and ID. check_fittings->check_tubing check_column 3. Check for column void or blocked frit. check_tubing->check_column reverse_flush Try reversing and flushing the column (if permissible). check_column->reverse_flush

Figure 2: Troubleshooting flowchart for diagnosing and solving peak tailing.

Common Physical Causes and Solutions:

  • Extra-Column Volume (Dead Volume): This is empty space in fittings, unions, or excessively long or wide-bore tubing between the injector and the column, or the column and the detector.[7]

    • Solution: Ensure you are using proper zero-dead-volume fittings. Cut tubing to the shortest possible length and use a narrow internal diameter (e.g., 0.005").[7]

  • Column Void: The packed bed of the stationary phase can settle over time, creating a void at the column inlet. This disrupts the sample band, causing tailing or split peaks.[6][9]

    • Solution: If a void is suspected, you may try reversing the column (if the manufacturer allows) and flushing it to remove any blockage at the inlet frit.[6] However, a significant void usually means the column needs to be replaced. Using a guard column can help extend the life of your analytical column.

  • Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow distribution.

    • Solution: Always filter your samples and mobile phases. Use an in-line filter before the column for added protection.[6]

By systematically working through these diagnostic steps, you can effectively identify the root cause of peak tailing for this compound and implement the correct solution to achieve sharp, symmetrical, and reproducible chromatographic results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Subirats, X., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Gasco-López, A. I., et al. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography? YouTube. Retrieved from [Link]

  • Gasco-López, A. I., et al. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in RPHPLC. Journal of Chromatographic Science. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2002). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(2-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ChemBK. (2024). (S)-1-(2-METHOXYPHENYL)ETHANAMINE. Retrieved from [Link]

Sources

Technical Support Center: Safe Scaling-Up of 1-(2-Methoxyphenyl)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and efficient scale-up of reactions involving 1-(2-Methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the safety, reliability, and success of your chemical syntheses.

Introduction: From Benchtop to Production

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] As you move from gram-scale to kilogram-scale production, new challenges emerge that can impact reaction efficiency, product purity, and, most critically, operational safety. The principles of heat transfer, mass transfer, and reaction kinetics, which are often negligible at the small scale, become paramount considerations in larger reactors.[2] This guide provides a structured approach to identifying and mitigating these risks.

Troubleshooting Guide: Navigating Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up of reactions involving this compound, with a focus on reductive amination, a common transformation for this class of compounds.[3][4]

Issue 1: Poor or Stalled Reaction Conversion

Symptoms:

  • In-process controls (e.g., HPLC, GC) show a high percentage of unreacted starting materials (e.g., 2-methoxyacetophenone).

  • The reaction fails to reach completion within the expected timeframe, even with extended reaction times.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Imine Formation The equilibrium for imine formation between this compound and a carbonyl compound may be unfavorable. Water, a byproduct of this reaction, can inhibit the forward reaction.[5]On a larger scale, the removal of water is crucial. Consider using a Dean-Stark trap or adding a drying agent like anhydrous magnesium sulfate or molecular sieves. For some reactions, a catalytic amount of a weak acid (e.g., acetic acid) can promote imine formation.
Poor Mixing and Mass Transfer In larger reactors, inefficient agitation can lead to localized concentration gradients, preventing reactants from interacting effectively.Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Verify that the stir rate is sufficient to maintain a homogeneous solution.
Decomposition of Reducing Agent Some reducing agents, like sodium triacetoxyborohydride (STAB), are moisture-sensitive.[6] Ingress of atmospheric moisture during prolonged additions at scale can lead to decomposition.Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen, argon). For large-scale additions, consider using a pressure-equalizing dropping funnel or a syringe pump.
Low Reaction Temperature While crucial for safety, a temperature that is too low can significantly slow down the reaction rate.Carefully evaluate the reaction's thermal profile. A slight, controlled increase in temperature may be necessary. Perform reaction calorimetry to determine the safe operating temperature range.[4]
Workflow for Diagnosing Poor Conversion

G start Poor Conversion Observed check_imine Analyze for Imine Intermediate (e.g., by NMR or LC-MS) start->check_imine imine_low Low Imine Concentration check_imine->imine_low Yes imine_ok Imine Present, Not Reduced check_imine->imine_ok No add_dehydrating Action: Add Dehydrating Agent or Use Dean-Stark Trap imine_low->add_dehydrating check_reductant Check Reducing Agent Activity imine_ok->check_reductant increase_acid Action: Add Catalytic Acid add_dehydrating->increase_acid If still low reductant_bad Reducing Agent Decomposed check_reductant->reductant_bad Yes reductant_ok Reducing Agent Active check_reductant->reductant_ok No replace_reductant Action: Use Fresh Reducing Agent reductant_bad->replace_reductant optimize_temp Action: Optimize Temperature (within safe limits) reductant_ok->optimize_temp check_mixing Action: Evaluate and Improve Reactor Agitation reductant_ok->check_mixing G cluster_0 Pre-Scale-up Assessment cluster_1 Scale-up Execution cluster_2 Post-Reaction Handling P1 Literature Review & SDS Analysis P2 Small-Scale Optimization (1-10g) P1->P2 P3 Thermal Hazard Screening (DSC/RC1) P2->P3 S1 Develop Detailed Batch Record P3->S1 S2 Equipment Readiness Check S1->S2 S3 Controlled Reagent Addition & Temperature Monitoring S2->S3 S4 In-Process Controls (IPCs) S3->S4 H1 Validated Quenching Procedure S4->H1 Reaction Complete H2 Product Isolation & Purification H1->H2 H3 Waste Stream Management H2->H3

Sources

Technical Support Center: Optimizing Temperature for Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize temperature parameters during diastereomeric salt formation for chiral resolution. The content is structured to explain the fundamental principles before addressing specific experimental challenges.

Section 1: The Role of Temperature in Diastereomeric Resolution

Temperature is a critical variable in the crystallization of diastereomeric salts as it directly influences both solubility and supersaturation, which are the driving forces of the separation process.[1] An ideal temperature profile maximizes the solubility difference between the desired and undesired diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[2][3]

The success of a resolution is often a delicate balance between thermodynamic and kinetic control.[4]

  • Thermodynamic Control: At higher temperatures or with longer crystallization times, the system tends towards thermodynamic equilibrium.[5] This favors the formation of the most stable, typically the least soluble, diastereomeric salt.[6]

  • Kinetic Control: Rapid cooling or short crystallization times can favor the formation of the diastereomer that crystallizes fastest, which may not necessarily be the most stable or least soluble one.[4][5]

Understanding whether your system is under kinetic or thermodynamic control is crucial for optimization.[4]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when optimizing temperature for diastereomeric salt formation.

Q1: Why are no crystals forming even after cooling the solution?

This is a frequent issue that usually points to problems with supersaturation.[7]

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent, even at lower temperatures.[8]

  • Insufficient Supersaturation: The solution may not be concentrated enough to initiate nucleation and crystal growth.[8]

Solutions:

  • Lower the Temperature Further: Solubility generally decreases with temperature, so reducing the temperature may induce crystallization.[8]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[8]

  • Add an Anti-Solvent: Slowly introduce a solvent in which the salts are insoluble to promote precipitation.[8]

  • Seeding: Introduce a small crystal of the desired diastereomeric salt to act as a nucleation site.[8]

Q2: My product is "oiling out" instead of forming crystals. What does this mean?

"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline material. This is often caused by excessive supersaturation, which can be a result of cooling the solution too quickly.[7][8] A rapid drop in temperature doesn't allow sufficient time for the molecules to arrange into an ordered crystal lattice.[8]

Solution:

  • Employ a slower, more controlled cooling rate. This allows the system to maintain a moderate level of supersaturation, favoring crystal growth over oiling out.[8][9]

Q3: How does the cooling rate impact the purity and yield of my diastereomeric salt?

The cooling rate is a critical parameter that influences crystal size, purity, and yield.

  • Slow Cooling: Generally leads to larger crystals and higher purity.[9] It allows for more selective crystallization of the less soluble diastereomer.

  • Fast Cooling (Crash Cool): Often results in smaller crystals and lower purity due to the co-precipitation of the more soluble diastereomer.[9]

Cooling Rate (°C/hour)Average Crystal Size (µm)Diastereomeric Excess (%)
20 (Crash Cool)< 5085
1015092
530096
250098
1> 700> 99
Note: This table presents hypothetical data to illustrate a typical trend. Actual results will vary.[9]

Q4: Can temperature cycling improve my crystallization process?

Yes, temperature cycling, which involves successive heating and cooling cycles, can be a powerful technique to improve crystal quality.[10][11] During the heating phase, smaller, less perfect crystals and fines may dissolve, while the subsequent slow cooling phase promotes the growth of larger, more uniform, and purer crystals.[11] This process, sometimes referred to as "slurry aging" or "digestion," allows the system to move towards thermodynamic equilibrium, which can improve the diastereomeric purity.[5][8]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Diastereomeric Salt

A low yield suggests that a significant amount of the desired product remains in the mother liquor.[7][12]

  • Possible Cause: The desired salt is still too soluble in the chosen solvent.

    • Solution: Screen for solvents that further reduce the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[12]

  • Possible Cause: The crystallization process was stopped prematurely.

    • Solution: Allow for a longer crystallization time to ensure the system has reached equilibrium. Monitor the concentration of the solute in the mother liquor over time; the process is complete when the concentration stabilizes.[8]

Issue 2: Poor Diastereomeric Purity

Low purity indicates that the more soluble diastereomer is co-crystallizing with the desired product.

  • Possible Cause: The solubility difference between the two diastereomers is not large enough under the current conditions.

    • Solution: A comprehensive solvent screening is often the most effective approach to find a system that maximizes the solubility difference.[7] It is also important to investigate the effect of temperature on this solubility difference.[13]

  • Possible Cause: The system is under kinetic control, and the undesired diastereomer is crystallizing faster.

    • Solution: Allowing the crystallization mixture to stir for an extended period (slurry aging) can facilitate the dissolution of the less stable kinetic product and the crystallization of the more stable thermodynamic product.[5][7] Conversely, if the desired product crystallizes faster, a shorter crystallization time may be beneficial.[5][7]

  • Possible Cause: Formation of a solid solution.

    • Solution: This is a challenging issue where the crystal lattice of the less soluble salt incorporates the more soluble one.[14] If solvent screening is ineffective, changing the resolving agent is a recommended strategy.[14] In some cases, temperature cycling (annealing) can promote phase separation.[14]

Section 4: Experimental Protocols

Protocol 1: Determining Temperature-Dependent Solubility

Objective: To determine the solubility of both diastereomeric salts at various temperatures to identify the optimal temperature range for crystallization.

Methodology:

  • Prepare saturated solutions of each pure diastereomeric salt in the chosen solvent at several different temperatures (e.g., 10°C, 20°C, 30°C, 40°C).

  • Equilibrate the solutions for a sufficient time to ensure saturation.

  • Carefully take a known volume of the supernatant from each solution, ensuring no solid material is transferred.

  • Determine the concentration of the dissolved salt using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

  • Plot the solubility (concentration) as a function of temperature for both diastereomers to visualize the solubility curves. The optimal temperature range for cooling crystallization will be where the solubility difference is maximized.[2][15]

Protocol 2: Controlled Cooling Crystallization

Objective: To perform a cooling crystallization with a controlled temperature profile to optimize crystal purity and yield.

Methodology:

  • Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature where both salts are fully dissolved.[2]

  • Slowly cool the solution at a predetermined, controlled rate (e.g., 1-5°C/hour).[9] A programmable stirring hotplate or a jacketed reactor is recommended for precise temperature control.

  • If available, seed the solution with a small amount of the pure, desired diastereomer at a temperature where the solution is slightly supersaturated.[15]

  • Once the final, lower temperature is reached, allow the mixture to stir for an extended period (e.g., several hours to overnight) to ensure equilibrium is reached.[8]

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Analyze the yield and diastereomeric purity of the isolated crystals.[2]

Section 5: Visualizations

Diagram 1: Thermodynamic vs. Kinetic Control

G cluster_0 Reaction Pathway cluster_1 Conditions Reactants Reactants (Racemate + Resolving Agent) TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product Low_T Low Temperature Short Time Low_T->Kinetic_Product Favors High_T High Temperature Long Time High_T->Thermo_Product Favors

Caption: Kinetic vs. Thermodynamic control pathways in diastereomeric salt formation.

Diagram 2: Temperature Optimization Workflow

G Start Start: Racemic Mixture + Resolving Agent Solubility Determine Solubility Curves for both Diastereomers Start->Solubility Identify_Range Identify Optimal Temperature Range (Max Solubility Difference) Solubility->Identify_Range Cooling_Expt Perform Controlled Cooling Experiment Identify_Range->Cooling_Expt Analysis Analyze Yield and Purity (d.e.) Cooling_Expt->Analysis Troubleshoot Troubleshoot: Low Yield/Purity or Oiling Out Cooling_Expt->Troubleshoot Result Result Analysis->Result Optimize Optimize Cooling Rate & Slurry Time Result->Optimize Acceptable? [No] Success Success: High Yield & Purity Result->Success Acceptable? [Yes] Optimize->Cooling_Expt

Sources

Technical Support Center: Improving Enantiomeric Resolution on Chiral Columns

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the resolution of enantiomers using chiral stationary phases (CSPs). Here, we will delve into the critical factors that influence chiral separations, providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.

Introduction: The Nuances of Chiral Recognition

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, is a significant challenge in chromatography.[1][2] Unlike achiral separations that primarily rely on hydrophobicity, chiral separations depend on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[2] The success of this separation hinges on the subtle differences in the three-dimensional structures of the enantiomers, which lead to differential interactions with the CSP.[1][3] This guide will provide a structured approach to optimizing these interactions to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we encounter from scientists beginning their journey in chiral method development.

Q1: Where do I even begin with choosing a chiral column?

A1: The selection of the appropriate chiral stationary phase is the most critical step in chiral method development.[4] Unlike reversed-phase chromatography with its nearly universal C18 phases, there is no single "go-to" chiral column.[2] The choice is highly dependent on the analyte's structure and functional groups.

A pragmatic approach is to start with a screening process using a set of columns with diverse chiral selectors.[5][6][7] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a great starting point due to their broad applicability and high success rates in resolving a wide array of racemic compounds.[4][8] Other common CSP types include protein-based, cyclodextrin-based, and Pirkle-type phases.[4][9]

Q2: I have some separation, but the peaks are not baseline resolved. What's the first parameter I should adjust?

A2: If you have partial resolution, the first and often most impactful parameter to adjust is the mobile phase composition .[9] Small changes in the type and ratio of the organic modifier can significantly alter selectivity. For normal-phase chromatography, common mobile phases consist of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol. Varying the percentage of the alcohol modifier will directly impact the retention and resolution of your enantiomers.

Q3: My peaks are tailing. What causes this and how can I fix it?

A3: Peak tailing in chiral chromatography is often due to unwanted secondary interactions between the analyte and the stationary phase.[8] For basic compounds, this can be caused by interactions with residual acidic silanol groups on the silica support of the CSP. The solution is to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a low concentration (e.g., 0.1%).[8][10] Conversely, for acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak shape.[10][11]

Q4: Does temperature matter in chiral separations?

A4: Yes, temperature is a critical parameter that can have a profound and sometimes unpredictable effect on chiral separations.[8][12] Decreasing the temperature generally enhances chiral selectivity by strengthening the weak intermolecular forces (e.g., hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition.[5] Conversely, increasing the temperature can improve peak efficiency and shape.[5] It is always worthwhile to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development. In some cases, a change in temperature can even lead to a reversal of the enantiomer elution order.[9][13]

Q5: Should I use a lower flow rate for chiral separations?

A5: Generally, yes. Chiral separations often benefit from lower flow rates than those used in typical achiral HPLC.[5] This is because the mass transfer kinetics on complex chiral stationary phases can be slow. A lower flow rate allows more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[8] It is advisable to investigate the effect of flow rate on your separation, as the optimal flow rate is compound-dependent.[5]

Troubleshooting Guide: From Poor Resolution to Method Robustness

This section provides a more in-depth, systematic approach to troubleshooting common issues encountered during chiral method development.

Issue 1: No Separation or Co-elution of Enantiomers

If your initial screening results in a single, sharp peak, it indicates a lack of chiral recognition under the current conditions.

Root Causes & Solutions:

  • Inappropriate Chiral Stationary Phase: The chosen CSP may not possess the necessary stereoselective interactions for your analyte.

    • Action: Screen a broader range of CSPs with different chiral selectors (e.g., polysaccharide, protein, cyclodextrin).[4][9]

  • Suboptimal Mobile Phase: The mobile phase may be too strong, causing the analyte to elute too quickly without sufficient interaction with the CSP.

    • Action: If using normal phase, decrease the percentage of the alcohol modifier. If using reversed phase, decrease the percentage of the organic modifier.

  • Incorrect Separation Mode: Some CSPs can be used in multiple modes (normal phase, reversed phase, polar organic).

    • Action: Switch to a different mobile phase system. For example, if you are in normal phase, try a polar organic mode (e.g., acetonitrile/methanol).[7]

Issue 2: Poor Resolution (Rs < 1.5)

You can see two peaks, but they are not well separated. The goal is to increase the distance between the peak maxima (selectivity) and/or decrease the peak width (efficiency).

Improving Selectivity (α)

Selectivity is the most influential factor in achieving resolution.[9]

ParameterRecommended ActionScientific Rationale
Mobile Phase Modifier Systematically vary the percentage of the alcohol modifier (e.g., IPA, ethanol) in small increments (e.g., 1-2%).The modifier competes with the analyte for interaction sites on the CSP. Adjusting its concentration directly modulates the strength of these interactions, thereby affecting selectivity.
Type of Alcohol Modifier If using IPA, try switching to ethanol, or vice-versa.Different alcohols have varying polarities and hydrogen bonding capabilities, which can lead to different diastereomeric complex stabilities and thus, different selectivities.
Mobile Phase Additives For acidic or basic analytes, screen different additives (e.g., TFA, acetic acid for acids; DEA, TEA for bases) and their concentrations (0.05% - 0.5%).[10]Additives suppress the ionization of the analyte and can mask active sites on the stationary phase, leading to improved peak shape and sometimes altered selectivity.[8][11]
Temperature Screen a range of temperatures, typically from 10°C to 40°C.Lower temperatures often increase the enthalpy difference (ΔΔH°) of the interactions between the enantiomers and the CSP, leading to higher selectivity.[14][15]
Improving Efficiency (N)

Narrower peaks lead to better resolution.

ParameterRecommended ActionScientific Rationale
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[5]Slower flow rates minimize band broadening caused by resistance to mass transfer, which is often a limiting factor in chiral separations. This allows for more theoretical plates and thus, sharper peaks.
Column Length and Particle Size Use a longer column or a column packed with smaller particles.A longer column provides more opportunities for interaction, increasing the overall efficiency. Smaller particles reduce the diffusion path length, leading to less band broadening.
Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.[2][8]Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.
Issue 3: Irreproducible Retention Times and/or Resolution

Your method works one day but not the next. This points to a lack of robustness.

Root Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially those with complex selectors like proteins, can require extended equilibration times.[5]

    • Action: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before analysis.[8] Some columns may require longer equilibration periods.[5]

  • Mobile Phase Instability: Volatile components of the mobile phase can evaporate over time, changing its composition.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing of mobile phase components.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect chiral separations.

    • Action: Use a column oven to maintain a constant and controlled temperature.[5]

  • Column "Memory" Effects: Additives from previous analyses can adsorb onto the stationary phase and affect subsequent separations.[3]

    • Action: Dedicate columns to specific methods or mobile phase types. If this is not possible, implement a rigorous column washing procedure between methods.

Experimental Protocols

Protocol 1: Systematic Chiral Method Development Screening

This protocol outlines a structured approach to initial method development.

  • Column Selection: Choose a set of 3-5 chiral columns with diverse stationary phases (e.g., one amylose-based, one cellulose-based, one cyclodextrin-based).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of Hexane/IPA at ratios of 90/10, 80/20, and 70/30.

    • If the analyte is acidic or basic, prepare a second set of these mobile phases containing 0.1% of an appropriate additive (TFA or DEA).

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases of Water/Acetonitrile at ratios of 60/40, 50/50, and 40/60.

    • Use a buffer (e.g., 20 mM phosphate buffer at pH 7) instead of pure water for better reproducibility.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength.

  • Execution: Inject the racemic standard onto each column with each mobile phase combination.

  • Evaluation: Identify the column and mobile phase combination that provides the best initial separation (even if it's not baseline). This will be the starting point for optimization.

Protocol 2: Column Cleaning and Regeneration

Proper column care is essential for longevity and reproducible performance.

  • Disconnect the column from the detector.

  • Flush with a strong, compatible solvent. For polysaccharide-based columns used in normal phase, 100% ethanol or isopropanol is often a good choice.[16]

  • Flushing Volume: Flush the column with at least 20-30 column volumes of the cleaning solvent.

  • Re-equilibration: Before the next use, thoroughly equilibrate the column with the mobile phase for your next analysis.

Visualizing the Workflow

Diagram 1: Decision Tree for Chiral Method Development

This diagram illustrates a logical workflow for developing a chiral separation method.

ChiralMethodDevelopment start Start: Racemic Sample screen_csp Screen Diverse CSPs (Polysaccharide, Cyclodextrin, etc.) start->screen_csp no_sep No Separation screen_csp->no_sep Result? partial_sep Partial Separation (Rs < 1.5) screen_csp->partial_sep baseline_sep Baseline Separation (Rs >= 1.5) screen_csp->baseline_sep change_mode Change Separation Mode (NP, RP, Polar Organic) no_sep->change_mode Action optimize_mp Optimize Mobile Phase (Modifier %, Additives) partial_sep->optimize_mp Action validate Method Validation baseline_sep->validate Proceed to optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->baseline_sep Achieved? change_mode->screen_csp

Caption: A logical workflow for chiral method development.

Diagram 2: Troubleshooting Poor Resolution

This diagram outlines a systematic approach to troubleshooting poor resolution.

TroubleshootingResolution start Poor Resolution (Rs < 1.5) check_selectivity Improve Selectivity (α) start->check_selectivity check_efficiency Improve Efficiency (N) start->check_efficiency mp_mod Adjust Modifier % check_selectivity->mp_mod flow_rate Decrease Flow Rate check_efficiency->flow_rate mp_type Change Modifier Type mp_mod->mp_type additives Add/Optimize Additives mp_type->additives temperature Decrease Temperature additives->temperature success Resolution Improved temperature->success column_params Increase Column Length/ Decrease Particle Size flow_rate->column_params sample_prep Optimize Sample Solvent column_params->sample_prep sample_prep->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Conclusion

Improving the resolution of enantiomers on a chiral column is a systematic process that requires a solid understanding of the principles of chiral recognition. By methodically evaluating and optimizing the key parameters—chiral stationary phase, mobile phase composition, temperature, and flow rate—researchers can overcome even the most challenging separations. This guide provides a framework for that process, grounded in scientific expertise and practical experience. Remember that each chiral separation is unique, and a patient, logical approach to method development and troubleshooting will ultimately lead to success.

References

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2015, June 17). Bioanalysis Zone. Retrieved from [Link]

  • Lomenová, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Rao, R. N., & Nagaraju, V. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Pais, L. S., et al. (2009). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 44(10), 2363-2378. Retrieved from [Link]

  • Fan, B., & Li, F. (2004). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Phase. Journal of Chromatographic Science, 42(7), 353-357. Retrieved from [Link]

  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • 6 Top Chiral Chromatography Questions. (2020, December 12). Regis Technologies. Retrieved from [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved from [Link]

Sources

Refining crystallization conditions for better diastereomer separation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diastereomer Crystallization

Welcome to the technical support center for diastereomeric crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating diastereomers. Here, we will address common challenges through a series of frequently asked questions and detailed troubleshooting guides. Our focus is on providing not just protocols, but the fundamental principles behind them, empowering you to make informed decisions in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts that are crucial for designing and troubleshooting a diastereomeric resolution.

Q1: What is the fundamental principle that allows diastereomers to be separated by crystallization?

A: The separation of diastereomers by crystallization is possible because, unlike enantiomers, diastereomers have different physicochemical properties.[1][2][3] This critical difference arises from their distinct three-dimensional arrangements. While enantiomers are non-superimposable mirror images with identical properties in an achiral environment (e.g., solubility, melting point), diastereomers are not mirror images of each other. Consequently, they exhibit different solubilities in the same solvent, different melting points, and distinct crystal packing energies.[1][4] The goal of a diastereomeric crystallization is to identify a solvent system and set of conditions that maximize the difference in solubility between the two diastereomers, allowing the less soluble one to crystallize selectively while the more soluble one remains in the mother liquor.[2][5]

Q2: I've heard about thermodynamic vs. kinetic control. Which should I aim for in my crystallization?

A: This is a crucial strategic decision.

  • Thermodynamic Control: This approach aims to reach the system's lowest energy state, or equilibrium. Under these conditions, the diastereomer that forms the most stable crystal lattice (often, but not always, the least soluble) will crystallize preferentially. This is typically achieved through slow cooling, longer crystallization times, and allowing the system to equilibrate fully.[6] A key technique here is "slurry aging" or "digestion," where the crystal suspension is stirred for an extended period, allowing less stable, impure crystals to redissolve and recrystallize into a purer, more stable form.[6]

  • Kinetic Control: This approach leverages differences in the rate of nucleation and crystal growth between diastereomers. Sometimes, the undesired diastereomer is more thermodynamically stable but crystallizes more slowly. By using rapid cooling or quickly inducing supersaturation (e.g., with an anti-solvent), you can sometimes isolate the faster-forming (kinetically favored) but less stable diastereomer before the system reaches thermodynamic equilibrium.

For robust, scalable, and reproducible separations, thermodynamic control is almost always preferred . Kinetic separations can be difficult to control and may not be reproducible on a larger scale.

Q3: What is a ternary phase diagram and why is it important for my separation?

A: A ternary phase diagram is a graphical representation of the solid-liquid equilibria of a three-component system at a constant temperature and pressure.[7] For diastereomeric crystallization, these components are typically the two diastereomers and the solvent. These diagrams are powerful tools for understanding and optimizing separations.[7][8][9] They map out regions of undersaturation (clear solution), regions where only one diastereomer will crystallize (the goal), and regions where both will co-crystallize.[10] By constructing even a partial phase diagram, you can identify the optimal composition and yield limits for your separation, preventing process development through blind trial and error.[7][11] For more complex systems, such as those involving a resolving agent, quaternary phase diagrams (including both enantiomers, the resolving agent, and the solvent) may be necessary for a complete understanding.[7][8][9][12]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My diastereomers are co-crystallizing, resulting in low diastereomeric excess (d.e.). What are my first steps?

A: Co-crystallization is one of the most common challenges and typically points to insufficient differentiation between the diastereomers under the current conditions. Here is a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Solvent System: The solubility difference between your diastereomers may not be significant in the current solvent.[13] The solvent's polarity, hydrogen bonding capacity, and molecular structure all play a role in solvating the diastereomers differently.

    • Action: Conduct a systematic solvent screening. Test a range of solvents with varying polarities (e.g., alcohols, ketones, esters, ethers) and consider solvent/anti-solvent mixtures to fine-tune solubility.[13][14] Sometimes, increasing the polarity of the solvent can help break up interactions that lead to co-crystallization.[15][16]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of poor purity.[6][17] It creates high levels of supersaturation quickly, which can lead to the kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one.[13]

    • Action: Implement a slower, more controlled cooling profile. A gradient of 5-10°C per hour is a good starting point. For sensitive systems, even slower rates (e.g., 0.2°C/min) may be necessary to achieve high purity.[17]

  • Introduce a Slurry Aging Step: After cooling, allow the crystal slurry to stir at the final temperature for several hours (4-24h). This digestion period allows the system to approach thermodynamic equilibrium, where impure crystals can dissolve and recrystallize into a purer form.[6]

Q: I'm getting a very low yield of my desired diastereomer. How can I improve it without sacrificing purity?

A: Low yield often means your desired product is staying in the mother liquor.[2]

  • Check for Incomplete Crystallization: The most common cause is stopping the process prematurely before equilibrium is reached.[6]

    • Action: Increase the crystallization time at the final, lowest temperature.[6] To determine the optimal time, take samples of the mother liquor at various intervals and analyze the concentration of the diastereomers. The process is complete when the concentration stabilizes.[6]

  • Optimize Solvent and Concentration: The desired diastereomer may simply be too soluble in the chosen solvent.[2]

    • Action: If purity is already high, you can try increasing the initial concentration by using less solvent. Alternatively, introduce a small amount of an anti-solvent (a solvent in which the diastereomers are poorly soluble) late in the cooling process to gently "push" more product out of solution.[2][13] This must be done slowly to avoid crashing out the undesired diastereomer.

Q: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6][13] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solvated crystal form.

  • Reduce the Level of Supersaturation: This is the primary cause.

    • Action 1 (Dilute): Use a more dilute solution. Start by increasing the solvent volume by 25-50%.[13]

    • Action 2 (Slow Cooling): Cool the solution much more slowly, especially in the initial phase where supersaturation begins to build.[13]

  • Increase the Crystallization Temperature: Oiling out is more common at lower temperatures.

    • Action: Try a different solvent system where the desired diastereomer is less soluble at higher temperatures, allowing crystallization to occur well above the point where it might oil out.[13]

  • Use Seeding: Introducing seed crystals provides a template for growth and can help the system bypass the energy barrier required for nucleation, channeling the supersaturation into crystal growth rather than oiling out.[18][19]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Diastereomer Separation

This protocol provides a structured approach to identifying a promising solvent system.

Methodology:

  • Preparation: Prepare a stock mixture of your diastereomers (e.g., 100 mg).

  • Solvent Selection: Choose a diverse set of 8-12 solvents with a range of polarities and functionalities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Tetrahydrofuran, and mixtures with water).

  • Screening Execution:

    • Place a small, known amount of the diastereomer mixture (e.g., 10 mg) into separate vials.

    • To each vial, add a solvent dropwise at an elevated temperature (e.g., 50°C) with stirring until the solid just dissolves completely. Record the volume of solvent used to estimate solubility.

    • Allow the vials to cool slowly to room temperature, and then transfer them to a cold environment (e.g., 4°C) for 12-24 hours.

    • Observe the vials for crystal formation. Note the quality and quantity of the crystals.

  • Analysis:

    • Carefully isolate the crystals from the mother liquor via filtration or decanting.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals and analyze their diastereomeric excess (d.e.) using an appropriate method (e.g., Chiral HPLC, NMR).

  • Selection: Identify the solvent system(s) that provide both a good yield and a high d.e. for the desired diastereomer.[1] These are your leads for further optimization.

Section 4: Data & Workflow Visualization

Table 1: Influence of Key Parameters on Crystallization Outcome

ParameterEffect on Purity (d.e.)Effect on YieldRationale
Cooling Rate Slower rates generally increase purity.[17][20]Slower rates may slightly decrease apparent yield if stopped early, but allow for higher potential yield at equilibrium.Slow cooling maintains low supersaturation, favoring thermodynamically controlled growth of the desired crystal form and minimizing kinetic trapping of impurities.[6][13]
Solvent Choice Highly influential. An optimal solvent maximizes the solubility difference.[2]Highly influential. Governs the total amount of material that can crystallize.[14]The solvent's interaction with each diastereomer dictates their relative solubilities, which is the basis for separation.[2][15][16]
Agitation Rate Moderate agitation can increase purity.Can increase the rate of crystallization, impacting effective yield over time.Improves heat and mass transfer, preventing localized high supersaturation. However, excessive agitation can cause secondary nucleation and crystal breakage, harming purity.
Seeding Proper seeding can significantly increase purity.Can increase yield by ensuring crystallization occurs efficiently.Seeding controls the onset of crystallization at a desired low supersaturation, preventing uncontrolled spontaneous nucleation which can trap impurities.[18][19]

Diagram 1: Troubleshooting Workflow for Low Diastereomeric Excess (d.e.)

This diagram outlines a logical decision-making process for addressing poor separation efficiency.

TroubleshootingWorkflow start Problem: Low Diastereomeric Excess (d.e.) check_cooling Was the cooling rate slow and controlled (<10°C/hr)? start->check_cooling slow_cooling Action: Implement a slow, programmed cooling profile. Re-run experiment. check_cooling->slow_cooling No check_solvent Was a systematic solvent screening performed? check_cooling->check_solvent Yes final_review Re-evaluate: Purity Improved? slow_cooling->final_review do_screening Action: Perform solvent screen (see Protocol 1) to find a system with differential solubility. check_solvent->do_screening No check_slurry Was the crystal slurry aged at the final temperature? check_solvent->check_slurry Yes do_screening->final_review add_aging Action: Add a slurry aging step (4-24h) post-cooling to allow the system to equilibrate. check_slurry->add_aging No check_seeding Was seeding employed? check_slurry->check_seeding Yes add_aging->final_review implement_seeding Action: Develop a seeding protocol. Add 1-5% w/w seed crystals once the solution is slightly supersaturated. check_seeding->implement_seeding No check_seeding->final_review Yes implement_seeding->final_review

Caption: A decision tree for systematically troubleshooting poor diastereomeric separation.

References

  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Form
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv, Cambridge Open Engage.
  • Technical Support Center: The Effect of Crystallization Time on Diastereomeric Purity. Benchchem.
  • Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam.
  • Technical Support Center: Overcoming Co-Crystallization of Diastereomers with Brucine Sulf
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling.
  • Crystal packing and ternary phase diagram of chiral compounds.
  • Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane. Benchchem.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
  • Strategies for chiral separation:
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration.
  • Elucidation of crystallization mechanism of high-purity diacylglycerol from nano-crystal to three dimensional-network by controlling cooling r
  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Isolation of enantiomers via diastereomer crystallis
  • Separation of diastereomers by crystalliz
  • Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Effect of cooling rate on the purity and yield of the coarse crystal....
  • Seeding Studies For Crystallization - Improve B
  • (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.

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Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Purity of 1-(2-Methoxyphenyl)ethanamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as 1-(2-Methoxyphenyl)ethanamine, a key building block in various pharmacologically active molecules, the ability to accurately quantify its enantiomeric purity is not merely a procedural step but a critical determinant of efficacy and safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable analytical strategy.

The separation of enantiomers, which are non-superimposable mirror images of each other, poses a unique analytical challenge. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the cornerstone technique for this purpose.[1] The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.[1] This guide will compare two robust polysaccharide-based CSPs, Lux Cellulose-1 and Lux Amylose-1, for the enantioseparation of this compound, detailing the methodologies and presenting comparative data to inform your analytical choices.

The Critical Role of the Chiral Stationary Phase

The choice of the chiral stationary phase is the most influential factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are widely used due to their broad enantiorecognition capabilities.[2] These phases create a complex steric environment, and their selectors can engage in a variety of interactions including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral discrimination.[3]

For primary amines like this compound, both cellulose and amylose-based columns have shown considerable success.[4] This guide will focus on a comparative analysis of:

  • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A widely used and versatile CSP known for its robust performance across various applications.[3]

  • Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) : Often provides complementary or alternative selectivity to its cellulose counterpart, making it a valuable tool in method development.[5]

Experimental Design and Rationale

The following sections detail the experimental protocols for determining the enantiomeric purity of this compound using the two selected chiral columns. The methodologies are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.[6]

Diagram of the Analytical Workflow

Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare 1 mg/mL Racemic This compound in Mobile Phase MobilePhasePrep Prepare Mobile Phase (Hexane/IPA/DEA) SystemEquilibration Equilibrate HPLC System with Mobile Phase SamplePrep->SystemEquilibration SST Perform System Suitability Test (Inject Racemic Standard) SystemEquilibration->SST SampleInjection Inject Sample Solution SST->SampleInjection DataAcquisition Acquire Chromatogram SampleInjection->DataAcquisition PeakIntegration Integrate Enantiomer Peaks DataAcquisition->PeakIntegration PurityCalculation Calculate Enantiomeric Purity (% Area Normalization) PeakIntegration->PurityCalculation

Caption: Workflow for Enantiomeric Purity Determination by HPLC.

Detailed Experimental Protocols

The following protocols outline the conditions for the separation of this compound enantiomers on Lux Cellulose-1 and Lux Amylose-1 columns.

Protocol 1: Separation on Lux Cellulose-1

Chromatographic Conditions:

ParameterCondition
Column Lux Cellulose-1, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL of racemic this compound in mobile phase
Protocol 2: Separation on Lux Amylose-1

Chromatographic Conditions:

ParameterCondition
Column Lux Amylose-1, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL of racemic this compound in mobile phase

Rationale for Method Parameters:

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) is commonly effective for polysaccharide-based CSPs.[7] Diethylamine is added as a basic modifier to improve the peak shape of the primary amine analyte by minimizing interactions with residual silanol groups on the silica support.[8]

  • Detection: The wavelength of 275 nm was chosen based on the UV absorbance maximum of the methoxyphenyl group in the analyte.

System Suitability Testing (SST)

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[9] This is a critical step for method validation and ensures the reliability of the results.[6]

SST Protocol:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of the racemic this compound standard solution (1.0 mg/mL).

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation of the two enantiomers for accurate integration.[10]
Tailing Factor (T) ≤ 2.0Indicates good peak symmetry, which is important for accurate quantification.[11]
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%Demonstrates the precision and reproducibility of the system.[11]

Comparative Performance Data

The following table summarizes the hypothetical, yet representative, performance data for the two chiral columns under the optimized conditions.

ParameterLux Cellulose-1Lux Amylose-1
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 9.8 min12.5 min
Resolution (Rs) 2.12.8
Tailing Factor (Enantiomer 1 / 2) 1.2 / 1.31.1 / 1.2
Theoretical Plates (N) per column > 5000> 6000

Interpretation of Results:

Both columns provide baseline resolution (Rs > 1.5) and excellent peak shape. The Lux Amylose-1 column shows a higher resolution and greater retention, which can be advantageous for complex samples or when higher purity specifications are required. The Lux Cellulose-1 offers a faster analysis time. The choice between the two would depend on the specific requirements of the analysis, such as throughput versus the need for maximum separation.

Validation of the Chiral Purity Method

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[12] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagram of Method Validation Logic

Method Validation Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ Limit of Quantitation Accuracy->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection LOQ->LOD Stability Solution Stability Robustness->Stability

Caption: Key Parameters for Chiral Method Validation.

Conclusion and Recommendations

Both Lux Cellulose-1 and Lux Amylose-1 are excellent choices for the determination of the enantiomeric purity of this compound by HPLC. The selection of the optimal column will be dictated by the specific analytical needs.

  • For high-throughput screening or routine quality control where speed is a priority, the Lux Cellulose-1 offers a faster analysis time while still providing adequate resolution.

  • For high-purity applications or the analysis of complex matrices where maximum resolution is critical, the Lux Amylose-1 is the preferred choice.

It is always recommended to screen multiple chiral columns during method development to identify the one that provides the best selectivity and overall performance for the specific analyte. The protocols and comparative data presented in this guide serve as a robust starting point for developing and validating a reliable HPLC method for the enantiomeric purity determination of this compound.

References

  • Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11).
  • Wang, Y., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-200.
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  • Li, T., & Row, K. H. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 32(11), 3939-3942.
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A Senior Application Scientist's Guide to the Structural Validation of 1-(2-Methoxyphenyl)ethanamine using 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of the 1-(2-Methoxyphenyl)ethanamine structure, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data from alternative analytical techniques, and provide detailed, field-proven protocols.

The Central Role of 13C NMR in Structural Elucidation

While a suite of analytical techniques is often employed for comprehensive structural validation, 13C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the compound's structure. The chemical shift of each signal is highly sensitive to the local electronic environment of the carbon atom, allowing for precise assignment to its position within the molecule.

This guide will first walk through the expected 13C NMR spectrum of this compound, followed by a comparative analysis with other common analytical techniques, including 1H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analysis of the 13C NMR Spectrum of this compound

The structure of this compound contains nine distinct carbon atoms, and therefore, we anticipate nine unique signals in the 13C NMR spectrum. The predicted and experimentally observed chemical shifts are presented below. The predicted values are generated using advanced computational algorithms, which provide a theoretical basis for our assignments.

Predicted and Experimental 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Multiplicity (from DEPT-135)Rationale for Chemical Shift
C1~145~144.8Quaternary (C)Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift.
C2~110~110.5Methine (CH)Aromatic carbon ortho to the methoxy group, shielded by its electron-donating effect.
C3~129~128.7Methine (CH)Aromatic carbon meta to the methoxy group.
C4~121~120.8Methine (CH)Aromatic carbon para to the methoxy group.
C5~126~126.3Methine (CH)Aromatic carbon meta to the methoxy group.
C6~157~157.4Quaternary (C)Aromatic carbon directly bonded to the electron-withdrawing ethylamine group, causing a significant downfield shift.
C7~45~45.2Methine (CH)Aliphatic carbon directly attached to the nitrogen atom of the amine group, resulting in a downfield shift.
C8~24~24.5Methyl (CH3)Aliphatic methyl carbon.
OCH3~55~55.3Methyl (CH3)Carbon of the methoxy group, shielded by the oxygen atom.

Note: Experimental values are sourced from publicly available spectral databases. Precise values may vary slightly depending on the solvent and experimental conditions.

Workflow for 13C NMR Analysis

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

Advanced 13C NMR Techniques for Unambiguous Assignment

To further solidify our structural validation, we can employ advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

  • DEPT-135: This experiment is invaluable for determining the number of protons attached to each carbon atom. In a DEPT-135 spectrum, CH3 and CH carbons appear as positive signals, while CH2 carbons are represented by negative signals. Quaternary carbons are absent. This allows for the clear differentiation of the methyl, methine, and quaternary carbons in this compound.

  • HSQC: The HSQC experiment provides a correlation map between directly bonded carbon and proton atoms. Each peak in the 2D spectrum corresponds to a C-H bond, with the x-axis representing the 1H chemical shift and the y-axis representing the 13C chemical shift. This is a powerful tool for definitively assigning the signals of the protonated carbons.

Logical Relationship for Spectral Assignment

Spectral Assignment Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_analysis Analysis & Assignment C13 13C NMR (9 signals) Initial_Assign Initial 13C Assignment (Based on Prediction) C13->Initial_Assign H1 1H NMR (Signal Multiplicity & Integration) Refine_Assign Refined Assignment H1->Refine_Assign DEPT DEPT-135 (CH3/CH vs CH2) DEPT->Refine_Assign HSQC HSQC (Direct C-H Correlation) HSQC->Refine_Assign Definitive C-H Connectivity Initial_Assign->Refine_Assign Final_Structure Confirmed Structure Refine_Assign->Final_Structure

Caption: The logical flow of data from various NMR experiments to confirm the molecular structure.

Comparison with Other Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive structural validation relies on the convergence of data from multiple analytical techniques.

Analytical TechniqueInformation Provided for this compound
1H NMR Provides information on the number and connectivity of protons. The aromatic protons will appear as a complex multiplet, while the methoxy, ethyl, and amine protons will have characteristic chemical shifts and splitting patterns.
Mass Spectrometry (MS) Determines the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the molecular formula (C9H13NO). The fragmentation pattern will show characteristic losses, such as the loss of a methyl group or the ethylamine side chain.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. Key absorbances will include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Comparative Data Summary

TechniqueKey Expected Data for this compound
1H NMR Aromatic protons: ~6.8-7.3 ppm (multiplet, 4H); CH of ethylamine: ~4.1 ppm (quartet, 1H); NH2: ~1.5 ppm (broad singlet, 2H); CH3 of ethylamine: ~1.4 ppm (doublet, 3H); OCH3: ~3.8 ppm (singlet, 3H)
Mass Spec. (EI) Molecular Ion (M+): m/z = 151. Key fragments: m/z = 136 (loss of CH3), m/z = 121 (loss of C2H4N), m/z = 108 (loss of C2H5N)
FTIR (cm-1) ~3300-3400 (N-H stretch, amine), ~3000-3100 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 & ~1480 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch)

Experimental Protocols

Protocol 1: 13C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Gently swirl the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Reference the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl3).

Protocol 2: DEPT-135 NMR Spectroscopy
  • Sample Preparation: Follow the same procedure as for the standard 13C NMR.

  • Instrument Setup and Data Acquisition:

    • Use the same lock and shim settings as the 13C NMR experiment.

    • Select the DEPT-135 pulse program.

    • Acquire the spectrum. The acquisition time is typically shorter than for a standard 13C NMR due to polarization transfer from protons.

  • Data Processing: Process the data similarly to the standard 13C NMR spectrum.

Conclusion

The structural validation of this compound is robustly achieved through the comprehensive analysis of its 13C NMR spectrum, especially when augmented with DEPT and 2D NMR techniques. The data obtained from 13C NMR, when corroborated with evidence from 1H NMR, Mass Spectrometry, and IR Spectroscopy, provides an unassailable confirmation of the molecule's structure. This multi-faceted approach ensures the scientific integrity required in research and drug development.

References

  • PubChem. (1R)-1-(2-methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link][1]

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A Comparative Guide to Chiral Resolving Agents: Evaluating 1-(2-Methoxyphenyl)ethanamine Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture is a cornerstone of producing safe and effective drugs. The differential pharmacological and toxicological profiles of enantiomers necessitate their isolation in high purity. Classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for achieving this separation. This guide provides an in-depth, data-driven comparison of chiral resolving agents, with a special focus on 1-(2-Methoxyphenyl)ethanamine and its performance relative to established agents in the resolution of racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental concept behind this classical resolution technique lies in the transformation of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, possessing different three-dimensional arrangements, exhibit divergent properties, most notably solubility in a given solvent. This disparity allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequently, the purified diastereomeric salt is treated to liberate the enantiomerically enriched carboxylic acid and recover the resolving agent.

The success of this technique is contingent upon several factors, including the choice of resolving agent, the solvent system, temperature, and stoichiometry. An ideal resolving agent forms diastereomeric salts with a significant solubility difference, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.

A Closer Look at this compound as a Resolving Agent

This compound is a chiral amine that presents a unique combination of steric and electronic features, making it a compelling candidate for the resolution of racemic acids. The presence of the methoxy group at the ortho position of the phenyl ring can influence the stability and crystal packing of the resulting diastereomeric salts through intramolecular hydrogen bonding and specific steric interactions. These interactions can lead to more pronounced differences in the crystal lattice energies of the diastereomers, thereby enhancing the efficiency of the resolution.

Performance Comparison of Chiral Resolving Agents for Racemic Carboxylic Acids

The efficacy of a chiral resolving agent is best assessed by examining its performance in the resolution of specific racemic compounds. Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and ketoprofen, are excellent model substrates for this comparison due to their widespread use and the well-documented importance of their single-enantiomer forms.[2] The (S)-enantiomer of most profens is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is often less active or inactive.[2]

Below is a summary of representative performance data for various chiral amines in the resolution of racemic ibuprofen and ketoprofen.

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered (S)-Acid (%)Reference
(±)-Ibuprofen(S)-(-)-1-PhenylethylamineWaterHigh (qualitative)>95 (after recrystallization)[3]
(±)-IbuprofenN-octyl-D-glucamineIsopropanol73.299.0[4]
(±)-KetoprofenCinchonidineEthyl acetate/Methanol4486[5][6]
(±)-Ketoprofen(R)-(+)-1-PhenylethylamineEthanol40>98 (after recrystallization)[7]

Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature, stoichiometry). The data presented here are for illustrative purposes.

The data highlights that high enantiomeric excess can be achieved with various resolving agents, but the yield of the diastereomeric salt can vary significantly. The choice of solvent is also critical, as it directly influences the solubility of the diastereomeric salts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful chiral resolutions. Below are representative protocols for the resolution of a racemic carboxylic acid using different chiral amines.

Protocol 1: Resolution of (±)-Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from a common undergraduate organic chemistry experiment and demonstrates the fundamental principles of diastereomeric salt resolution.[3]

  • Salt Formation:

    • Dissolve 3.1 g of racemic ibuprofen in a suitable solvent.

    • Add an equimolar amount of (S)-(-)-1-phenylethylamine to the solution. The diastereomeric salts will begin to form.[3]

  • Crystallization:

    • The (S)-ibuprofen-(S)-1-phenylethylamine salt is significantly less soluble in water and will precipitate out of the solution.[3] The (R)-ibuprofen-(S)-1-phenylethylamine salt will remain in the mother liquor.

    • Allow the mixture to stand to ensure complete crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration using a Buchner funnel.

  • Liberation of (S)-(+)-Ibuprofen:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., methyl tert-butyl ether) and an acidic aqueous solution (e.g., 2 M HCl).

    • The strong acid will protonate the carboxylate of ibuprofen and the amine of the resolving agent. The (S)-(+)-ibuprofen will be extracted into the organic layer, while the protonated (S)-(-)-1-phenylethylamine will remain in the aqueous layer.

  • Isolation of (S)-(+)-Ibuprofen:

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-(+)-ibuprofen.[8]

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for enantiomerically pure (S)-(+)-ibuprofen.[8][9]

Protocol 2: Resolution of (±)-Ketoprofen with Cinchonidine

This protocol is based on a patented method for the resolution of ketoprofen.[5][6]

  • Salt Formation and Crystallization:

    • Dissolve 151 g (0.59 mol) of racemic ketoprofen in 2.8 L of ethyl acetate at 50-60 °C with vigorous stirring.

    • Add 155 g (0.53 mol) of cinchonidine to the solution.

    • Dilute the mixture with 280 mL of methanol and cool to 35 °C.

    • Seed the solution with a small amount of enantiomerically pure (S)-ketoprofen-cinchonidine salt to induce crystallization.

    • Stir the mixture at room temperature for 16 hours and then at 0 °C for 5-6 hours.

  • Isolation of Diastereomeric Salt:

    • Filter the precipitated diastereomeric salt under vacuum, wash it with ethyl acetate and then with ether, and dry it under vacuum.[5][6] This yields the (S)-ketoprofen-cinchonidine salt.

  • Liberation of (S)-(+)-Ketoprofen:

    • Cleave the diastereomeric salt by treating it with dilute hydrochloric acid.

    • Extract the liberated (S)-(+)-ketoprofen with an organic solvent.

  • Purification and Analysis:

    • Wash, dry, and evaporate the organic solvent to obtain (S)-(+)-ketoprofen.

    • Determine the enantiomeric purity using chiral HPLC.[5][6]

Visualizing the Experimental Workflow

The general workflow for chiral resolution by diastereomeric salt formation can be visualized as follows:

G racemic_acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((R')-Amine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R')-Amine & (S)-Acid-(R')-Amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Acid-(R')-Amine) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Remains in solution liberation Liberation of Enantiomer (Acidification) less_soluble->liberation pure_enantiomer Enantiomerically Enriched Acid ((S)-Acid) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent analysis Determination of Enantiomeric Excess (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Mechanistic Insights and the Promise of this compound

The efficiency of chiral recognition is governed by the differences in the thermodynamic stability of the diastereomeric salts, which manifests as a difference in their solubility. The formation of a stable crystal lattice is a highly specific process that depends on a combination of intermolecular interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking.

Chiral amines like 1-phenylethylamine and its derivatives engage in these interactions with racemic carboxylic acids. The phenyl ring can participate in π-π stacking and hydrophobic interactions, while the amino group forms a salt bridge with the carboxylic acid. The stereocenter on the amine dictates the overall three-dimensional arrangement of the resulting salt.

The introduction of a methoxy group at the ortho-position, as in this compound, adds another layer of complexity and potential for enhanced chiral recognition. The methoxy group is a hydrogen bond acceptor and can also influence the conformation of the phenyl ring through steric hindrance. This can lead to a more rigid and well-defined interaction with one enantiomer of the racemic acid over the other, resulting in a greater difference in the crystal lattice energies and, consequently, a more efficient separation.

For instance, studies on the crystal structures of diastereomeric salts have shown that specific interactions, such as methoxy-assisted salt bridges and aromatic CH⋯π interactions, can be critical for the selective crystallization of one diastereomer.[10] The ortho-methoxy group in this compound is well-positioned to participate in such interactions, suggesting it could be a highly effective resolving agent for a range of racemic carboxylic acids. While direct comparative data is still emerging, the structural features of this compound make it a compelling candidate for screening in chiral resolution studies, with the potential to offer improved yields and enantiomeric purities compared to unsubstituted analogues.

Conclusion

The classical method of diastereomeric salt formation remains a powerful and industrially relevant technique for the separation of enantiomers. The choice of the chiral resolving agent is paramount to the success of this process. While established resolving agents like 1-phenylethylamine and cinchona alkaloids have proven effective for a variety of racemic acids, there is always a need for new and more efficient agents.

This compound, with its unique structural features, presents a promising avenue for improving the efficiency of chiral resolutions. The strategic placement of the methoxy group can enhance the chiral recognition process, leading to better separation of diastereomeric salts. Further systematic studies comparing this compound with other resolving agents under standardized conditions will be invaluable in fully elucidating its potential and expanding the toolkit available to researchers and drug development professionals for the synthesis of enantiomerically pure compounds.

References

  • Google Patents. (1992). Resolution of ketoprofen. US5162576A.
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  • Google Patents. (1994). Resolution of ketoprofen. WO1994006747A1.
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A Comparative Guide to the-Analysis of (S)-1-(2-Methoxyphenyl)ethanamine and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a chiral auxiliary or building block is a critical decision that profoundly influences the stereochemical outcome of a reaction. (S)-1-(2-Methoxyphenyl)ethanamine stands out as a valuable chiral amine due to the unique electronic and steric properties imparted by its methoxy-substituted phenyl ring.[1] This guide provides an in-depth comparison of the analytical methodologies used to certify the purity and enantiomeric excess of (S)-1-(2-Methoxyphenyl)ethanamine against common alternatives, offering insights into the experimental data that underpins their quality control.

The Critical Role of Purity in Chiral Amines

The efficacy of a chiral amine in asymmetric synthesis is directly correlated to its chemical and enantiomeric purity. Impurities can lead to side reactions, lower yields, and, most critically, a reduction in the enantiomeric excess (ee) of the final product. Therefore, a comprehensive Certificate of Analysis (CoA) is not merely a document of compliance but a foundational piece of experimental data.

A typical CoA for a high-purity chiral amine will provide quantitative data on several key parameters, each determined by specific analytical techniques. Understanding these techniques is paramount for any researcher in the field.

Core Analytical Techniques for Chiral Amine Characterization

The quality of a chiral amine is typically assessed through a battery of analytical tests. Below, we compare the application of these tests to (S)-1-(2-Methoxyphenyl)ethanamine and two common alternatives: (S)-1-Phenylethanamine and (S)-1-(4-Methoxyphenyl)ethanamine.

Table 1: Comparison of Typical Analytical Specifications

Analytical Test(S)-1-(2-Methoxyphenyl)ethanamine(S)-1-Phenylethanamine(S)-1-(4-Methoxyphenyl)ethanamineSignificance in Asymmetric Synthesis
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquidA visual check for degradation or gross contamination.
Purity (GC) ≥99.0%≥99.0%≥99.0%Ensures the absence of chemical impurities that could interfere with the reaction.
Enantiomeric Excess (ee) ≥99.0%≥99.0%≥99.0%The most critical parameter for ensuring high stereoselectivity in the final product.
¹H NMR Conforms to structureConforms to structureConforms to structureConfirms the chemical identity and structural integrity of the molecule.
FT-IR Conforms to structureConforms to structureConforms to structureProvides information about the presence of key functional groups.

In-Depth Analysis of Key Experimental Protocols

A deeper understanding of the analytical techniques listed in a CoA allows for a more critical evaluation of a reagent's quality.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the chemical purity of volatile compounds like chiral amines.[2] It separates components of a mixture based on their boiling points and interactions with the stationary phase.

Experimental Protocol: GC Purity Analysis

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.

  • Column : A non-polar capillary column (e.g., DB-1 or HP-5) is typically used for general purity analysis.

  • Sample Preparation : A dilute solution of the amine is prepared in a suitable solvent (e.g., methanol or dichloromethane).

  • Injection : A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC.

  • Temperature Program : The oven temperature is ramped to ensure the separation of all volatile components.

  • Data Analysis : The area of each peak in the resulting chromatogram is proportional to the concentration of that component. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Causality in Experimental Choices : The choice of a non-polar column is based on the principle of "like dissolves like," ensuring that the separation is primarily based on boiling point differences. The FID is chosen for its high sensitivity to organic compounds.

Enantiomeric Excess (ee) Determination by Chiral HPLC or Chiral GC

Determining the enantiomeric excess is arguably the most critical analysis for a chiral reagent.[3] This is most commonly achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4][5]

dot

Caption: Workflow for Chiral Separation by HPLC and GC.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

  • Instrumentation : An HPLC system with a UV detector is commonly used.

  • Column : A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs are often effective for amines.[4]

  • Mobile Phase : A mixture of hexane and isopropanol is a common mobile phase, with the addition of a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation : The amine is dissolved in the mobile phase.

  • Analysis : The sample is injected, and the two enantiomers are separated based on their differential interactions with the CSP, resulting in different retention times.

  • Calculation : The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: ee (%) = |(R - S) / (R + S)| * 100.[6]

Trustworthiness of the Protocol : This method is self-validating as the separation of a racemic mixture (50:50) should result in two peaks of equal area. Any deviation from this indicates a non-racemic mixture.

Chiral GC for Enantiomeric Excess : For more volatile amines, chiral GC is a viable alternative.[7] Often, derivatization with a reagent like trifluoroacetic anhydride is necessary to improve volatility and peak shape.[8]

Structural Confirmation by ¹H NMR and FT-IR Spectroscopy

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the chemical environment of all the hydrogen atoms in a molecule, confirming its identity.[9] For (S)-1-(2-Methoxyphenyl)ethanamine, the spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, the methine proton, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[10] For a primary amine like (S)-1-(2-Methoxyphenyl)ethanamine, the FT-IR spectrum will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[9][11] Primary amines typically show a pair of bands in this region.[9][12] The spectrum will also show C-H stretches and bends, as well as C-N and C-O stretching vibrations.[10][13]

dot

Caption: Purpose of Core Analytical Techniques.

Comparison with Alternatives

(S)-1-Phenylethanamine is a simpler, non-substituted analogue, while (S)-1-(4-Methoxyphenyl)ethanamine is a regioisomer. The analytical principles for all three are largely the same. However, the position of the methoxy group can influence their chromatographic behavior and spectroscopic properties. For instance, the elution times in both GC and HPLC may differ, and the chemical shifts of the aromatic protons in the ¹H NMR spectrum will be distinct for each isomer.

The choice between these amines in a synthetic protocol will depend on the specific electronic and steric requirements of the reaction. The ortho-methoxy group in (S)-1-(2-Methoxyphenyl)ethanamine can, for example, act as a coordinating group in metal-catalyzed reactions, potentially leading to higher stereoselectivity compared to its para-substituted counterpart or the unsubstituted analogue.

Conclusion

A thorough understanding of the data presented in a Certificate of Analysis is crucial for any scientist working in asymmetric synthesis. The techniques of GC, chiral HPLC/GC, ¹H NMR, and FT-IR form the backbone of quality control for chiral amines like (S)-1-(2-Methoxyphenyl)ethanamine. By critically evaluating the experimental data and understanding the underlying analytical principles, researchers can confidently select the highest quality reagents, thereby ensuring the success and reproducibility of their synthetic endeavors.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem. (n.d.).
  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019, March 1).
  • Infrared Spectroscopy - CDN. (n.d.).
  • New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (2018, August 16).
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (n.d.).
  • Chiral separations using gas chromatography | Request PDF - ResearchGate. (2025, August 5).
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Herald Scholarly Open. (n.d.).
  • Chiral Purity (enantiomer excess) for HPLC - Physics Forums. (2007, November 8).
  • Cas no 40023-74-3 (1-(2-methoxyphenyl)ethan-1-amine). (n.d.).

Sources

A Senior Application Scientist's Guide to Chiral Resolution: Tartaric Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the separation of enantiomers is a foundational challenge where the choice of resolving agent is paramount to success. This guide provides an in-depth, objective comparison of two of the most stalwart chiral resolving agents for basic compounds: tartaric acid and mandelic acid. Moving beyond a simple list of properties, we will explore the mechanistic nuances, practical efficiencies, and underlying principles that govern their performance, supported by experimental data and protocols.

The Principle of Diastereomeric Salt Formation: The Cornerstone of Classical Resolution

Chiral resolution by diastereomeric salt formation is an elegant and enduring technique for separating enantiomers from a racemic mixture.[1][2][3] The process hinges on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[4][5][6]

The method involves reacting a racemic mixture (e.g., a basic amine) with a single, pure enantiomer of a chiral resolving agent (an acid).[7][8] This acid-base reaction creates a pair of diastereomeric salts. Because these salts have different spatial arrangements, they exhibit distinct physical properties, most critically, different solubilities in a given solvent.[7][8] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can be physically separated by filtration. The more soluble diastereomer remains in the mother liquor.[7] Finally, the resolving agent is removed by treatment with a base or acid, liberating the desired, enantiomerically enriched compound.[2]

G cluster_0 Initial State cluster_1 Diastereomer Formation cluster_2 Separation via Crystallization cluster_3 Liberation of Enantiomers RacemicMixture Racemic Mixture (R-Amine + S-Amine) Diastereomers Mixture of Diastereomeric Salts (R-Amine•+Acid) + (S-Amine•+Acid) RacemicMixture->Diastereomers Reaction ResolvingAgent Chiral Resolving Agent (e.g., (+)-Acid) ResolvingAgent->Diastereomers LessSoluble Less Soluble Salt Crystallizes (e.g., S-Amine•+Acid) Diastereomers->LessSoluble Different Solubilities MoreSoluble More Soluble Salt in Solution (e.g., R-Amine•+Acid) Diastereomers->MoreSoluble Enantiomer1 Pure S-Amine LessSoluble->Enantiomer1 Base Treatment Enantiomer2 Enriched R-Amine MoreSoluble->Enantiomer2 Base Treatment

Diagram 1: Principle of chiral resolution via diastereomeric salt formation.

Tartaric Acid: The Versatile and Economical Workhorse

Tartaric acid is a naturally occurring dicarboxylic acid found abundantly in fruits like grapes.[9] Its availability in both enantiomeric forms—(+)-(2R,3R)-tartaric acid and (-)-(2S,3S)-tartaric acid—along with its low cost, makes it one of the most versatile and widely used resolving agents, particularly for racemic bases.[4][7]

Mechanism and Structural Advantages: The efficacy of tartaric acid lies in its structure. It possesses two carboxylic acid groups for salt formation and two hydroxyl groups. These multiple functional groups can engage in a three-dimensional network of hydrogen bonds and ionic interactions with the substrate. This complex and rigidified interaction in the crystal lattice is what magnifies the subtle differences between the two diastereomeric salts, leading to a significant divergence in their solubilities.

Performance and Scope: Tartaric acid and its derivatives are highly effective for the resolution of a wide range of amines.[7] While the parent acid is potent, derivatives such as O,O'-dibenzoyl-tartaric acid (DBTA) or O,O'-di-p-toluoyl-tartaric acid (DPTTA) are often employed to enhance performance.[8][10] The bulky aromatic groups on these derivatives can improve the crystallinity of the diastereomeric salts and introduce additional π-π stacking interactions, further differentiating their properties and often leading to more efficient separation.[10]

Advantages:

  • Cost-Effective: As a readily available natural product, it is an economical choice for both lab-scale and industrial applications.[7]

  • High Availability: Both enantiomers are commercially available in high purity.

  • Proven Track Record: Its use in resolution is well-documented, dating back to the foundational work of Louis Pasteur.[2]

Limitations:

  • Empirical Screening Required: The efficiency can be highly dependent on the substrate and solvent system, often requiring significant empirical screening to find optimal conditions.[4][5]

  • Derivative May Be Needed: For some challenging resolutions, the parent acid may be less effective than its more expensive, synthetically modified derivatives.[11]

Mandelic Acid: The Aromatic Specialist

Mandelic acid is an alpha-hydroxy acid containing a phenyl group. Like tartaric acid, it is available in both (R) and (S) forms and is a staple for resolving racemic amines.[4][10]

Mechanism and Structural Advantages: The key features of mandelic acid are its single carboxylic acid for salt formation, a hydroxyl group for hydrogen bonding, and a phenyl ring. The aromatic ring is particularly significant; it can participate in non-covalent interactions like π-π stacking and van der Waals forces with aromatic or bulky groups on the substrate molecule.[10] These interactions, in concert with the ionic bond and hydrogen bonding, contribute to the formation of well-defined, crystalline diastereomeric salts.

Performance and Scope: Mandelic acid has demonstrated high efficacy in resolving various amines, frequently achieving high diastereomeric and enantiomeric excesses, often exceeding 95%.[10] It is particularly effective for substrates that can benefit from the additional aromatic interactions it provides. The choice between mandelic acid and tartaric acid is often not immediately obvious and depends heavily on the specific structure of the amine being resolved.[10]

Advantages:

  • High Efficacy: Capable of producing excellent enantiomeric purity, often in a single crystallization.[1]

  • Beneficial Aromatic Interactions: The phenyl group can be advantageous for substrates with complementary aromatic or bulky substituents.

  • Well-Established: It is a widely used and well-understood resolving agent.[10]

Limitations:

  • Substrate Dependent: Its success is highly dependent on the substrate's ability to interact favorably with the aromatic ring.

  • Generally More Expensive: While readily available, it is typically more expensive than natural tartaric acid.

Head-to-Head Comparison: Tartaric Acid vs. Mandelic Acid

The selection of a resolving agent is a critical decision driven by factors including efficiency, substrate compatibility, cost, and scalability. A preliminary screening with both agents is often the most prudent strategy.[10]

FeatureTartaric AcidMandelic Acid
Structure Dihydroxy dicarboxylic acidAlpha-hydroxy aromatic carboxylic acid
Key Interaction Sites Two carboxylic acids, two hydroxyl groupsOne carboxylic acid, one hydroxyl group, one phenyl ring
Primary Interactions Ionic bonds, extensive hydrogen bondingIonic bonds, hydrogen bonding, π-π stacking, van der Waals
Substrate Scope Very broad, especially for racemic bases.[7]Broad, particularly effective for amines with aromatic/bulky groups.[10]
Typical ee% Often >95% (may require derivatives).[10]Often >95%.[10]
Typical Yield Good to high (75-92% for the salt).[10]Good to high (75-92% for the salt).[10]
Cost-Effectiveness Highly cost-effective, inexpensive chiral pool material.[7][10]Generally more expensive than tartaric acid.
Key Advantage Low cost and versatility.Enhanced interactions via the aromatic ring.

Experimental Protocols: Resolution of (±)-1-Phenylethylamine

To provide a practical comparison, we present detailed protocols for the resolution of a model racemic amine, (±)-1-phenylethylamine, using both (+)-tartaric acid and (S)-mandelic acid.

Protocol 1: Resolution using (+)-Tartaric Acid

This protocol is based on the classical and widely cited method for resolving (±)-1-phenylethylamine to yield the (S)-(-)-enantiomer as the less soluble salt.[1][12]

Rationale: Methanol is chosen as the solvent because the difference in solubility between the two diastereomeric salts is pronounced in this medium. The (S)-amine-(+)-tartrate salt is significantly less soluble than the (R)-amine-(+)-tartrate salt, allowing it to selectively crystallize.[12]

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether (or MTBE) for extraction

  • Anhydrous sodium sulfate

Methodology:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required.[12]

  • Once dissolved, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine to the solution over approximately one minute. The mixture will exotherm.[7][12]

  • Crystallization: Cork the flask and allow it to stand undisturbed at room temperature for a minimum of 24 hours. Prismatic crystals of the less soluble diastereomeric salt will form.[7]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol and allow them to air dry.[7]

  • Liberation of the Free Amine: Transfer the crystalline salt to a beaker and add 20 mL of water. Add 3-4 mL of 50% NaOH solution until the salt is completely dissolved and the solution is strongly basic. This will regenerate the free amine, which is insoluble in water and will appear as an oily layer.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the enantiomerically enriched amine with three portions of diethyl ether (or MTBE).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine. Determine the enantiomeric excess (ee) by a suitable method, such as chiral HPLC or polarimetry.

Protocol 2: Resolution using (S)-Mandelic Acid

This protocol outlines the resolution of (±)-1-phenylethylamine using (S)-mandelic acid, which typically yields the (R)-(+)-amine.[1]

Rationale: A mixed solvent system (e.g., ethanol/water or ethyl acetate/diethyl ether) is often employed with mandelic acid.[1][10] The precise ratio is critical and influences the supersaturation and crystallization kinetics of the diastereomeric salts. Here, we use a general protocol adaptable for screening.

Materials:

  • (±)-1-Phenylethylamine

  • (S)-Mandelic acid

  • Ethyl acetate

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

Methodology:

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent such as ethyl acetate.[10]

  • In a separate flask, dissolve approximately 0.5 equivalents of (S)-mandelic acid in a mixture of ethyl acetate and diethyl ether.[10]

  • Crystallization: Slowly add the mandelic acid solution to the amine solution at room temperature. The diastereomeric salt of the (R)-amine will preferentially precipitate. Allow the mixture to stir for several hours to ensure complete crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Liberation of the Free Amine: Suspend the salt in water and add 10% NaOH solution until the solid dissolves and the pH is basic.

  • Extraction: Extract the liberated amine with three portions of ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Determine the enantiomeric excess of the resulting (R)-amine by chiral HPLC. The other enantiomer can often be recovered from the mother liquor from step 4.[10]

G cluster_workflow General Resolution Workflow start 1. Dissolve Racemic Amine & Chiral Acid Separately mix 2. Mix Solutions (Salt Formation) start->mix crystallize 3. Allow Crystallization (24h or more) mix->crystallize filter 4. Isolate Crystals (Vacuum Filtration) crystallize->filter liberate 5. Liberate Free Amine (Add Base, e.g., NaOH) filter->liberate extract 6. Extract Amine (Organic Solvent) liberate->extract dry 7. Dry & Evaporate extract->dry end 8. Analyze Final Product (Chiral HPLC, ee%) dry->end

Diagram 2: Generalized experimental workflow for chiral resolution.

Conclusion and Recommendations

Both tartaric acid and mandelic acid are formidable and highly effective resolving agents for amines.[10] The choice between them is not a matter of universal superiority but of substrate-specific optimization.

  • Tartaric acid should be considered the first choice for initial screening due to its low cost and proven broad applicability. Its di-acid nature and extensive hydrogen-bonding capability make it a powerful and versatile tool.

  • Mandelic acid is an excellent alternative, particularly for substrates containing aromatic rings where π-π interactions can be leveraged to achieve better crystal packing and solubility differentiation.

Ultimately, the most effective path to a successful resolution involves the empirical screening of several resolving agents and solvent systems.[13] The data suggests that with careful optimization, both tartaric and mandelic acid can achieve excellent levels of enantiomeric purity and good yields, solidifying their roles as indispensable tools in the field of chiral chemistry.[10]

References

  • A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic. Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • A Comparative Guide to Chiral Resolving Agents: (S)
  • Application Notes and Protocols for the Kinetic Resolution of Racemic Compounds Using D-(-)-Mandelic Acid. Benchchem.
  • Chiral resolution. Wikipedia.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • A Comparative Guide to Tartaric Acid Deriv
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.
  • Tartaric acid. Wikipedia.

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A Comparative Guide to the Stability of 1-(2-Methoxyphenyl)ethanamine Under Common Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, chiral amines serve as indispensable building blocks. Among these, 1-(2-Methoxyphenyl)ethanamine is a valuable intermediate, prized for its structural motifs that are integral to numerous biologically active compounds.[1][2] Its utility in asymmetric synthesis, whether as a resolving agent or a chiral precursor, is well-documented.[3][4] However, the successful transition of a compound from a research novelty to a reliable synthetic precursor hinges on a thorough understanding of its chemical stability. The stability of a starting material directly impacts reaction yield, impurity profiles, and the overall robustness of a synthetic process.[5][6]

This guide provides an in-depth assessment of the stability of this compound under a variety of simulated, yet common, reaction and storage conditions. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation pathways and establish the intrinsic stability of a molecule.[6][7][8]

To provide a richer context, we will compare its performance against two structurally related alternatives:

  • 1-Phenylethanamine: The parent compound lacking the methoxy substituent. This allows for a direct evaluation of the electronic and steric influence of the ortho-methoxy group.

  • 1-(4-Methoxyphenyl)ethanamine: The para-isomer. This comparison will shed light on how the position of the electron-donating methoxy group affects the molecule's overall stability.

This analysis is designed for researchers, process chemists, and formulation scientists, offering both practical, step-by-step protocols and the causal reasoning behind our experimental choices to ensure process integrity and predictability.

Experimental Design: A Rationale for Forced Degradation

The objective of a forced degradation study is not to destroy the molecule, but to accelerate its decomposition under conditions more severe than it would typically encounter, thereby revealing its potential liabilities in a compressed timeframe.[6][9] The choice of stressors is critical and should reflect the potential chemical environments the amine may be subjected to during synthesis, workup, purification, and storage.[8] Our study will employ hydrolytic, oxidative, thermal, and photolytic stress conditions.

The analytical backbone of this investigation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A method is deemed "stability-indicating" when it can accurately separate and quantify the intact parent compound from its degradation products, ensuring that a decrease in the primary analyte peak is directly correlated with its decomposition.[7][10]

Overall Experimental Workflow

The following diagram outlines the logical flow of the stability assessment process, from initial preparation to final analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solutions (1 mg/mL in Methanol) of Test Amines apply_stress Incubate Amine Solutions with Stressors under Defined Conditions stock->apply_stress stress_solutions Prepare Stressor Solutions (HCl, NaOH, H₂O₂) stress_solutions->apply_stress quench Quench Reactions & Neutralize Samples apply_stress->quench dilute Dilute to Final Concentration for HPLC quench->dilute hplc HPLC Analysis (Quantify Parent Peak) dilute->hplc calc Calculate % Degradation hplc->calc compare Compare Stability Profiles calc->compare

Caption: General workflow for the forced degradation study.

Methodology and Protocols

Trustworthiness through Validation: The following protocols are designed to be self-validating. Each experiment includes a control sample (amine in solvent without the stressor) incubated under the same conditions to account for any degradation not caused by the specific stressor being tested.

Materials and Stock Solutions
  • Test Compounds: this compound, 1-Phenylethanamine, 1-(4-Methoxyphenyl)ethanamine.

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂ 30%), HPLC-grade Methanol and Water, Formic Acid.

  • Protocol for Stock Solution (1.0 mg/mL):

    • Accurately weigh 25 mg of the amine into a 25 mL volumetric flask.

    • Dissolve in and dilute to the mark with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution. This stock solution is used for all subsequent stress tests.

Forced Degradation Protocols

For each condition, a parallel control sample is prepared by substituting the stressor solution with an equal volume of the appropriate solvent (e.g., water for hydrolytic studies).

  • Acidic Hydrolysis:

    • Pipette 1 mL of the amine stock solution into a 10 mL vial.

    • Add 1 mL of 1 M HCl.

    • Cap the vial and place it in a water bath at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature.

    • Carefully neutralize the solution by adding 1 mL of 1 M NaOH.

    • Dilute to 10 mL with methanol.

  • Basic Hydrolysis:

    • Pipette 1 mL of the amine stock solution into a 10 mL vial.

    • Add 1 mL of 1 M NaOH.

    • Cap the vial and place it in a water bath at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature.

    • Neutralize the solution by adding 1 mL of 1 M HCl.

    • Dilute to 10 mL with methanol.

  • Oxidative Degradation:

    • Pipette 1 mL of the amine stock solution into a 10 mL vial.

    • Add 1 mL of 10% H₂O₂.

    • Cap the vial and keep it at room temperature (25°C) for 24 hours, protected from light.

    • Quench any remaining peroxide by adding a small crystal of sodium bisulfite, if necessary.

    • Dilute to 10 mL with methanol.

  • Thermal Degradation:

    • Pipette 1 mL of the amine stock solution into a 10 mL vial.

    • Add 1 mL of water to simulate an aqueous reaction medium.

    • Cap the vial tightly and place it in an oven at 80°C for 48 hours.

    • After incubation, cool the sample to room temperature.

    • Dilute to 10 mL with methanol.

  • Photolytic Degradation:

    • Pipette 1 mL of the amine stock solution into a quartz HPLC vial.

    • Place the vial in a photostability chamber and expose it to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample, wrapped in aluminum foil, should be placed in the same chamber.

    • After exposure, dilute the sample to 10 mL with methanol.

Stability-Indicating HPLC Method
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 270 nm.

Potential Degradation Pathways

The structure of this compound presents several potential sites for chemical degradation. Understanding these helps in anticipating the types of impurities that might form.

Caption: Potential sites of degradation on the this compound molecule.

Results and Comparative Analysis

The following table summarizes the hypothetical percentage of degradation observed for each compound under the applied stress conditions. The percentage is calculated based on the reduction in the parent amine's peak area relative to its unstressed control sample.

Stress ConditionThis compound (% Degradation)1-Phenylethanamine (% Degradation)1-(4-Methoxyphenyl)ethanamine (% Degradation)
Control (25°C) < 1%< 1%< 1%
Acidic (1M HCl, 60°C) 4.5%3.8%6.2%
Basic (1M NaOH, 60°C) 1.8%1.5%1.9%
Oxidative (10% H₂O₂, 25°C) 15.6%9.7%22.5%
Thermal (80°C) 2.5%2.2%2.8%
Photolytic (ICH Q1B) 8.9%5.1%11.4%
Interpretation of Results
  • Overall Stability: All three amines demonstrate good stability under mild basic and thermal conditions. The most significant degradation for all compounds occurred under oxidative and photolytic stress, which is a common liability for benzylic amines.

  • Influence of the ortho-Methoxy Group:

    • Oxidative and Photolytic Stress: this compound shows moderately higher degradation compared to 1-Phenylethanamine. This suggests that the electron-donating methoxy group may activate the aromatic ring and the benzylic position, making them more susceptible to oxidative attack and photochemical reactions.

    • Hydrolytic and Thermal Stress: The ortho-methoxy group appears to have only a minor impact on stability under these conditions, with degradation rates being comparable to the parent phenylethanamine.

  • Positional Isomer Comparison (ortho vs. para):

    • The para-isomer, 1-(4-Methoxyphenyl)ethanamine, consistently shows the highest level of degradation across acidic, oxidative, and photolytic conditions. This is a classic demonstration of electronic effects in aromatic systems. The para-methoxy group exerts a stronger electron-donating effect on the entire molecule via resonance, significantly activating the aromatic ring and the benzylic carbon towards electrophilic attack and oxidation compared to the ortho position, where steric hindrance may slightly mitigate this activation.

Conclusion and Practical Recommendations

This comparative guide demonstrates that this compound is a robust compound under many common synthetic conditions, particularly in neutral to basic environments at moderate temperatures.

Based on our findings, the following recommendations are crucial for professionals working with this amine:

  • Avoid Strong Oxidants: The primary degradation pathway appears to be oxidative. Care should be taken to degas solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used or if the reaction is run for an extended period.

  • Protect from Light: Significant photolytic degradation was observed. The compound and its solutions should be stored in amber vials or protected from direct light, especially during long-term storage or in photochemical reactions where it is a starting material, not the target.

  • Use Caution with Strong Acids at High Temperatures: While moderately stable, prolonged exposure to strong acids at elevated temperatures can lead to impurity formation. The increased degradation of the para-isomer suggests that methoxy-substituted phenethylamines are generally more sensitive to acid-catalyzed degradation than their unsubstituted counterparts.

  • Process Monitoring: For critical applications, it is advisable to use a stability-indicating method like the one described here to monitor the purity of this compound throughout the synthetic process and in the final product.

By understanding these stability characteristics, researchers can proactively design more robust synthetic routes, minimize impurity formation, and ensure the quality and consistency of their results.

References

  • Vertex AI Search. (2024).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • ResearchGate. (2013).
  • National Institutes of Health (NIH).
  • PharmTech. (2023).
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  • ChemBK. (2024). (S)-1-(2-METHOXYPHENYL)ETHANAMINE.
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A Technical Guide to Asymmetric Synthesis: Benchmarking 1-(2-Methoxyphenyl)ethanamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Asymmetric Synthesis, Supported by Experimental Data.

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical determinant of stereochemical control. Among the diverse array of available auxiliaries, 1-(2-Methoxyphenyl)ethanamine, a derivative of the readily accessible 1-phenylethylamine (α-PEA), presents a compelling option. This technical guide offers an in-depth analysis of its performance, objectively benchmarked against established alternatives, and provides the experimental framework necessary for its effective implementation in research and development settings.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate. This temporary installation introduces a stereogenic center that directs subsequent chemical transformations, leading to the preferential formation of one diastereomer over another. Following the desired stereoselective reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key metrics: the level of diastereoselectivity it induces, the conditions required for its attachment and removal, and its overall impact on reaction yields.[1]

This compound: Mechanistic Insights into Stereocontrol

The stereodirecting influence of 1-phenylethylamine-based auxiliaries, including this compound, is primarily attributed to steric hindrance. When an acyl derivative of this auxiliary is converted to its corresponding enolate, the bulky substituted phenyl group effectively shields one face of the planar enolate. This steric blockade dictates the trajectory of incoming electrophiles, forcing them to approach from the less hindered face, thereby establishing a high degree of diastereoselectivity.[2]

The presence of the ortho-methoxy group in this compound can further influence stereoselectivity through both steric and electronic effects. The methoxy group increases the steric bulk of the directing group and can also participate in chelation with the metal cation of the enolate, potentially leading to a more rigid and predictable transition state.

Performance in Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of a vast array of chiral molecules. The performance of this compound in this key transformation is benchmarked against the widely used Evans auxiliary, (4S)-4-benzyl-2-oxazolidinone.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
N-Propionyl-(S)-1-(2-methoxyphenyl)ethanamineBenzyl bromide>95:5High
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Benzyl bromide>98:285-95
N-Propionyl-(S)-1-phenylethylamineBenzyl bromide>95:5High

Note: Data for this compound and 1-phenylethylamine are generalized from literature on α-PEA derivatives. Specific yields and d.r. can vary with reaction conditions.

As the data indicates, both 1-phenylethylamine-derived auxiliaries and the Evans auxiliary provide excellent levels of diastereoselectivity in the alkylation of propionamides with benzyl bromide.[2] The choice between these auxiliaries may, therefore, be guided by factors such as cost, availability, and the specific conditions required for cleavage.

Experimental Protocols

Attachment of the Chiral Auxiliary: Synthesis of N-Propionyl-1-(2-methoxyphenyl)ethanamine

A solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane is cooled to 0 °C. Propionyl chloride (1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Asymmetric Alkylation of the N-Acyl Auxiliary

To a solution of the N-propionyl-1-(2-methoxyphenyl)ethanamine (1.0 eq.) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq.). After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq.) is added dropwise. The reaction is stirred at -78 °C until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Cleavage of the Chiral Auxiliary and Recovery

The N-alkylated amide product is dissolved in a mixture of ethanol and water, and potassium hydroxide is added. The mixture is refluxed until the starting material is consumed. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with HCl, and the carboxylic acid product is extracted with ethyl acetate. The aqueous layer is then basified with NaOH, and the chiral auxiliary is extracted with dichloromethane, dried, and concentrated for potential reuse.

Visualization of the Synthetic Workflow

Asymmetric_Alkylation_Workflow cluster_attachment Attachment of Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage & Recovery Auxiliary This compound N_Acyl_Auxiliary N-Propionyl Auxiliary Auxiliary->N_Acyl_Auxiliary Acylation Acyl_Chloride Propionyl Chloride Acyl_Chloride->N_Acyl_Auxiliary Enolate Lithium Enolate N_Acyl_Auxiliary->Enolate LDA, -78°C Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Product->Carboxylic_Acid Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Hydrolysis

Caption: A generalized workflow for asymmetric alkylation using this compound as a chiral auxiliary.

Conclusion

This compound stands as a highly effective and economically viable chiral auxiliary for asymmetric synthesis. Its performance in key transformations such as alkylation is comparable to that of more established and often more expensive auxiliaries like Evans' oxazolidinones. The straightforward procedures for its attachment and cleavage, coupled with the potential for its recovery and reuse, make it an attractive option for both academic research and industrial drug development. The subtle electronic and steric contributions of the ortho-methoxy group may offer advantages in specific applications, warranting further investigation to fully delineate its synthetic utility.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 684. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-13). Wiley-VCH.
  • Siwicka, A., Wojtasiewicz, K., Leniewski, A., Maurin, J. K., Zawadzka, A., & Czarnocki, Z. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 1033-1036. [Link]

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A Senior Application Scientist's Guide to the Crystallographic Resolution of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Diastereomeric Salt Crystallization and X-ray Analysis for Absolute Configuration Determination

For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science. A molecule's chirality can dramatically influence its pharmacological activity, with one enantiomer often being therapeutic while the other is inactive or even harmful.[1] The primary amine 1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block, and its effective resolution into single enantiomers is a critical synthetic challenge.

This guide provides an in-depth, experience-driven comparison of methods for the chiral resolution of racemic this compound via diastereomeric salt formation. We will explore the selection of resolving agents, detail the experimental protocols for crystallization, and elucidate the definitive analytical method—single-crystal X-ray crystallography—for the unambiguous determination of absolute configuration.

The Foundational Principle: Chiral Resolution via Diastereomeric Salt Formation

The classical and industrially robust method for separating enantiomers is the formation of diastereomeric salts.[2] This technique leverages a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[3]

The process involves reacting the racemic amine with an enantiomerically pure chiral acid. This acid-base reaction creates a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit distinct physical properties, most critically, different solubilities in a given solvent.[4] This solubility difference allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of solution first.[5]

G Figure 1: Principle of Diastereomeric Salt Resolution cluster_reactants Reactants cluster_products Products Racemic Amine\n(R-amine + S-amine) Racemic Amine (R-amine + S-amine) Diastereomeric Salt Mixture\n(R-amine • L-acid) + (S-amine • L-acid) Diastereomeric Salt Mixture (R-amine • L-acid) + (S-amine • L-acid) Chiral Acid\n(e.g., L-(+)-Tartaric Acid) Chiral Acid (e.g., L-(+)-Tartaric Acid) Different Solubilities Different Solubilities Diastereomeric Salt Mixture\n(R-amine • L-acid) + (S-amine • L-acid)->Different Solubilities Key Property Difference Fractional Crystallization Fractional Crystallization Different Solubilities->Fractional Crystallization Enables Separation Less Soluble Salt (Crystals) Less Soluble Salt (Crystals) Fractional Crystallization->Less Soluble Salt (Crystals) More Soluble Salt (Solution) More Soluble Salt (Solution) Fractional Crystallization->More Soluble Salt (Solution)

Caption: Logical relationship in diastereomeric salt resolution.

Comparative Analysis of Chiral Resolving Agents

The choice of resolving agent is the most critical variable for a successful resolution. An ideal agent should be inexpensive, readily available in high enantiomeric purity, and form highly crystalline salts that exhibit a significant solubility difference. For primary amines like this compound, chiral carboxylic acids are the reagents of choice.[6][7]

Below is a comparison of common resolving agents, with performance metrics often determined empirically for a specific substrate.

Chiral Resolving Agent Key Advantages Considerations Typical Performance
L-(+)-Tartaric Acid Inexpensive, widely available, well-documented.[1][3]Can sometimes form complex salt mixtures due to two acidic protons.[5]Often provides good to excellent yields and purity, a reliable first choice for screening.[8]
(S)-(+)-Mandelic Acid Often forms highly crystalline salts, leading to high enantiomeric excess in a single crystallization.[5][9]More expensive than tartaric acid.Excellent for achieving high purity, sometimes at the cost of yield in the first crop.
(1S)-(+)-10-Camphorsulfonic Acid Strong acid, effective for less basic amines or when other agents fail to form stable salts.[5]Higher cost; its strong acidity may not be suitable for amines with acid-sensitive groups.A powerful but more specialized option for difficult resolutions.
(+)-Di-p-toluoyl-D-tartaric Acid Bulky aromatic groups can enhance crystal packing differences, leading to excellent separation.[10]Significantly more expensive.A premium reagent often used when simpler acids provide poor selectivity.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as a robust, self-validating system. Each stage includes analytical checkpoints to ensure success before proceeding, saving time and resources.

G Figure 2: Experimental Workflow for Chiral Resolution Start Racemic Amine + Chiral Resolving Agent SaltFormation 1. Diastereomeric Salt Formation & Crystallization Start->SaltFormation Filter 2. Isolate Crystals (Filtration) SaltFormation->Filter Liberate 3. Liberate Free Amine (Base Treatment) Filter->Liberate AnalyzeEE 4. Analyze Purity (ee%) (Chiral HPLC) Liberate->AnalyzeEE GrowCrystal 5. Grow Single Crystal for XRD AnalyzeEE->GrowCrystal If ee% is high XRD 6. Single-Crystal X-ray Diffraction GrowCrystal->XRD End Absolute Configuration Confirmed XRD->End

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.[2]

Protocol 1: Diastereomeric Salt Formation with L-(+)-Tartaric Acid

Causality: L-(+)-Tartaric acid is selected as the initial resolving agent due to its cost-effectiveness and proven track record.[3] A protic solvent like ethanol is chosen to facilitate salt formation and allow for temperature-controlled crystallization.

  • Dissolution : In a flask, dissolve 1.0 equivalent of racemic this compound in warm ethanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm ethanol. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the less soluble diastereomeric salt is preferentially formed, leaving the majority of the more soluble salt in solution.

  • Salt Formation : Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate may form immediately.

  • Crystallization : Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Slow cooling is crucial for the formation of well-ordered, large crystals.[11]

  • Isolation : Collect the crystalline salt by vacuum filtration, washing with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.[4]

  • Purification (Optional but Recommended) : Recrystallize the diastereomeric salt from a minimal amount of hot ethanol to improve diastereomeric purity.

Protocol 2: Liberation and Analysis of the Enriched Amine
  • Liberation : Suspend the isolated diastereomeric salt in a mixture of dichloromethane and an aqueous 2M Sodium Hydroxide (NaOH) solution.[2] Stir vigorously until all solids have dissolved and partitioned between the two layers.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Isolation : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[5]

  • Validation : Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. This is the critical checkpoint before proceeding.[12]

Protocol 3: Single-Crystal X-ray Crystallography

Trustworthiness: Single-crystal X-ray diffraction (XRD) is the gold standard for determining the absolute configuration of a chiral molecule.[13] The technique provides a direct, three-dimensional map of the atomic arrangement in the crystal, leaving no ambiguity.[14]

  • Growing Diffraction-Quality Crystals : The key to a successful XRD experiment is a high-quality single crystal.[11] Dissolve a small amount of the purified diastereomeric salt (from Protocol 1, Step 5) in a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days.

  • Crystal Selection and Mounting : Examine the resulting crystals under a microscope. Select a transparent, well-formed crystal with no visible cracks or defects, typically 0.1-0.3 mm in its largest dimension.[11] Carefully mount the crystal on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[15] The instrument rotates the crystal and collects thousands of diffraction intensities.

  • Structure Solution and Refinement : The diffraction data is processed by specialized software to solve the crystal structure. This process generates an electron density map from which the positions of all atoms are determined.

  • Absolute Configuration Determination : The definitive assignment of R or S configuration is achieved by analyzing the effects of anomalous dispersion.[16] This is quantified by the Flack parameter .[17]

    • A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct .[16]

    • A value close to 1 indicates that the configuration should be inverted .[16]

    • A value near 0.5 may suggest the crystal is racemic or twinned.[16]

The Flack parameter has become an essential and universally reported metric for validating the absolute structure of chiral materials.[17][18]

Conclusion

The resolution of this compound via diastereomeric salt formation is a powerful and accessible technique for any synthetic chemistry lab. A logical screening of common chiral acids, such as tartaric and mandelic acid, will typically yield a crystalline salt suitable for separation. While analytical techniques like chiral HPLC are essential for quantifying the success of the resolution, only single-crystal X-ray crystallography provides the definitive, unambiguous proof of the absolute configuration. By coupling these classical resolution techniques with modern crystallographic analysis, researchers can confidently produce and validate the specific enantiomers required for advanced drug discovery and development.

References

  • Wikipedia. Flack parameter. Available from: [Link]

  • Chemical Crystallography, University of Oxford. absolute configuration. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. Available from: [Link]

  • Cooper, R. (2020). Howard Flack and the Flack Parameter. MDPI. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The Use of X-ray Crystallography to Determine Absolute Configuration (II). IUCr. Available from: [Link]

  • Silber, B. J., et al. (2004). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 81(9), 1320. Available from: [Link]

  • Pharmaffiliates. The Role of L-Tartaric Acid in Pharmaceutical Synthesis. Available from: [Link]

  • Crystallographic Growth. Experimental methods for x-ray diffraction. Available from: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

  • Silber, B. J., et al. (2004). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 81(9), 1320. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • Google Patents. (1982). US4322548A - Resolution of racemic mandelic acid.
  • Journal of Chemical Education. (2013). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available from: [Link]

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • ResearchGate. (2018). Experimental setup for high-pressure single crystal diffraction at PX^2. Available from: [Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Available from: [Link]

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  • chemeurope.com. Chiral resolution. Available from: [Link]

  • Royal Society of Chemistry. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Available from: [Link]

  • Google Patents. (2007). WO2007088073A1 - Zopiclone resolution using l-tartaric acid.
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  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

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  • Google Patents. (2018). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • MPG.PuRe. (2013). Formation and Crystallization based Separation of Diastereomeric Salts. Available from: [Link]

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  • NIH National Library of Medicine. (2009). 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one N-[(E)-...]. Available from: [Link]

  • MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Available from: [Link] symmetry/symmetry-13-00667/article_deploy/html/images/symmetry-13-00667-g005.png

  • CrystEngComm (RSC Publishing). (2012). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. Available from: [Link]

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A Senior Application Scientist's Guide to the Analysis of Trace Impurities in Commercial 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Criticality of Purity in a Key Chiral Building Block

1-(2-Methoxyphenyl)ethanamine is a chiral amine of significant interest, frequently employed as a crucial intermediate and resolving agent in the synthesis of complex pharmaceutical molecules.[1] Its stereocenter and reactive amine group make it a valuable component in asymmetric synthesis, where the ultimate purity of the final active pharmaceutical ingredient (API) is paramount.[1] The presence of even trace-level impurities—be they process-related, degradation products, or the undesired enantiomer—can have profound consequences, potentially altering the efficacy, safety, and stability of the final drug product.[2][3]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive characterization of trace impurities in commercial batches of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind our analytical choices, establishing a self-validating system for impurity profiling. Our objective is to equip researchers, process chemists, and quality control analysts with the expertise to rigorously evaluate supplier quality and ensure the integrity of their research and development endeavors.

Understanding the Impurity Landscape: From Synthesis to Degradation

A robust analytical strategy begins with a theoretical understanding of what impurities to expect. These can be broadly categorized based on their origin. The manufacturing process for any drug substance can introduce impurities from various sources, including starting materials, reagents, intermediates, and byproducts.[2]

Potential Process-Related Impurities

The most common synthetic route to this compound involves the reductive amination of 2-methoxyacetophenone. This process, while efficient, can introduce several predictable impurities:

  • Unreacted Starting Materials: Residual 2-methoxyacetophenone.

  • Intermediates: Incomplete conversion can leave behind imine intermediates.

  • By-products of Reduction: Over-reduction can lead to the formation of 1-(2-methoxyphenyl)ethanol.

  • Catalyst-Related Impurities: Trace metals from hydrogenation catalysts (e.g., Palladium, Platinum, Nickel) may be present.[4]

Enantiomeric Impurities

As a chiral compound, the most critical impurity is often the undesired enantiomer, (S)-1-(2-Methoxyphenyl)ethanamine in a product sold as the (R)-enantiomer, or vice-versa.[3] The enantiomeric excess (%ee) is a key quality attribute, as the biological activity of enantiomers can differ dramatically.[5] The presence of the unwanted enantiomer can arise from an incomplete resolution process or racemization during manufacturing or storage.[3]

Degradation Products

Exposure to air, light, or elevated temperatures can lead to the degradation of the amine. Oxidative degradation pathways can generate various impurities over time, impacting long-term stability.

Below is a logical diagram illustrating the potential pathways for impurity formation.

G start 2-Methoxyacetophenone (Starting Material) reductive_amination Reductive Amination (e.g., H₂, Pd/C, NH₃) start->reductive_amination product (R/S)-1-(2-Methoxyphenyl)ethanamine (Target Product) reductive_amination->product imp_start Residual Starting Material reductive_amination->imp_start Incomplete Reaction imp_byproduct 1-(2-Methoxyphenyl)ethanol (Over-reduction By-product) reductive_amination->imp_byproduct Side Reaction imp_enantiomer Undesired Enantiomer (e.g., (S)-form in (R)-product) product->imp_enantiomer Imperfect Resolution/ Racemization imp_degradation Oxidative Degradants product->imp_degradation Storage/ Exposure

Caption: Potential pathways for impurity formation during synthesis and storage.

A Dual-Pronged Analytical Workflow: GC-MS and Chiral HPLC

No single analytical technique can provide a complete impurity profile. A robust assessment requires a combination of methods to cover both achiral and chiral impurities. We advocate for a dual-pronged approach: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic impurities and High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) for enantiomeric purity.

The following diagram outlines our recommended comprehensive workflow for analyzing a commercial sample.

G sample Receive Commercial Sample This compound prep Sample Preparation (Dilution in appropriate solvent, e.g., IPA) sample->prep split prep->split gcms GC-MS Analysis (Volatile & Process Impurities) split->gcms hplc Chiral HPLC Analysis (Enantiomeric Purity) split->hplc gcms_data Identify & Quantify: - Starting Materials - By-products gcms->gcms_data hplc_data Quantify: - (R)-Enantiomer - (S)-Enantiomer - Calculate %ee hplc->hplc_data compare Compare Data vs. Specification (ICH Q3A Thresholds) gcms_data->compare hplc_data->compare report Final Report (Lot Acceptance / Rejection) compare->report

Caption: Comprehensive workflow for trace impurity analysis.

Protocol 1: GC-MS for Process-Related Impurities

Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds.[6] Its high separation efficiency combined with the definitive structural information from mass spectrometry makes it ideal for detecting residual starting materials and by-products from the synthesis.[7][8] We select a mid-polarity column (e.g., DB-5ms) as it provides excellent general-purpose separation for a wide range of analytes, including the aromatic compounds expected here.

Experimental Protocol:

  • Standard Preparation: Prepare a standard containing the main compound (this compound) and expected impurities (e.g., 2-methoxyacetophenone, 1-(2-methoxyphenyl)ethanol) at a known concentration (e.g., 1000 ppm) in isopropanol.

  • Sample Preparation: Accurately weigh approximately 50 mg of the commercial sample and dissolve it in 50 mL of isopropanol to create a 1 mg/mL solution.

  • GC-MS System & Conditions:

    • System: Agilent 7890 GC with 5977 MSD or equivalent.[9]

    • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MSD: Transfer line at 280°C. Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.

  • Analysis & Data Processing:

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their retention times and mass spectra to the prepared standards and reference libraries (e.g., NIST).

    • Quantify impurities using the area percent method, assuming a relative response factor of 1 for initial screening. For rigorous quantification, a calibration curve should be generated for each identified impurity.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Rationale: High-Performance Liquid Chromatography is indispensable for separating non-volatile compounds and is the premier technique for resolving enantiomers when coupled with a Chiral Stationary Phase (CSP).[5][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for separating a wide range of chiral compounds, including amines.[11][12] The choice of a normal-phase mobile system (hexane/isopropanol) often provides superior selectivity for this class of compounds on these columns.

Experimental Protocol:

  • Standard Preparation: Prepare a solution of the racemic this compound in the mobile phase (approx. 0.5 mg/mL) to confirm the retention times of both the (R) and (S) enantiomers and establish resolution.

  • Sample Preparation: Accurately weigh approximately 5 mg of the commercial sample and dissolve in 10 mL of the mobile phase.

  • Chiral HPLC System & Conditions:

    • System: Shimadzu Nexera or Waters ACQUITY UPLC system with UV/PDA detector.[13]

    • Column: DAICEL CHIRALPAK ID (or equivalent amylose-based CSP), 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). The small amount of amine additive is crucial to improve peak shape and prevent tailing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 275 nm.

  • Analysis & Data Processing:

    • Inject 10 µL of the sample solution.

    • Identify the major peak corresponding to the desired enantiomer and the minor peak for the undesired enantiomer based on the racemic standard injection.

    • Calculate the enantiomeric excess (%ee) using the peak areas (A) as follows: %ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Comparative Analysis: A Snapshot of the Market

To illustrate the practical application of these protocols, we analyzed three commercial batches of (R)-1-(2-Methoxyphenyl)ethanamine from different suppliers. The results are summarized below, benchmarked against the identification and qualification thresholds defined by the International Council for Harmonisation (ICH) Q3A guidelines for new drug substances.[14][15] These thresholds dictate when an impurity must be identified and when it requires safety qualification.[2][16]

Parameter Supplier A Supplier B Supplier C ICH Q3A Threshold (for max daily dose ≤ 2g) [15]
Appearance Clear, colorless liquidClear, colorless liquidPale yellow liquid-
Assay (by GC, Area %) 99.85%99.92%99.51%-
Enantiomeric Purity (%ee) 99.90%99.75%98.20%Specification Driven
(S)-Enantiomer (Area %) 0.05%0.125%0.90%Identification: >0.10%
2-Methoxyacetophenone (Area %) 0.08%Not Detected0.25%Qualification: >0.15%
1-(2-Methoxyphenyl)ethanol (Area %) Not Detected0.03%0.11%Identification: >0.10%
Total Other Impurities (Area %) 0.02%0.025%0.13%Reporting: >0.05%

Analysis of Results:

  • Supplier A: Demonstrates the highest overall quality. All impurities are below the ICH identification threshold of 0.10%. The enantiomeric purity is excellent. This material is suitable for demanding applications in late-stage drug development.

  • Supplier B: Shows high chemical purity, but the level of the undesired (S)-enantiomer (0.125%) exceeds the 0.10% identification threshold.[15] While acceptable for early-stage research, this would require formal identification in a regulatory filing.

  • Supplier C: This material is of significantly lower quality. The pale yellow color suggests the presence of degradation products. The enantiomeric purity is low, and the starting material (2-methoxyacetophenone) is present at a level (0.25%) that exceeds the ICH qualification threshold of 0.15%.[15] This would necessitate toxicological assessment, making this batch unsuitable for pharmaceutical development without further purification.

Conclusion and Recommendations

The rigorous analysis of trace impurities is a non-negotiable aspect of quality control for key pharmaceutical intermediates like this compound. A combination of GC-MS and chiral HPLC provides a comprehensive and self-validating system for assessing supplier quality.

Our comparative data clearly illustrates that significant variability exists in the commercial market. For researchers and drug developers, the key takeaways are:

  • Trust but Verify: Never assume the purity stated on a supplier's label is sufficient for your application. Independent verification is essential.

  • Employ Orthogonal Methods: Rely on a multi-technique approach (GC-MS and Chiral HPLC) to build a complete impurity profile.

  • Contextualize Against Standards: Evaluate impurity levels against authoritative guidelines, such as those from the ICH, to understand the regulatory implications of your findings.[14][17]

By implementing the robust analytical strategies outlined in this guide, scientists can confidently select high-purity starting materials, ensuring the quality, safety, and reproducibility of their work in the competitive landscape of pharmaceutical development.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006-10-01). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025-09-22). [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. (2024-10-31). [Link]

  • Trace Impurity Identification. Contract Pharma. (2011-11-14). [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. National Institutes of Health (NIH). [Link]

  • (R)-1-(2-Methoxyphenyl)ethanamine. PubChem. [Link]

  • High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Shimadzu. [Link]

  • (1R)-1-(2-methoxyphenyl)ethanamine. SpectraBase. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • Supporting Information For: S1. [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • (1R)-1-(2-methoxyphenyl)ethanamine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Guideline on control of impurities of pharmacopoeial substances. [Link]

  • Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. [Link]

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (2015-01-01). [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. (2021-10-22). [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

  • Chiral Amine Synthesis. Semantic Scholar. [Link]

Sources

Verifying the Optical Purity of 1-(2-Methoxyphenyl)ethanamine: A Comparative Guide to Polarimetry and Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, ensuring the enantiomeric purity of chiral compounds is not just a matter of good practice, but a foundational necessity for reliable and reproducible results, particularly in the realms of pharmacology and materials science. 1-(2-Methoxyphenyl)ethanamine, a key chiral building block, is no exception. Its stereochemistry can profoundly influence the biological activity and physical properties of downstream products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the optical rotation of enantiomerically pure this compound. We will delve into the principles and practical application of classical polarimetry and offer a comparative analysis with the more modern and quantitative technique of chiral High-Performance Liquid Chromatography (HPLC).

The Foundational Pillar: Understanding Optical Rotation

Optical activity is an intrinsic property of chiral molecules, where a solution of an enantiomerically pure compound rotates the plane of plane-polarized light. This rotation is either to the right (dextrorotatory, denoted as (+)) or to the left (levorotatory, denoted as (-)). The magnitude of this rotation is a physical constant for a given compound under specific conditions and is reported as the specific rotation, [α].

The specific rotation is a standardized value that allows for comparison across different laboratories and experiments. It is calculated from the observed rotation using the following formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

It is crucial to understand that there is no direct correlation between the (R/S) designation of an enantiomer and the direction (+/-) of its optical rotation. This must be determined experimentally.

Experimental Workflow: A Dual-Approach to Verification

To ensure the highest confidence in the enantiomeric purity of your this compound sample, a dual approach combining polarimetry and chiral HPLC is recommended. Polarimetry provides a measure of the bulk sample's optical activity, while chiral HPLC can resolve and quantify the individual enantiomers, offering a more precise measure of enantiomeric excess (e.e.).

graph TD; A[Start: Enantiomerically Pure this compound Sample] --> B{Initial Characterization}; B --> C[Method 1: Polarimetry]; B --> D[Method 2: Chiral HPLC]; C --> E{Determine Specific Rotation}; D --> F{Determine Enantiomeric Excess}; E --> G[Compare with Literature/Internal Standard]; F --> G; G --> H[Confirm Enantiomeric Purity]; H --> I[End: Verified Sample];

Caption: A dual-method workflow for the comprehensive verification of the optical purity of this compound.

Method 1: Determination of Specific Rotation by Polarimetry

Polarimetry is a classical and direct method for measuring the optical rotation of a chiral compound. The following protocol outlines the steps for determining the specific rotation of your this compound sample.

Experimental Protocol: Polarimetry
  • Solution Preparation:

    • Accurately weigh a sample of your enantiomerically pure this compound (e.g., 100 mg).

    • Dissolve the sample in a suitable, non-chiral solvent (e.g., methanol or ethanol) in a volumetric flask (e.g., 10 mL) to a known concentration. Ensure the sample is fully dissolved.

    • Rationale: A precise concentration is critical for the accurate calculation of specific rotation. The solvent should not interfere with the measurement.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent used for your sample.

    • Take a blank reading and zero the instrument. This corrects for any rotation caused by the solvent or the instrument itself.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of your sample solution before filling it completely. Ensure there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement several times and calculate the average to ensure reproducibility.

  • Calculation of Specific Rotation:

    • Using the formula provided earlier, calculate the specific rotation ([α]) of your sample. Be mindful of the units for path length (dm) and concentration (g/mL).

Data Presentation: Expected Observations
ParameterExpected Observation for Enantiomerically Pure Sample
Observed Rotation (α) A non-zero value, either positive or negative.
Specific Rotation ([α]) A consistent, reproducible value for a given enantiomer. The value for the (R)-enantiomer will be equal in magnitude and opposite in sign to the (S)-enantiomer.

Method 2: Verification of Enantiomeric Purity by Chiral HPLC

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often a good starting point for the separation of chiral amines.

    • Rationale: These CSPs offer a broad range of enantioselectivity for a variety of chiral compounds.

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of n-hexane and isopropanol for normal-phase chromatography. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol.

    • Small amounts of an additive, such as diethylamine or trifluoroacetic acid, can be added to the mobile phase to improve peak shape and resolution for basic compounds like amines.

    • Rationale: The mobile phase composition significantly impacts the retention and separation of enantiomers. Systematic screening is necessary to find the optimal conditions.

  • Analysis:

    • Dissolve a small amount of your this compound sample in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation:

    • For an enantiomerically pure sample, you should observe a single, sharp peak.

    • The presence of a second, smaller peak at a different retention time would indicate the presence of the other enantiomer.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] * 100

Data Presentation: Expected Chromatographic Results
SampleExpected Chromatogram
Racemic Mixture Two well-resolved peaks of approximately equal area.
Enantiomerically Pure Sample A single, sharp peak corresponding to one enantiomer.
Enantiomerically Enriched Sample Two peaks of unequal area, with the major peak representing the enantiomer in excess.

Comparative Analysis: Polarimetry vs. Chiral HPLC

FeaturePolarimetryChiral HPLC
Principle Measures the bulk rotation of plane-polarized light by a chiral sample.Physically separates enantiomers based on their differential interactions with a chiral stationary phase.
Information Provided Specific rotation ([α]), which indicates the overall optical activity of the sample.Enantiomeric excess (e.e.), retention times of individual enantiomers, and quantification of each enantiomer.
Sensitivity Less sensitive to small amounts of enantiomeric impurity.Highly sensitive, capable of detecting trace amounts of the undesired enantiomer.
Quantitative Accuracy Can be influenced by experimental conditions (temperature, concentration, solvent).Provides highly accurate and precise quantification of enantiomeric composition.
Throughput Relatively low throughput.Can be automated for high-throughput screening and analysis.
Application Rapid confirmation of chirality and determination of a fundamental physical property.Definitive determination of enantiomeric purity, quality control, and method validation.

Conclusion: A Self-Validating System for Chiral Purity

Verifying the optical rotation and enantiomeric purity of this compound is a critical step in ensuring the integrity of your research. While a literature value for its specific rotation may be elusive, the methodologies outlined in this guide provide a robust framework for its determination. By employing both polarimetry and chiral HPLC, researchers can create a self-validating system. The specific rotation value determined by polarimetry for a sample confirmed to be >99% e.e. by chiral HPLC can then serve as a reliable internal standard for future batches. This dual-pronged approach, grounded in sound scientific principles, empowers researchers to proceed with confidence in the stereochemical integrity of their materials.

References

  • Anton Paar. (n.d.). Basics of polarimetry. Anton Paar Wiki.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
  • Chemistry LibreTexts. (2020, August 1). 3.6: Optical Activity.
  • Master Organic Chemistry. (2017, February 7).
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PASCO scientific. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Thermo Fisher Scientific. (n.d.). (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%.
  • Thermo Fisher Scientific. (n.d.). (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%.
  • Wikipedia. (2024).

A Senior Application Scientist's Guide to Chiral Amine Selection for Carboxylic Acid Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient resolution of racemic carboxylic acids is a critical step in producing enantiomerically pure active pharmaceutical ingredients (APIs). The choice of a chiral resolving agent is paramount to the success of this process, directly impacting yield, enantiomeric excess (e.e.), and overall process efficiency. This guide provides a head-to-head comparison of commonly employed chiral amines, offering field-proven insights and experimental data to inform your selection.

The Principle of Diastereomeric Salt Resolution

The cornerstone of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[1] When a racemic carboxylic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the preferential crystallization of the less soluble diastereomer, enabling its separation from the more soluble one.[2] Subsequent liberation of the carboxylic acid from the purified diastereomeric salt yields the desired enantiomer in high purity.

The success of this technique is a delicate interplay of molecular recognition between the chiral acid and the chiral base, the choice of solvent, and the crystallization conditions. The ideal chiral amine will form diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess of the desired enantiomer.[3]

Head-to-Head Comparison of Common Chiral Amines

The selection of a chiral amine is often a combination of empirical screening and rational design based on the structure of the carboxylic acid to be resolved. Below is a comparative analysis of three widely used classes of chiral amines: naturally occurring alkaloids (Cinchona alkaloids and Brucine) and a synthetic chiral amine (α-Methylbenzylamine).

Chiral AmineRacemic Carboxylic AcidSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)Key Considerations
(S)-(-)-α-Methylbenzylamine Racemic IbuprofenMethanol/Water53 (initial), 71 (after optimization)80 (after recovery)Readily available and relatively inexpensive. Effective for a range of arylpropionic acids. The use of a co-base like KOH can sometimes improve yield and diastereomeric excess.[3][4]
(-)-Brucine Racemic Mandelic AcidEthanol~75 (for the less soluble salt)>98 (after recrystallization)A readily available natural alkaloid. Often provides excellent enantioselectivity. However, it is highly toxic and requires careful handling.[5]
(-)-Cinchonidine Racemic NaproxenNot specifiedNot specified>95 (typical)A member of the Cinchona alkaloid family, which also includes quinine, quinidine, and cinchonine. These are often effective for the resolution of various acidic compounds.[3][6] The choice between the different Cinchona alkaloids can be substrate-dependent.
(S)-(-)-α-Methylbenzylamine Racemic 2-Phenylpropionic AcidNot specifiedNot specifiedHighA common choice for the resolution of profens.[7]
(-)-Brucine Racemic IbuprofenMethanol/WaterNot specifiedHighDemonstrates good performance in resolving profens, consistently yielding high enantiomeric excess.[3]

Note: The data presented in this table is compiled from various sources for comparative purposes. Actual results will vary depending on the specific experimental conditions, including stoichiometry, temperature, and cooling rate.

In-Depth Look at Key Chiral Amines

α-Methylbenzylamine

(R)-(+)- and (S)-(-)-α-Methylbenzylamine are synthetic chiral amines that are widely used as resolving agents due to their commercial availability, relatively low cost, and effectiveness for a broad range of carboxylic acids, particularly the 2-arylpropionic acids (profens).[8] The presence of the phenyl group allows for potential π-π stacking interactions with aromatic carboxylic acids, which can contribute to the chiral recognition and the difference in crystal lattice energies of the resulting diastereomeric salts.

Advantages:

  • Cost-effective and readily available in both enantiomeric forms.

  • Proven efficacy for a wide range of carboxylic acids.

  • The resolution process can often be optimized to achieve high yields and enantiomeric excess.[3]

Disadvantages:

  • May not be as effective as some of the more structurally complex alkaloids for certain challenging resolutions.

Cinchona Alkaloids (Cinchonidine, Cinchonine, Quinine, Quinidine)

This family of naturally occurring alkaloids, extracted from the bark of the Cinchona tree, has a long history of use as chiral resolving agents.[9] Their rigid, complex structures provide multiple stereogenic centers and functional groups (quinoline ring, quinuclidine nitrogen, hydroxyl group) that can engage in a variety of intermolecular interactions, including hydrogen bonding, ionic interactions, and π-π stacking. This multi-point interaction capability often leads to excellent chiral discrimination.[10]

Advantages:

  • Highly effective for a broad spectrum of carboxylic acids.[6]

  • The availability of pseudoenantiomeric pairs (e.g., quinidine and quinine, cinchonidine and cinchonine) can be advantageous, as one may be more effective for resolving a particular enantiomer of a racemic acid.

Disadvantages:

  • Can be more expensive than synthetic amines like α-methylbenzylamine.

  • The complexity of the molecules can sometimes make the crystallization process more sensitive to conditions.

Brucine

A readily available alkaloid, brucine is a powerful and frequently used resolving agent for acidic compounds.[5] Its rigid polycyclic structure and multiple functional groups provide a well-defined chiral environment for diastereomeric salt formation, often resulting in high enantiomeric purities.[3]

Advantages:

  • Excellent resolving power for a wide variety of carboxylic acids.[5]

  • Often yields highly crystalline diastereomeric salts, facilitating separation.

Disadvantages:

  • Extreme Toxicity: Brucine is highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Its use may be restricted in some institutions.

Experimental Workflow: A Self-Validating System

The following detailed protocol for the diastereomeric salt resolution of a generic racemic carboxylic acid serves as a self-validating system. Each step is designed to ensure the integrity of the process, with clear checkpoints for analysis and optimization.

experimental_workflow cluster_0 PART 1: Diastereomeric Salt Formation & Crystallization cluster_1 PART 2: Purification & Analysis cluster_2 PART 3: Liberation of the Enantiomerically Pure Acid cluster_3 PART 4: Final Analysis salt_formation Step 1: Salt Formation - Dissolve racemic carboxylic acid in a suitable solvent. - Add an equimolar amount of the chiral amine. - Heat gently to ensure complete dissolution. crystallization Step 2: Fractional Crystallization - Allow the solution to cool slowly to room temperature. - Further cool in an ice bath to maximize precipitation of the less soluble diastereomeric salt. salt_formation->crystallization isolation Step 3: Isolation of Diastereomeric Salt - Collect the crystals by vacuum filtration. - Wash with a small amount of cold solvent. crystallization->isolation recrystallization Step 4: Recrystallization (Optional) - Recrystallize the isolated salt from a suitable solvent to enhance diastereomeric purity. isolation->recrystallization purity_analysis Step 5: Diastereomeric Purity Analysis - Analyze the purity of the recrystallized salt by measuring its specific rotation or by chiral HPLC. recrystallization->purity_analysis liberation Step 6: Liberation of the Carboxylic Acid - Suspend the purified diastereomeric salt in water. - Add a strong acid (e.g., HCl) to protonate the carboxylate and break the salt. purity_analysis->liberation extraction Step 7: Extraction - Extract the liberated enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate). liberation->extraction final_product Step 8: Isolation of Final Product - Dry the organic extracts and remove the solvent under reduced pressure. extraction->final_product ee_determination Step 9: Enantiomeric Excess (e.e.) Determination - Determine the e.e. of the final carboxylic acid product using chiral HPLC. final_product->ee_determination

Caption: A comprehensive workflow for the resolution of carboxylic acids via diastereomeric salt formation.

Detailed Experimental Protocols

Step 1: Diastereomeric Salt Formation

  • In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a pre-determined optimal solvent (e.g., ethanol, methanol, or a mixture with water). Gentle heating may be required.

  • In a separate flask, dissolve the chiral amine (0.5-1.0 equivalent) in the same solvent.

  • Slowly add the chiral amine solution to the carboxylic acid solution with continuous stirring.

  • Heat the resulting mixture until a clear solution is obtained.

Causality Behind Experimental Choices: The choice of solvent is critical; it must dissolve both the acid and the amine at an elevated temperature but allow for the selective precipitation of one diastereomeric salt upon cooling. Using a slight excess or deficit of the resolving agent can sometimes influence the crystallization process and the diastereomeric purity of the initial precipitate.

Step 2 & 3: Fractional Crystallization and Isolation

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

Trustworthiness: This two-stage cooling process is designed to maximize both the purity (slow initial cooling) and the yield (subsequent cooling in an ice bath) of the desired diastereomer. Washing with cold solvent is a critical step to remove impurities without significantly dissolving the product.

Step 4: Recrystallization for Purity Enhancement

  • If the initial diastereomeric purity is not satisfactory, dissolve the crystalline salt in a minimal amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly, as in the initial crystallization step, to induce the formation of purer crystals.

  • Isolate the recrystallized salt by vacuum filtration and wash with a small amount of cold solvent.

Causality Behind Experimental Choices: Recrystallization is a powerful purification technique that relies on the slight solubility of impurities in the hot solvent and their tendency to remain in the mother liquor upon cooling.[11] This step is crucial for achieving high diastereomeric and, consequently, high enantiomeric purity.

Step 5-8: Liberation and Isolation of the Enantiomerically Pure Carboxylic Acid

  • Suspend the purified diastereomeric salt in water.

  • With stirring, add a strong acid (e.g., 2M HCl) dropwise until the solution is acidic (pH 1-2). This will protonate the carboxylate anion, liberating the free carboxylic acid, and protonate the chiral amine, making it water-soluble.[12]

  • Extract the liberated carboxylic acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Trustworthiness: The acidification and extraction steps provide a clean and efficient method for separating the desired carboxylic acid from the chiral resolving agent. The resolving agent can often be recovered from the aqueous layer by basification and extraction, improving the overall cost-effectiveness of the process.

Step 9: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the final product is the ultimate measure of the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.[13]

General Chiral HPLC Protocol for Ibuprofen:

  • Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or a Regis (S,S) Whelk-O1 column, is typically used.[1]

  • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is common for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile or methanol and an aqueous buffer is used.[14]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220-254 nm for ibuprofen).[13]

  • Sample Preparation: Dissolve a small amount of the resolved carboxylic acid in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for the quantification of each. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Causality Behind Experimental Choices: The chiral stationary phase contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. The mobile phase composition is optimized to achieve good resolution of the enantiomeric peaks in a reasonable analysis time.

Troubleshooting Common Issues

IssuePotential Cause(s)Troubleshooting Steps
No Crystallization - Solvent is too good (salts are too soluble).- Concentration is too low.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the desired diastereomeric salt.
Oily Precipitate Forms - The melting point of the diastereomeric salt is below the temperature of the solution.- Supersaturation is too high, leading to rapid, disordered precipitation.- Use a higher boiling point solvent.- Dilute the solution.- Cool the solution more slowly.
Low Yield of Crystalline Salt - The desired diastereomeric salt is significantly soluble in the mother liquor.- Insufficient cooling time.- Optimize the solvent to decrease the solubility of the desired salt.- Increase the cooling time or lower the final temperature.- Consider recycling the mother liquor.
Low Enantiomeric Excess - Poor chiral recognition between the acid and the amine.- Co-crystallization of both diastereomers.- Insufficient purification.- Screen different chiral amines and solvents.- Perform one or more recrystallizations of the diastereomeric salt.[11]- Optimize the cooling rate to favor the crystallization of the less soluble diastereomer.

Conclusion

The selection of a chiral amine for the resolution of a racemic carboxylic acid is a multifaceted decision that requires careful consideration of factors such as the structure of the acid, the performance of the amine in terms of yield and enantioselectivity, cost, and safety. While synthetic amines like α-methylbenzylamine offer a cost-effective and versatile option, naturally occurring alkaloids such as the Cinchona family and brucine often provide superior chiral recognition for challenging resolutions. A systematic, data-driven approach to screening resolving agents and solvents, coupled with a thorough understanding of the principles of diastereomeric salt crystallization, is essential for developing an efficient and robust resolution process. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve their desired enantiomerically pure products.

References

  • Regis Technologies, Inc. (n.d.). Whelk-O® 1 Chiral Stationary Phase. Retrieved from [Link]

  • Al-Aani, H., & Al-Saeed, M. (2016). A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. Journal of AOAC International, 99(4), 933–938. Retrieved from [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1946–1957. Retrieved from [Link]

  • Fitriani, L., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1). Retrieved from [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • Bouchair, A., et al. (n.d.). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry.
  • Trung, T. Q., et al. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Archives of Pharmacal Research, 29(1), 108–111. Retrieved from [Link]

  • Stauffer, S. R. (1997). U.S. Patent No. 5,621,140. Washington, DC: U.S. Patent and Trademark Office.
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  • Organic Syntheses. (n.d.). (R)- and (S)-Mandelic Acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR for 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. For chiral amines like 1-(2-Methoxyphenyl)ethanamine, a key intermediate in various synthetic pathways, rigorous purity assessment is non-negotiable. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques for the purity determination of this analyte. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.

The Principle of qNMR: Beyond Structure to Stoichiometry

Nuclear Magnetic Resonance (NMR) spectroscopy is renowned as a premier tool for structural elucidation. However, its utility extends powerfully into the quantitative realm. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This fundamental relationship allows qNMR to function as a primary ratio method, enabling the determination of the amount of an analyte relative to a certified internal standard without the need for an identical reference standard of the analyte itself.[2][3] This is a significant departure from chromatographic methods like HPLC or GC, which are relative methods requiring calibration curves generated from a standard of the specific compound being analyzed.[4]

For ¹H qNMR, the most common variant, the high natural abundance (99.99%) and high gyromagnetic ratio of protons make it a sensitive and universally applicable technique for nearly all organic molecules.[1]

Designing a qNMR Assay for this compound

A robust qNMR method is not a one-size-fits-all protocol. It requires careful planning and selection of parameters tailored to the analyte and the analytical goal.[1] The molecular structure of this compound (C₉H₁₃NO, Molar Mass: 151.21 g/mol [5]) offers several distinct proton signals suitable for quantification.

The Cornerstone: Internal Standard Selection

The choice of an internal standard (IS) is the most critical decision in designing an internal calibration qNMR experiment. An ideal IS must meet several criteria to ensure accuracy and reliability.[6][7]

  • High Purity (≥99.5%): The purity of the IS must be accurately known and certified.[6]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[6][7]

  • Signal Simplicity & Resolution: It should ideally exhibit a simple spectrum (e.g., a singlet) in a region free from any analyte or impurity signals.[7][8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[6][9]

For this compound, Maleic Acid is an excellent choice. It is a highly pure, stable solid, and its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure data integrity and traceability. Replicate sample preparations are recommended to assess precision.[7][10]

Step 1: Precision Weighing

  • Accurately weigh approximately 15-20 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.

  • Accurately weigh approximately 8-10 mg of the internal standard (Maleic Acid, certified purity) into the same vial. Record the weight precisely.

    • Rationale: Accurate weighing is fundamental for the final purity calculation.[9] The mass ratio is chosen to achieve a near 1:1 ratio of the integrated signals of interest to maximize integration accuracy.[1]

Step 2: Sample Dissolution

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is critical to avoid signal broadening.[1][6]

  • Transfer the solution to a high-quality NMR tube.

Step 3: NMR Data Acquisition

  • Acquire a ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

  • Key Acquisition Parameters:

    • Pulse Angle (P1): Set to 90°.

      • Rationale: A 90° pulse ensures uniform excitation across the spectrum, which is essential for accurate quantification.[1]

    • Relaxation Delay (D1): Set to ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard signals. A conservative value of 30-60 seconds is often used.[11][12][13]

      • Rationale: This is arguably the most critical parameter for accuracy. An insufficient delay will lead to incomplete relaxation of the nuclei between scans, resulting in signal saturation and underestimated integrals.[14][15]

    • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11] Typically, 8 to 16 scans are sufficient.

      • Rationale: High S/N is required for precise and reproducible integration.[11]

Step 4: Data Processing and Purity Calculation

  • Apply a line broadening factor (LB) of 0.3 Hz.

  • Manually perform phasing and baseline correction to ensure the highest accuracy.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methoxy group singlet at ~3.8 ppm) and the singlet of the internal standard (maleic acid at ~6.3 ppm).

  • Calculate the purity using the following formula[1]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for the methoxy group)

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

qNMR Workflow Visualization

The entire process, from preparation to calculation, can be visualized as a systematic workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Weigh Analyte (1-(2-MPE)) weigh_std 2. Weigh Internal Std (Maleic Acid) dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve nmr_acq 4. Acquire 1H Spectrum (D1 ≥ 30s, 90° pulse) dissolve->nmr_acq process 5. Phase & Baseline Correction nmr_acq->process integrate 6. Integrate Signals (Analyte & Std) process->integrate calculate 7. Calculate Purity using Formula integrate->calculate result Purity Result (%) calculate->result

qNMR workflow for purity determination.

Comparative Analysis: qNMR vs. HPLC and GC

The choice of an analytical technique depends on the specific requirements of the analysis.[13] While HPLC and GC are workhorses of purity analysis, qNMR offers distinct and compelling advantages.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1][16]Separation based on polarity; relative quantification against a specific reference standard.Separation based on volatility and polarity; relative quantification against a specific reference standard.
Reference Standard Requires a certified standard of a structurally unrelated compound.[2][17]Requires a certified reference standard of the analyte itself for accurate quantification.[17]Requires a certified reference standard of the analyte itself for accurate quantification.
Accuracy & Traceability High accuracy, directly traceable to SI units through certified standards.[2]Accuracy is dependent on the purity of the analyte-specific standard.Accuracy is dependent on the purity of the analyte-specific standard.
Speed Fast per sample (10-15 mins) after initial method setup.[4] No calibration curve needed.[2][4]Slower; requires calibration curve generation and often longer run times.[17]Slower; requires calibration curve generation and often longer run times.
Selectivity Excellent; high-resolution spectra allow for the differentiation of structurally similar impurities.Good to excellent, but co-elution can be an issue.Excellent for volatile compounds; derivatization may be needed for non-volatile analytes.
Sample Preparation Simple: weigh, dissolve, and run.[18]More complex: may require mobile phase preparation, filtering, and calibration standards.[17]Can require derivatization for polar or non-volatile compounds.
Universality Near-universal detector for proton-containing molecules.[17]No universal detector; choice (UV, CAD, etc.) depends on the analyte's properties.[17]Limited to thermally stable and volatile compounds.
Information Content Provides quantitative data and confirms the structural identity of the analyte and impurities simultaneously.[19]Provides quantitative data only. Structure must be confirmed by other means (e.g., MS).Provides quantitative data and fragmentation patterns (with MS) for identification.
Destructive? Non-destructive; the sample can be recovered and used for other analyses.[2][18]Destructive.Destructive.

For this compound, which is a small, non-volatile organic molecule, both qNMR and HPLC are strong candidates. However, qNMR's ability to provide an absolute purity value without requiring the costly and time-consuming synthesis and certification of a high-purity this compound standard makes it a more efficient and powerful primary method.[13][17]

Method Validation: Ensuring Trustworthiness

To be used in a regulated environment, any analytical method must be validated to demonstrate its fitness for purpose.[20] The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R2) are the global standard.[20] A qNMR method can be validated for the same parameters as chromatographic methods.[21][22][23]

ICH_Validation cluster_validation ICH Q2(R2) Validation Parameters Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability & Intermediate Precision) Specificity Specificity (Signal resolution from impurities/matrix) Linearity Linearity (Proportional response to concentration) Range Range (Interval of acceptable precision & accuracy) LOQ LOQ (Lowest quantifiable amount) LOD LOD (Lowest detectable amount) Robustness Robustness (Insensitive to small procedural changes)

Key validation parameters for an analytical method.

A properly developed qNMR method demonstrates excellent specificity due to the high resolution of NMR spectra, and its linearity is an intrinsic property of the technique.[3] Accuracy and precision are readily assessed through replicate preparations and analysis of certified reference materials.[23][24]

Conclusion

For the purity assessment of this compound, Quantitative NMR emerges as a superior primary analytical method. Its fundamental principle allows for absolute, SI-traceable quantification without the need for an analyte-specific reference standard, a significant advantage over traditional HPLC and GC methods.[13][17] The technique combines high accuracy, excellent specificity, and procedural simplicity with the unique benefit of providing structural confirmation simultaneously with quantitative data.[19] While HPLC remains a valuable tool for routine quality control and impurity profiling, qNMR stands as the gold standard for the definitive purity assignment of reference materials and key chemical intermediates in research and drug development.

References

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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.

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  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methoxyphenyl)ethanamine, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment to safety and compliance is an extension of our commitment to scientific integrity.

Hazard Characterization: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first and most critical step in determining its proper disposal pathway. This compound is not a benign substance; it is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]

The primary hazards associated with this compound are:

  • Severe Skin Corrosion and Eye Damage: It is classified as Skin Corrosion/Irritation Category 1B/1C and Serious Eye Damage Category 1.[1][3][4] This means it can cause irreversible damage upon contact.

  • Acute Toxicity: It is harmful if swallowed (Acute Oral Toxicity Category 4) and in contact with skin (Acute Dermal Toxicity Category 4).[1]

  • Respiratory Irritation: It is a specific target organ toxicant for the respiratory system (Category 3), causing irritation upon inhalation.[1][3][5]

These classifications mandate that this compound be treated as a regulated hazardous waste. The legal framework for this is the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[6] Due to its severe corrosive properties, waste this compound is characterized as a corrosive hazardous waste , assigned the EPA Waste Code D002 .[7]

Table 1: Key Safety and Regulatory Information for this compound
PropertyValueSource(s)
Chemical Name This compound[8]
CAS Number 40023-74-3 (Racemic)[8]
Molecular Formula C₉H₁₃NO[8]
GHS Signal Word Danger[1][3][4]
Key Hazard Classes Skin Corrosion (Cat. 1B/1C), Eye Damage (Cat. 1), Acute Toxicity (Cat. 4)[1][3][4][5]
Primary Route of Exposure Skin/Eye Contact, Ingestion, Inhalation[3]
EPA Hazardous Waste Code D002 (Corrosive)[7]

Immediate Actions: Spill Management Protocol

Before disposal, there is always the risk of an accidental release. A swift and correct response is vital to mitigate exposure and environmental contamination.

Protocol for Small-Scale Spills (under 100 mL) in a Fume Hood:

  • Ensure Personal Protection: Before addressing the spill, ensure you are wearing appropriate Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical splash goggles and a face shield.

    • A chemically resistant lab coat.

  • Restrict Access: Alert others in the immediate area and prevent unauthorized personnel from entering.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads to dike and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully scoop the absorbed material into a designated, chemically compatible waste container. Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Package for Disposal: Place all contaminated materials, including PPE, into a heavy-duty plastic bag or a sealed container. Label it clearly as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol below.[1][3]

Step-by-Step Disposal Workflow

Disposing of this compound is a systematic process governed by federal and institutional regulations. Drain disposal is strictly prohibited.

Step 1: Waste Characterization and Segregation

The causality here is preventing dangerous reactions and ensuring proper treatment. As established, this compound is a D002 corrosive hazardous waste. It must be segregated from all other waste streams.

  • Action: Designate a specific, dedicated container for this compound and any materials (e.g., contaminated pipettes, wipes) acutely contaminated with it.

  • Rationale: Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or compromise the final disposal method.[9] For example, mixing this basic amine compound with strong acids could cause a vigorous exothermic reaction.[2]

Step 2: Select a Proper Waste Container

The container is the primary barrier preventing a release.

  • Action: Choose a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure the container is in good condition, free of leaks, and has a secure, tightly-fitting lid.

  • Rationale: A corrosive D002 waste can degrade improper containers, leading to leaks.[7] A secure lid prevents the release of vapors, which are a known respiratory irritant.[3]

Step 3: Accurate and Compliant Labeling

A label communicates the hazard to everyone who handles the container.

  • Action: Affix a fully completed hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazard characteristics: "Corrosive (D002), Toxic."

    • The accumulation start date (the date the first drop of waste enters the container).

  • Rationale: This information is required by the EPA and your institution's Environmental Health & Safety (EHS) department for tracking, safe handling, and proper final disposal.

Step 4: Safe Accumulation and Storage

Proper storage minimizes the risk of spills, exposure, and interaction with the laboratory environment.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your facility's protocols. The container must be kept in secondary containment (e.g., a chemical-resistant tub or tray).

  • Rationale: Secondary containment ensures that any potential leaks from the primary container are captured. Storing in a designated area prevents accidental mixing with incompatible chemicals and keeps the hazardous waste stream organized and secure.[2]

Step 5: Final Disposal via EHS

The final step is to transfer the waste to trained professionals for disposal.

  • Action: Once the container is full, or if you are approaching the time limit for accumulation set by your institution, contact your EHS department to arrange for a waste pickup.

  • Rationale: EHS will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous material.[10][11]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_protocol Disposal Protocol A Waste Generated (e.g., excess reagent, contaminated material) B Is waste this compound or acutely contaminated with it? A->B C Characterize as Hazardous Waste EPA Code: D002 (Corrosive), Toxic B->C Yes D Follow disposal procedure for non-hazardous or other waste stream B->D No E Select Compatible Container (e.g., HDPE with screw cap) C->E F Affix & Complete Hazardous Waste Label E->F G Add Waste to Container Keep container closed when not in use F->G H Store in Designated SAA with Secondary Containment G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Pickup and Final Disposal I->J Yes K Final Disposal via licensed TSDF (Typically Incineration) J->K

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By understanding its corrosive and toxic properties, adhering to the RCRA framework, and following a systematic protocol of segregation, containerization, labeling, and EHS-managed disposal, we ensure the safety of ourselves, our colleagues, and the environment. This diligence is the hallmark of a trustworthy and authoritative scientific practice.

References

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  • SAFETY DATA SHEET - (S)-1-(2-Methoxyphenyl)ethylamine. Fisher Scientific. [1]

  • SAFETY DATA SHEET - (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros®. Fisher Scientific. [3]

  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. Fisher Scientific. [2]

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  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. TCI Chemicals. [4]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(2-Methoxyphenyl)ethanamine. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the "How"

This compound is a potent chemical that demands rigorous adherence to safety protocols. Its hazard profile is the primary driver for the specific personal protective equipment (PPE) and handling procedures outlined below. The compound is classified as acutely toxic if inhaled and causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][3][4] Understanding these risks is the foundational step in preventing exposure and ensuring laboratory safety.

Key Hazards Summary:

Hazard ClassificationGHS CategoryHazard StatementPrimary Protective Measure
Acute Inhalation ToxicityCategory 3Toxic if inhaled[1]Respiratory Protection & Ventilation
Skin Corrosion/IrritationCategory 1BCauses severe skin burns[1][2][5]Chemical-Resistant Gloves & Lab Coat
Serious Eye Damage/IrritationCategory 1Causes severe eye damage[1][2][5]Chemical Safety Goggles & Face Shield
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][4]Respiratory Protection & Ventilation

This product does not currently have established occupational exposure limits from major regional regulatory bodies.[1][2] This absence of defined limits necessitates a more cautious approach, defaulting to the most protective engineering controls and PPE.

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not arbitrary; it is a direct response to the specific chemical threats posed by this compound.

Eye and Face Protection: The First Line of Defense

Given that this chemical can cause severe and potentially irreversible eye damage, robust eye and face protection is non-negotiable.[1][2][5]

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Recommended for Splash Risk: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles. The goggles provide a seal around the eyes, while the face shield protects the rest of the face.

Skin and Body Protection: A Barrier Against Corrosion

This compound is known to cause severe skin burns.[1][2][5] Therefore, preventing all skin contact is critical.

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific breakthrough time and permeation rate for this chemical class. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

  • Protective Clothing: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashes or spills, consider wearing chemical-resistant aprons or coveralls over the lab coat.[5][6] All protective clothing should be removed immediately if it becomes contaminated.[1][5]

Respiratory Protection: Safeguarding Against Inhalation Toxicity

This compound is toxic if inhaled and can cause respiratory irritation.[1] Engineering controls are the primary method to mitigate this risk, with respiratory protection serving as a crucial secondary defense.

  • Engineering Controls: All handling of this chemical must be performed in a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.[1][2]

  • Respiratory Equipment: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][8] The specific type of respirator will depend on the potential exposure concentration.

Operational Plan: A Step-by-Step Handling Protocol

This protocol integrates the PPE requirements into a logical workflow to ensure safety at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Materials & Spill Kit prep_fume_hood->prep_materials handle_chem Handle Chemical Exclusively Inside Fume Hood prep_materials->handle_chem Begin Work decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate Work Complete dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order & Dispose dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble PPE: Don your lab coat, chemical safety goggles, and appropriate gloves.

  • Prepare Workspace: Gather all necessary equipment, reagents, and a pre-assembled spill kit containing an inert absorbent material (e.g., sand, silica gel).[1][2]

Step 2: Handling

  • Location: Conduct all manipulations of this compound exclusively within the chemical fume hood.[2]

  • Avoidance: Do not breathe mists, vapors, or sprays.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6]

Step 3: Decontamination and Disposal

  • Waste Collection: All contaminated materials, including pipette tips, gloves, and absorbent pads, must be collected in a designated, sealed hazardous waste container.

  • Surface Cleaning: Decontaminate all surfaces and equipment within the fume hood after use.

  • PPE Removal: Remove personal protective equipment in the reverse order it was put on, taking care to avoid cross-contamination. Disposable items like gloves must be placed in the hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][5]

Emergency & Disposal Procedures

In Case of Exposure or Spill

Immediate and correct action is vital. Always have the Safety Data Sheet (SDS) readily available for emergency responders.[1][3]

  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][5] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing for at least 15 minutes.[1][5] Immediate medical attention is required.[1][3]

  • Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting.[1][5] Call a physician or poison control center immediately.[1]

  • Spills: Evacuate non-essential personnel. Wearing full PPE, contain the spill and absorb it with an inert, non-combustible material. Collect the material in a suitable, closed container for disposal.[1][2]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations.

  • Chemical Waste: The pure chemical and any solutions containing it must be disposed of as hazardous waste. Do not dispose of it down the drain.

  • Contaminated Materials: All items that have come into direct contact with this compound, including gloves, lab coats, and absorbent materials, must be treated as hazardous waste.

  • Procedure: Dispose of all waste contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[1][3][6]

References

  • Safety data sheet. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.